Methyl 2-(2-cyanophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNSABLVSWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363742 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-96-4 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2-cyanophenyl)acetate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Versatile Synthon: A Technical Guide to the Research Applications of Methyl 2-(2-cyanophenyl)acetate
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming bifunctional molecule, has emerged as a powerful and versatile building block in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides an in-depth exploration of the core research applications of this synthon, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
This compound possesses a unique structural motif: a benzene ring substituted at the ortho positions with a cyano group (-C≡N) and a methyl acetate group (-CH₂COOCH₃). This arrangement provides two key reactive handles that can be manipulated either independently or in concert to construct intricate molecular frameworks.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Yellow liquid |
| CAS Number | 20921-96-4 |
The strategic advantage of this molecule lies in the differential reactivity of the nitrile and the ester functionalities. The nitrile group can serve as a precursor to amines via reduction, or participate in cycloaddition reactions. The methyl ester, on the other hand, is susceptible to hydrolysis, amidation, and can act as an electrophilic partner in cyclization reactions. This dual functionality makes it an ideal starting point for the synthesis of fused heterocyclic systems.
Synthesis of Isoindolinones: A Gateway to Bioactive Scaffolds
The isoindolinone core is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activity.[1] this compound serves as an excellent precursor for the synthesis of 3-substituted isoindolin-1-ones through a reductive cyclization strategy. The fundamental transformation involves the reduction of the cyano group to a primary amine, which then undergoes an intramolecular cyclization with the adjacent methyl ester to form the lactam ring of the isoindolinone.
Mechanistic Pathway: Reductive Cyclization
The synthesis proceeds via a two-step sequence that can often be performed in a one-pot fashion. The first step is the selective reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation. The resulting aminomethyl intermediate then undergoes a spontaneous or base-catalyzed intramolecular cyclization to furnish the isoindolinone ring.
Start [label="this compound"]; Intermediate [label="Methyl 2-(aminomethyl)benzoate"]; Product [label="Isoindolin-1-one"];
Start -> Intermediate [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C)"]; Intermediate -> Product [label="Intramolecular\nCyclization (-MeOH)"]; }
Experimental Protocol: Catalytic Hydrogenation and Lactamization
This protocol outlines a general procedure for the synthesis of the parent isoindolin-1-one.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude isoindolin-1-one.
-
The product can be further purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitriles to primary amines.
-
Solvent: Methanol is a good solvent for the starting material and the intermediate, and it is compatible with the hydrogenation conditions.
-
Pressure: Elevated hydrogen pressure increases the rate of the reduction reaction.
Construction of Quinazolinone Frameworks
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. While direct synthesis from this compound is less commonly reported, its derivatives, such as N-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, are valuable precursors.[2][3] The underlying principle involves the transformation of the cyano group and the introduction of the remaining atoms of the pyrimidine ring.
A plausible synthetic route involves the reaction of a derivative of this compound with an appropriate nitrogen source, leading to the formation of the quinazolinone core. For instance, the condensation of 2-aminobenzamides with esters can lead to quinazolinones.
Start [label="this compound\n(or derivative)"]; Reagent [label="Nitrogen Source\n(e.g., Amidine, Urea)"]; Intermediate [label="Open-chain intermediate"]; Product [label="Quinazolinone Derivative"];
Start -> Intermediate [label="Condensation"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; }
Synthesis of Indazole Derivatives via Cadogan Cyclization
Indazoles are another important class of heterocyclic compounds with diverse biological activities, and they are key components in several approved drugs.[4] this compound can be a precursor to 2-phenyl-2H-indazole derivatives through a modified Cadogan reductive cyclization. This reaction typically involves the deoxygenative cyclization of an o-nitroaryl compound in the presence of a trivalent phosphorus reagent.
A study on the synthesis of 2-phenyl-2H-indazole derivatives demonstrated a one-pot procedure that combines an ultrasound-assisted condensation followed by a Cadogan cyclization.[4] While the direct use of this compound is not explicitly detailed, the synthesis of a derivative with a 2-(methoxycarbonyl)phenyl substituent from a 2-cyanophenyl precursor highlights the applicability of this chemistry.[4]
Mechanistic Insight: The Cadogan Reaction
The Cadogan reaction is a powerful tool for the synthesis of various nitrogen-containing heterocycles.[5] The reaction is believed to proceed through a nitrene intermediate, which is generated by the deoxygenation of a nitro group by a phosphite or phosphine. This highly reactive nitrene then undergoes an intramolecular insertion into a C-H bond to form the heterocyclic ring.
Start [label="o-Nitroaryl Precursor"]; Nitrene [label="Nitrene Intermediate"]; Product [label="Indazole Derivative"];
Start -> Nitrene [label="Deoxygenation\n(e.g., P(OEt)₃)"]; Nitrene -> Product [label="Intramolecular\nCyclization"]; }
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-Indazole Derivatives
The following is a general procedure adapted from the synthesis of 2-phenyl-2H-indazole derivatives, illustrating the key steps.[4]
Materials:
-
o-Nitrobenzaldehyde
-
Aniline derivative
-
Triethyl phosphite
Procedure:
-
A mixture of the o-nitrobenzaldehyde and the aniline derivative is subjected to ultrasound irradiation under neat conditions to form the corresponding Schiff base intermediate.
-
After the formation of the Schiff base is complete (monitored by TLC), triethyl phosphite is added to the reaction mixture.
-
The mixture is then heated to reflux to initiate the Cadogan cyclization.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then cooled, and the product is isolated and purified by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The structural motifs accessible from this compound are prevalent in a number of kinase inhibitors, which are a cornerstone of modern cancer therapy.
WEE1 Kinase Inhibitors
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Its inhibition can lead to mitotic catastrophe in cancer cells, making it an attractive therapeutic target. While a direct synthetic step using this compound in the synthesis of prominent WEE1 inhibitors like AZD1775 is not explicitly documented in readily available literature, the core heterocyclic systems that can be derived from it are structurally related to these inhibitors. Further exploration of synthetic routes to WEE1 inhibitors may reveal the utility of this versatile starting material.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of drugs that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA mutations. A series of potent PARP inhibitors based on a substituted 2-phenyl-2H-indazole-7-carboxamide scaffold has been developed.[6] The synthesis of these complex molecules relies on the construction of the indazole core, a transformation for which derivatives of this compound can serve as valuable precursors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature allows for the efficient construction of a variety of important heterocyclic scaffolds, including isoindolinones, quinazolinones, and indazoles. These heterocycles form the core of numerous biologically active molecules, including potential and approved therapeutic agents. The synthetic strategies outlined in this guide, from reductive cyclizations to Cadogan reactions, demonstrate the breadth of possibilities that this synthon offers to the research community. As the demand for novel and complex molecular architectures continues to grow, the importance of strategic and versatile starting materials like this compound will undoubtedly increase.
References
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Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly (ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 488-492. [Link]
-
Rodríguez-Villar, K., Yépez-Mulia, L., Cortés-Gines, M., Aguilera-Perdomo, J. D., Quintana-Salazar, E. A., Olascoaga Del Angel, K. S., ... & Pérez-Villanueva, J. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2195. [Link]
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Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., ... & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic letters, 21(15), 6016-6020. [Link]
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Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]
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Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2013). Quinazoline derivatives: synthesis and bioactivities. Pharmaceutical chemistry journal, 47(3), 127-142. [Link]
- AU2016344040A1 - Wee 1 kinase inhibitors and methods of making and using the same - Google P
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Asgari, D., & Ramezani, M. (2014). Synthesis of some new 2,3-disubstituted-4 (3H) quinazolinone derivatives. Iranian journal of pharmaceutical research: IJPR, 13(3), 945. [Link]
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Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly (ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 488-492. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6419-6454. [Link]
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- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(2-cyanophenyl)acetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(2-cyanophenyl)acetate is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive nitrile group ortho to a methyl acetate moiety on a benzene ring, provides a powerful scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its pivotal role as a precursor to isoindolinones and its utility in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental insights and analytical methodologies are provided to empower researchers in harnessing the full potential of this important chemical intermediate.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of contemporary drug discovery and organic synthesis, the demand for versatile and strategically functionalized starting materials is ever-present. This compound (CAS No. 20921-96-4) has garnered significant attention due to its capacity to serve as a linchpin in the synthesis of a variety of complex molecules.[1] Its significance stems from the ortho-disposed nitrile and methyl acetate groups, which can undergo a range of chemical transformations, either independently or in concert, to generate diverse molecular architectures.
The evolution of research on this compound has transitioned from fundamental reactivity studies to its application as a key intermediate in the synthesis of fused heterocyclic compounds, most notably isoindolinones.[2] Isoindolinones represent a privileged structural motif found in numerous natural products and synthetic molecules with pronounced biological activities.[2] The ability to efficiently construct this core structure from readily available precursors like this compound underscores its importance in medicinal chemistry and process development.[2] This guide will delve into the essential physicochemical properties, provide insights into its synthesis and reactivity, and explore its applications in the synthesis of bioactive compounds, thereby offering a comprehensive resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20921-96-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Density | 1.14 g/cm³ | |
| Boiling Point | 273.8 °C at 760 mmHg | |
| Refractive Index | 1.528 | |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Reactivity
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-cyanophenylacetic acid with methanol in the presence of an acid catalyst.[3][4] This reaction is typically high-yielding and can be performed with standard laboratory equipment.
Experimental Protocol: Fischer Esterification of 2-Cyanophenylacetic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
2-Cyanophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-cyanophenylacetic acid (1 equivalent) in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (1.5 equivalents) to the solution while stirring in an ice bath.[3]
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[4]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]
-
Neutralization: The neutralization step with sodium bicarbonate is crucial to quench the reaction and remove the acid catalyst, preventing potential hydrolysis of the ester during workup.
-
Anhydrous Conditions: While not as critical as in other reactions, maintaining relatively anhydrous conditions is good practice to prevent the reverse reaction (ester hydrolysis).
Caption: Two-step synthesis of the isoindolinone core.
Applications in Drug Development
The 2-cyanophenylacetate scaffold and its derivatives are of significant interest to the pharmaceutical industry. The ability to readily access the isoindolinone core has led to the development of numerous compounds with diverse therapeutic applications.
Precursor to Kinase Inhibitors
A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it has been utilized in the development of WEE1 kinase inhibitors, which are being investigated for the treatment of various cancers. W[5]EE1 kinase is a key regulator of the G2/M cell cycle checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells with p53 mutations.
[6]Diagram: Role in Kinase Inhibitor Synthesis
Caption: Synthetic pathway to WEE1 kinase inhibitors.
Synthesis of Pazinaclone Analogs
This compound and its derivatives have also been employed in the synthesis of analogs of pazinaclone, a sedative-hypnotic agent. T[7][8]his highlights the versatility of the isoindolinone scaffold in targeting central nervous system receptors. The ability to introduce structural modifications at various positions of the isoindolinone core allows for the fine-tuning of pharmacological properties.
[8]### 5. Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. A[1] C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can provide good separation from starting materials and byproducts.
[9]* Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity analysis, particularly for detecting volatile impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The ¹³C NMR spectrum would show characteristic signals for the nitrile carbon, the carbonyl carbon of the ester, and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C=O stretch of the ester group.
Safety and Handling
General Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
[1]In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the most up-to-date SDS from the supplier before handling this chemical.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature provides a reliable and efficient entry point to a variety of complex molecular architectures, most notably the medicinally relevant isoindolinone scaffold. As research into targeted therapeutics continues to expand, the demand for versatile and readily accessible building blocks like this compound is poised to grow. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this valuable chemical intermediate in their endeavors.
References
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Chem-Impex. Methyl (2-cyanophenyl)acetate. [Link]
-
SIELC Technologies. (2018). 2-Cyanophenyl acetate. [Link]
- Thieme. (2015). Catalytic Reduction of Nitriles. In Science of Synthesis.
-
Molecules. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]
-
PubMed. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? [Link]
-
Expert Opinion on Therapeutic Patents. (2023). Inhibitors of cell cycle checkpoint target Wee1 kinase-a patent review (2003-2022). [Link]
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Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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An In-depth Technical Guide to the Chemistry of Methyl 2-(2-cyanophenyl)acetate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Modern Synthesis
Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming molecule, holds a significant position in the landscape of contemporary organic synthesis and medicinal chemistry.[1] Its strategic arrangement of a nitrile, an ester, and an aromatic ring on a compact framework makes it a highly versatile and valuable building block. This guide aims to provide a comprehensive technical overview of its chemistry, moving beyond a simple recitation of facts to delve into the causality of its reactivity and its strategic applications in the synthesis of complex molecular architectures, particularly those of pharmaceutical relevance.
The significance of this ortho-cyano substituted phenylacetate has grown considerably in recent decades, largely driven by the discovery of its utility as a precursor to fused heterocyclic compounds.[2] While its initial exploration may have centered on the fundamental transformations of its cyano and ester functionalities, its modern role is that of a key intermediate in intricate, often catalytic, reaction cascades designed to build molecular complexity with efficiency.[2] For researchers and drug development professionals, a thorough understanding of the chemistry of this compound is not merely academic; it is a gateway to innovative synthetic strategies and the development of novel therapeutics. This guide will illuminate the core principles of its synthesis, reactivity, and application, providing both foundational knowledge and field-proven insights.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a molecule's physical and spectroscopic properties is the bedrock of its effective utilization in the laboratory.
Physical Properties
This compound is typically a yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety considerations.
| Property | Value | Reference |
| CAS Number | 20921-96-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 273.8 °C at 760 mmHg | |
| Density | 1.14 g/cm³ | |
| Refractive Index | 1.528 | |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons would present as a singlet at approximately 3.8-4.2 ppm, and the methyl ester protons would also be a singlet, typically found around 3.7 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. Key expected chemical shifts include the carbonyl carbon of the ester at around 170 ppm, the nitrile carbon in the range of 115-120 ppm, and the aromatic carbons between 125-140 ppm. The methylene carbon should appear around 40-45 ppm, and the methyl ester carbon at approximately 52 ppm.[3][4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong, sharp absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[7] Another prominent feature would be the strong carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[7]
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Esterification of 2-Cyanophenylacetic Acid
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-cyanophenylacetic acid. This acid-catalyzed reaction with methanol offers high yields and is amenable to large-scale production.
Reaction:
A general Fischer esterification scheme.
Experimental Protocol:
A general procedure adapted from the synthesis of the para-isomer is as follows:[8][9]
-
To a solution of 2-cyanophenylacetic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.
-
Stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Methanol is often used as the solvent to drive the equilibrium towards the product side, according to Le Chatelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating the purification of the final product.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its nitrile and ester functional groups, which can be manipulated to construct complex heterocyclic systems.
Synthesis of Isoindolinones: A Gateway to Bioactive Molecules
One of the most significant applications of this compound is its use as a precursor for the synthesis of isoindolinones.[2] Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[2]
The transformation involves a two-step sequence: reduction of the nitrile to a primary amine, followed by an intramolecular cyclization with the methyl ester to form the lactam ring of the isoindolinone core.
Workflow for Isoindolinone Synthesis:
General workflow for isoindolinone synthesis.
Mechanistic Details:
-
Nitrile Reduction: The nitrile group is selectively reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).[10][11][12] The choice of reducing agent is critical to avoid the reduction of the ester group. Catalytic hydrogenation is often preferred for its selectivity.[10]
-
Intramolecular Cyclization: The resulting aminomethyl intermediate undergoes a spontaneous or heat-induced intramolecular nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring of the isoindolinone, with the elimination of methanol.
Simplified mechanism of the cyclization step.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds.[1][13][14][15]
Precursor to WEE1 Kinase Inhibitors
Recent research has highlighted the role of this compound as a potential intermediate in the synthesis of WEE1 kinase inhibitors.[16] WEE1 is a critical checkpoint kinase involved in cell cycle regulation, and its inhibition is a promising strategy in cancer therapy, particularly in p53-deficient tumors.[17][18] While specific synthetic routes from commercially available sources directly utilizing this compound are often proprietary, the isoindolinone scaffold derived from it is a key feature in some WEE1 inhibitor designs.
Signaling Pathway Context:
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Unlocking the Therapeutic Potential of Methyl 2-(2-cyanophenyl)acetate: A Technical Guide for Novel Drug Discovery
Introduction: Beyond a Simple Intermediate
Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming chemical entity with the molecular formula C₁₀H₉NO₂[1][2], has emerged from the vast landscape of organic chemistry as a pivotal building block in the quest for novel therapeutics. While historically cataloged as a versatile intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals, its true potential lies in its strategic application within pharmaceutical development[1][3]. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, aims to illuminate the untapped research avenues surrounding this molecule. We will delve into its synthetic utility, explore its potential as a precursor to potent kinase inhibitors and other biologically active scaffolds, and provide actionable experimental frameworks to accelerate discovery. The core of our exploration will focus on the strategic use of this compound as a launchpad for generating libraries of complex heterocyclic compounds, particularly isoindolinones, with a keen eye on oncology and beyond.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a starting material is paramount for its effective application in complex synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 20921-96-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Section 1: Synthetic Pathways and Optimization
The accessibility of this compound is a critical enabler for its widespread use in discovery chemistry. While numerous suppliers offer this compound, understanding its synthesis is crucial for bespoke modifications and scale-up operations.
Proposed Synthesis of this compound
A robust and high-yielding synthesis can be adapted from the established procedures for its isomers, such as Methyl 2-(4-cyanophenyl)acetate[4]. The most direct route involves the esterification of 2-(2-cyanophenyl)acetic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
To a solution of 2-(2-cyanophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound[4].
Causality Behind Experimental Choices:
-
Excess Methanol: Serves as both a reactant and a solvent, driving the equilibrium towards the product side of the esterification reaction.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any remaining water-soluble impurities, followed by extraction of the desired ester into an organic solvent.
-
Flash Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, such as the target ester.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. Detection can be performed using a UV detector at a wavelength where the aromatic system absorbs, typically around 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the ester and the phenyl ring, and the methyl protons of the ester. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The predicted m/z for the [M+H]⁺ ion is approximately 176.07[2].
Section 2: Potential Research Area 1 - Targeting the G2/M Checkpoint: Isoindolinone Derivatives as WEE1 Kinase Inhibitors
A highly promising avenue of research for derivatives of this compound is in the development of novel anticancer agents, specifically targeting the WEE1 kinase.
The Rationale for WEE1 Kinase Inhibition
WEE1 is a serine/threonine kinase that plays a critical role in the G2/M cell cycle checkpoint[5]. It acts as a negative regulator of mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1)[6]. In many cancer cells, particularly those with a mutated or non-functional p53 tumor suppressor, the G1/S checkpoint is defective. These cells become heavily reliant on the G2/M checkpoint, and therefore WEE1, to arrest the cell cycle and repair DNA damage before entering mitosis[3]. Inhibition of WEE1 in such p53-deficient cancer cells leads to the abrogation of the G2/M checkpoint, forcing the cells to enter mitosis with damaged DNA, resulting in mitotic catastrophe and apoptosis[3]. This synthetic lethality approach makes WEE1 a highly attractive target for cancer therapy.
Caption: Mechanism of synthetic lethality with WEE1 inhibitors.
Synthesis of Isoindolinone Scaffolds
This compound is an ideal precursor for the synthesis of isoindolinones. The general strategy involves the reductive cyclization of the cyano and ester groups.
Experimental Protocol: Synthesis of a Model Isoindolinone
-
Reduction of the Nitrile: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a catalyst, for example, Raney nickel or palladium on carbon (10 mol%).
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50-100 psi) at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Intramolecular Cyclization: Upon completion of the reduction, the resulting aminomethyl intermediate will often cyclize in situ upon heating to form the isoindolinone. If cyclization is not spontaneous, the addition of a mild base can facilitate the lactamization.
-
Workup and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting isoindolinone by recrystallization or flash column chromatography.
Screening for WEE1 Kinase Inhibitory Activity
A library of isoindolinone derivatives can be synthesized by varying the substituents on the aromatic ring of the starting material or by N-alkylation/arylation of the resulting isoindolinone. These compounds can then be screened for their ability to inhibit WEE1 kinase.
Experimental Protocol: In Vitro WEE1 Kinase Assay
A commercially available WEE1 kinase assay kit can be used for this purpose. These assays typically rely on a luminescence-based detection method (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction.
-
Prepare Reagents: Reconstitute the recombinant WEE1 enzyme, substrate, and kinase assay buffer as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds (the synthesized isoindolinones) in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the WEE1 enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent will lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the compounds is determined by the reduction in kinase activity (and thus an increase in luminescence) compared to a control with no inhibitor. Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Known WEE1 inhibitors, such as Adavosertib (MK-1775), should be used as positive controls[7].
Section 3: Potential Research Area 2 - Exploring Other Therapeutic Avenues
The versatility of the isoindolinone scaffold derived from this compound extends beyond WEE1 inhibition.
Carbonic Anhydrase Inhibition
Recent studies have shown that novel isoindolinone derivatives can be potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes[8]. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[8]. The synthesized isoindolinones can be screened for their inhibitory activity against different CA isoforms.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the chemical space around the isoindolinone core is essential for optimizing potency and selectivity for a given biological target.
Caption: Structure-Activity Relationship (SAR) exploration of isoindolinones.
By synthesizing a library of analogs with diverse substituents at the R1 and R2 positions, researchers can build a comprehensive SAR profile. This data is invaluable for guiding the rational design of more potent and selective drug candidates. For instance, isoindole-1,3(2H)-dione derivatives have been shown to have cytotoxic effects on various cancer cells, and their activity is highly dependent on the nature of the substituents[9].
Section 4: Pharmacokinetics and Toxicity Considerations
Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of lead compounds is critical in modern drug discovery.
In Silico and In Vitro ADME/Tox Screening
Before embarking on extensive in vivo studies, a preliminary assessment of the pharmacokinetic and toxicity profiles of the most promising isoindolinone derivatives should be conducted.
-
In Silico Modeling: Computational tools can predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition.
-
In Vitro Assays:
-
Metabolic Stability: Incubate the compounds with liver microsomes to assess their metabolic stability.
-
Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.
-
Cytotoxicity: Evaluate the general cytotoxicity of the compounds against non-cancerous cell lines to determine their therapeutic window.
-
Preliminary In Vivo Studies
For compounds with promising in vitro profiles, preliminary in vivo pharmacokinetic and toxicity studies in animal models (e.g., mice or rats) are the next logical step. These studies will provide crucial data on the compound's bioavailability, half-life, and any potential in vivo toxicity[10]. While some aminoacetylenic isoindoline-1,3-dione derivatives have been shown to be well-tolerated in acute toxicity studies in animals, comprehensive toxicokinetic studies are necessary for further development[10][11].
Conclusion and Future Directions
This compound represents a gateway to a rich chemical space of potentially therapeutic compounds. Its efficient conversion to the isoindolinone scaffold provides a robust platform for the development of novel inhibitors targeting key players in cancer biology, such as WEE1 kinase. The future of research in this area will likely involve:
-
High-throughput synthesis and screening of diverse isoindolinone libraries.
-
Structure-based drug design using co-crystal structures of lead compounds with their target proteins to guide optimization.
-
Exploration of novel therapeutic areas beyond oncology for isoindolinone derivatives.
-
Development of advanced drug delivery systems to enhance the pharmacokinetic properties of lead candidates.
By leveraging the strategic insights and experimental frameworks outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Al-Qouzi, A. T., et al. (2018). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]
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LetoPharm Limited. (n.d.). methyl (2-cyanophenyl)acetate| CAS:#20921-96-4. Retrieved from [Link]
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Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
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BioWorld. (2022, September 7). Wigen Biomedicine Technology describes new Wee1-like protein kinase inhibitors. [Link]
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BioWorld. (2025, March 13). Wee1 inhibitors disclosed in Schroedinger patent. [Link]
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Du, P., et al. (2020). Structure-activity relationships of Wee1 inhibitors: A review. European Journal of Medicinal Chemistry. [Link]
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Ahearn, I. M., et al. (2019). Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. ACS Chemical Biology. [Link]
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Çakmak, O., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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PubChem. (n.d.). (2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate. Retrieved from [Link]
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Chen, Z., et al. (2025). WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials. Critical Reviews in Oncology/Hematology. [Link]
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A Technical Guide to Methyl 2-(2-cyanophenyl)acetate: Synthesis, Derivatization, and Applications in Drug Discovery
Executive Summary: Methyl 2-(2-cyanophenyl)acetate is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an ortho-disubstituted aromatic ring with both a reactive nitrile and a methyl ester, makes it an exceptionally valuable scaffold for constructing complex heterocyclic systems. This guide provides an in-depth analysis of the compound's synthesis, physicochemical properties, and key chemical transformations. Furthermore, it explores the significant applications of its structural analogs and derivatives in drug development, with a particular focus on their role as precursors to WEE1 kinase inhibitors in oncology and their structural relationship to CNS-active agents like Agomelatine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their work.
Part 1: The Core Scaffold: this compound
Introduction and Significance
This compound (CAS No. 20921-96-4) is a derivative of phenylacetic acid that has gained prominence as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance lies in the ortho-positioning of the cyano and methyl acetatemethylene groups. This arrangement facilitates elegant and efficient intramolecular cyclization reactions, providing a direct route to valuable heterocyclic cores, most notably isoindolinones.[1] Isoindolinones are a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1]
The evolution of its use has shifted from a simple organic intermediate to a key player in complex, often metal-catalyzed, synthetic cascades designed to build molecular complexity rapidly.[1] Its stability and defined reactivity make it an attractive and reliable compound for both academic research and industrial applications.[2]
Physicochemical and Spectroscopic Properties
This compound is typically a yellow liquid under standard conditions.[2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 20921-96-4 | [2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Yellow Liquid | [2] |
| Boiling Point | 273.8 °C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Refractive Index | 1.528 | [3] |
| Purity | ≥ 97% (HPLC) | [2] |
Spectroscopic Characterization: The structure of this compound can be unambiguously confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum would show three distinct signals: a singlet around 3.7 ppm for the three methyl ester protons (-OCH₃), a singlet around 4.0 ppm for the two benzylic protons (-CH₂-), and a complex multiplet between 7.2 and 7.7 ppm for the four protons on the disubstituted aromatic ring.
-
¹³C NMR Spectroscopy: The carbon spectrum would show characteristic peaks for the nitrile carbon (~117 ppm), the ester carbonyl carbon (~170 ppm), the methyl carbon (~52 ppm), the methylene carbon (~39 ppm), and six distinct aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would display strong, characteristic absorption bands for the nitrile C≡N stretch (around 2220-2230 cm⁻¹) and the ester C=O stretch (around 1735-1750 cm⁻¹).
Synthesis of the Core Scaffold
While several routes to benzonitriles exist, including the traditional Sandmeyer reaction, modern transition-metal-catalyzed cross-coupling reactions offer superior functional group tolerance, milder conditions, and often higher yields.[4][5] Palladium-catalyzed cyanation of aryl halides has become a robust and widely adopted method.[5]
Rationale for Method Selection: The palladium-catalyzed cyanation of methyl 2-bromophenylacetate is the chosen method for this guide. This approach is highly efficient and avoids the use of superstoichiometric copper(I) cyanide required in classical Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a less toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) further enhances the safety and practicality of the procedure.[4][6] The selection of a suitable phosphine ligand is critical to prevent catalyst deactivation by the cyanide ion, a common pitfall in these reactions.[4][7]
Detailed Synthesis Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for the cyanation of aryl bromides and should be performed by trained chemists in a well-ventilated fume hood.[6]
Materials:
-
Methyl 2-bromophenylacetate
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromophenylacetate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and DPPF (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.2-0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Reactivity, Analogs, and Derivatives
Key Reactive Sites and Transformation Strategies
The synthetic utility of this compound stems from the presence of three distinct reactive sites: the nitrile group, the ester group, and the α-methylene position. These sites allow for a wide range of chemical transformations to generate a diverse library of derivatives.
Common Structural Modifications
-
Nitrile Group Transformations:
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a key handle for further functionalization or intramolecular cyclization.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or a primary amide (-CONH₂), respectively, opening pathways to different classes of compounds.
-
-
Ester Group Transformations:
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) followed by acidic workup readily converts the methyl ester to the corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid. This is a common step for preparing amide derivatives or other acid-based analogs.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol (-CH₂OH).
-
Amidation: The ester can be converted directly to an amide by heating with an amine, sometimes requiring catalysis.
-
-
α-Methylene Transformations:
-
Alkylation/Acylation: The protons on the methylene carbon are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the alpha position.
-
Table of Representative Analogs and Derivatives
| Derivative Name | Structural Modification | Potential Application/Significance |
| 2-(2-Cyanophenyl)acetic acid | Ester hydrolysis to carboxylic acid | Intermediate for amide coupling; precursor for other derivatives. |
| 2-(2-(Aminomethyl)phenyl)acetic acid | Nitrile reduction to primary amine | Key intermediate for intramolecular cyclization to form isoindolinones. |
| Methyl 2-(2-carbamoylphenyl)acetate | Nitrile hydrolysis to primary amide | Building block for heterocyclic synthesis. |
| 2-(2-Cyanophenyl)ethanol | Ester reduction to primary alcohol | Intermediate for further functionalization, e.g., ether or ester formation. |
| α-Alkyl-2-(2-cyanophenyl)acetates | Alkylation at the α-methylene position | Introduction of diversity for structure-activity relationship (SAR) studies. |
Part 3: Applications in Drug Discovery
The 2-cyanophenylacetate scaffold and its close analogs are instrumental in the development of novel therapeutics across different disease areas.
Case Study 1: Precursors to WEE1 Kinase Inhibitors for Oncology
A significant application of the this compound core is in the synthesis of inhibitors targeting WEE1 kinase, a critical regulator of the cell cycle.[8]
Mechanism of Action of WEE1 Kinase: WEE1 is a protein kinase that plays a pivotal role in the G2/M cell cycle checkpoint.[9] Its primary function is to prevent cells from entering mitosis (M phase) prematurely, especially in the presence of DNA damage. It accomplishes this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[10][11] In many cancer cells, other checkpoints (like the G1/S checkpoint, often controlled by p53) are defective, making them highly reliant on the WEE1-mediated G2/M checkpoint for survival and DNA repair.[12]
Therapeutic Strategy: WEE1 inhibitors exploit this dependency. By blocking WEE1, these drugs prevent the inhibitory phosphorylation of CDK1.[9][11] This forces cancer cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis. The result is a lethal event known as "mitotic catastrophe," leading to selective cancer cell death while largely sparing normal cells with intact checkpoint controls.[10][12] The 2-cyanophenylacetate moiety can serve as a starting point for building the complex heterocyclic systems required for potent and selective WEE1 inhibition.
Case Study 2: Structural Relationship to Agomelatine for CNS Disorders
While not a direct phenyl derivative, the antidepressant drug Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlights the importance of the broader arylacetate scaffold in medicinal chemistry. The synthesis of Agomelatine often proceeds through an intermediate like 7-methoxy-1-naphthylacetonitrile, which is a structural analog of 2-cyanophenylacetate, featuring a naphthalene ring system instead of benzene.[10]
Mechanism of Action: Agomelatine possesses a unique dual mechanism of action. It is an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT₂C receptor.[13] This combined activity is believed to resynchronize disrupted circadian rhythms, a common feature in major depressive disorder, leading to its antidepressant effects.[13]
Structure-Activity Relationship (SAR) Insights: Studies on melatonin analogs provide valuable insights relevant to the Agomelatine structure:
-
Aromatic System: The nature of the aromatic ring is crucial for activity. While the indole ring of melatonin is optimal, naphthalene is also a highly effective bioisostere.
-
Methoxy Group: The position of the methoxy group on the aromatic ring significantly influences receptor affinity and activity.
-
Side Chain: The acetamidoethyl side chain is a critical feature for binding to melatonin receptors. Modifications to the length or nature of the acyl group can modulate activity.
The principles learned from synthesizing and modifying this compound are directly applicable to the creation of novel analogs in different therapeutic areas, such as the CNS space, by altering the core aromatic system and functional group manipulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in organic synthesis and drug discovery. Its strategic placement of reactive functional groups enables the efficient construction of complex molecular architectures, including privileged heterocyclic scaffolds. The demonstrated utility of its core structure in developing advanced therapeutic candidates, such as WEE1 kinase inhibitors, underscores its continued importance. As synthetic methodologies evolve, the potential for leveraging this scaffold to create novel, potent, and selective small molecules for a range of therapeutic targets remains vast, promising further contributions to the fields of chemistry and medicine.
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The Cyanophenyl Group: A Nexus of Electronic Control and Synthetic Versatility in Organic Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyanophenyl group, an aromatic ring substituted with a nitrile (-C≡N), stands as a cornerstone functional motif in modern organic chemistry. Its deceptively simple structure belies a complex and powerful electronic profile that exerts profound control over reaction pathways, stability, and molecular properties. This guide, intended for practicing chemists and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the cyanophenyl group's core features. We will explore the causality behind its reactivity, detail field-proven protocols, and illuminate its strategic application in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.
Part 1: The Physicochemical Foundation of Reactivity
To master the application of the cyanophenyl group, one must first appreciate its fundamental electronic and steric characteristics. These properties are not independent but work in concert to dictate its behavior in a reaction flask.
The Dominant Electronic Signature: A Tale of Two Effects
The cyano group is a potent electron-withdrawing group, a characteristic that stems from the synergistic combination of a strong negative inductive effect (-I) and a significant negative mesomeric, or resonance, effect (-M).[1][2]
-
Inductive Effect (-I): The nitrogen atom, being more electronegative than the sp-hybridized carbon to which it is triple-bonded, polarizes the C≡N bond heavily. This polarization is transmitted through the sigma framework of the phenyl ring, withdrawing electron density from the entire ring.[3]
-
Resonance Effect (-M): The π-system of the nitrile can participate in resonance with the aromatic ring, actively delocalizing and withdrawing π-electron density. This effect is most pronounced at the ortho and para positions, creating regions of significant partial positive charge.[1][4]
This powerful electron-withdrawing nature dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, a key factor in many of its characteristic reactions.[4]
Caption: Resonance delocalization of negative charge in the Meisenheimer complex during SNAr.
The quantitative impact of this electron withdrawal is effectively captured by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants.[5][6] The cyano group possesses large, positive Hammett substituent constants (σ), confirming its ability to stabilize negative charge.
Table 1: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para |
|---|---|---|
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
Data sourced from Hansch et al.[7]
This strong electron-withdrawing capability significantly increases the acidity of protons on adjacent atoms, a property frequently exploited in synthesis.[2]
The Understated Steric Profile
A key feature that makes the cyanophenyl group so versatile is its minimal steric footprint. The C-C≡N moiety is linear, meaning the group extends away from the ring without significant bulk. This contrasts sharply with other electron-withdrawing groups like the nitro group or sulfonyl derivatives. This low steric hindrance means that reaction rates are typically governed by electronic effects rather than physical obstruction at the reaction center.[8][9][10] While generally unobtrusive, the rigid, linear geometry can play a role in controlling the conformational preferences of molecules, which can be a crucial design element in drug development.[11][12]
Part 2: Controlling Reactivity in Foundational Organic Transformations
The electronic and steric properties of the cyanophenyl group make it a predictable and powerful controller of reactivity across a spectrum of organic reactions.
Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway
While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of a cyanophenyl group, particularly at the ortho or para position relative to a leaving group, dramatically alters this reality.[13][14] It strongly activates the ring towards SNAr reactions.
Causality: The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The cyano group's powerful -M effect provides exceptional stabilization for this intermediate by delocalizing the negative charge onto the electronegative nitrogen atom.[14] This stabilization lowers the activation energy of the reaction, leading to rapid substitution.
Caption: Workflow for the S(N)Ar reaction mechanism.
Field-Proven Protocol: Synthesis of 4-Phenoxybenzonitrile This protocol demonstrates a classic SNAr reaction where the cyano group activates a chlorophenyl system for substitution by a phenoxide nucleophile.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol).
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt in situ.
-
Substrate Addition: Add 4-chlorobenzonitrile (1.05 eq) to the reaction mixture.
-
Thermal Conditions: Heat the mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring. DMF is an ideal polar aprotic solvent that solubilizes the salts and does not interfere with the nucleophile.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to yield pure 4-phenoxybenzonitrile.
-
Self-Validation: The purity of the product can be confirmed by melting point analysis and characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (a characteristic C≡N stretch will be observed around 2220-2230 cm⁻¹).
-
Interestingly, under certain conditions, particularly in activated heterocyclic systems like cyanoazines, the cyanide group itself can function as an effective leaving group, displaced by strong carbon nucleophiles.[15][16] This provides unique synthetic flexibility.
Electrophilic Aromatic Substitution (EAS): A Deactivated Pathway
In stark contrast to its activating role in SNAr, the cyanophenyl group is a strong deactivator and meta-director in electrophilic aromatic substitution.[1]
Causality: The group's potent electron-withdrawing nature reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1] When attack does occur, the resulting cationic intermediate (the Wheland intermediate or σ-complex) is destabilized. Analysis of the resonance structures for ortho, para, and meta attack reveals that for ortho and para attack, one resonance contributor places the positive charge directly adjacent to the electron-withdrawing cyano group—a highly unfavorable electronic situation. Attack at the meta position avoids this direct destabilization, making it the preferred, albeit slow, pathway.
Caption: Logical flow of electrophilic attack on benzonitrile.
Transition Metal-Catalyzed Cross-Coupling: A Reliable Partner
Cyanophenyl halides are excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Hiyama, and Stille couplings.[17][18]
Causality: The electron-deficient nature of the carbon-halide bond in cyanophenyl halides facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting. This makes them highly reactive substrates. The cyano group is also generally stable to the conditions of many cross-coupling reactions.
Caption: General catalytic cycle for cross-coupling with a cyanophenyl halide.
Field-Proven Protocol: Mild Palladium-Catalyzed Cyanation of an Aryl Bromide This protocol, adapted from modern methodologies, allows for the efficient synthesis of benzonitriles under mild conditions, avoiding the high temperatures often required previously.[19]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (1.0 mol %), a suitable phosphine ligand like cataCXium A (2.5 mol %), and the aryl bromide (1.0 eq).
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and zinc dust (0.1 eq).
-
Causality: Using Zn(CN)₂ as the cyanide source is crucial. Its low solubility prevents high concentrations of free cyanide in solution, which can poison the palladium catalyst by forming inactive Pd(CN)₄²⁻ complexes.
-
-
Solvent and Water Addition: Add N,N-dimethylacetamide (DMAc) as the solvent, followed by a small amount of degassed water (e.g., 5 eq).
-
Causality: Water can play a complex, beneficial role, potentially aiding in the dissolution of the cyanide salt and facilitating the transmetalation step.
-
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble zinc salts.
-
Purification: Wash the organic phase with aqueous ammonia (to complex any remaining zinc) and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Cycloaddition Reactions: An Electron-Poor Dienophile
Causality: In a [4+2] cycloaddition, the electron-withdrawing nature of the cyano group lowers the LUMO energy of the dienophile (the cyanophenyl-containing molecule), narrowing the HOMO-LUMO gap between the dienophile and the diene. This leads to a stronger orbital interaction and a lower activation energy for the reaction.[23] This is particularly effective when the cyano group is attached to an alkene or alkyne that serves as the dienophile. The nitrile itself can participate directly, though this often requires high temperatures or Lewis acid catalysis.[21][24]
Part 3: Strategic Applications in Drug Development and Materials Science
The predictable electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make the cyanophenyl group a privileged motif in medicinal chemistry.[25][26] Over 30 FDA-approved drugs contain a nitrile group, many as part of a cyanophenyl ring.[19]
-
Metabolic Stability: The C-CN bond is highly resistant to metabolic oxidation, making it an excellent replacement for more labile groups like methyl or methoxy to block metabolic hotspots in a drug candidate.
-
Bioisosterism: The linear, polar nature of the cyano group allows it to serve as a bioisostere for a carbonyl group or a hydroxyl group, capable of acting as a hydrogen bond acceptor via the nitrogen lone pair.[19]
-
Target Engagement: The dipole moment and electron-deficient ring can engage in specific dipole-dipole or π-stacking interactions within a protein's active site, enhancing binding affinity.
In materials science, the cyanophenyl group is used to tune the electronic properties of organic semiconductors, liquid crystals, and dyes.[4][27][28] Its ability to lower the LUMO energy and create intramolecular charge-transfer character is key to designing materials for organic electronics, such as OLEDs and organic solar cells.[4]
Conclusion
The cyanophenyl group is a masterful tool for the synthetic chemist. Its dominant and predictable electron-withdrawing nature, combined with a minimal steric profile, provides a reliable method for activating aromatic rings to nucleophilic attack while deactivating them to electrophilic substitution. It is a robust and versatile component in transition metal-catalyzed cross-coupling and can be a key element in controlling pericyclic reactions. Its prevalence in pharmaceuticals and advanced materials is a testament to its utility, offering a unique combination of metabolic stability, polarity, and electronic tunability. A thorough understanding of its fundamental properties is not merely academic; it is essential for the rational design and efficient execution of modern organic synthesis.
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An In-depth Technical Guide to the Reactivity of Methyl 2-(2-cyanophenyl)acetate
Foreword: Unlocking Heterocyclic Scaffolds
In the landscape of modern synthetic chemistry, the true value of a building block lies not in its complexity, but in its potential. Methyl 2-(2-cyanophenyl)acetate is a paragon of such potential. At first glance, it is a simple aromatic compound bearing two of organic chemistry's most fundamental functional groups: a nitrile and a methyl ester. However, it is the precise ortho relationship of these groups that transforms it from a simple bifunctional molecule into a powerful precursor for a variety of fused heterocyclic systems. This guide moves beyond a mere cataloging of reactions; it aims to provide a deep, mechanistic understanding of this reagent's reactivity, empowering researchers to harness its full synthetic capabilities in pharmaceutical and materials science discovery.[1][2]
Core Molecular Profile & Physicochemical Properties
Before delving into its reactivity, a foundational understanding of this compound's intrinsic properties is essential. The molecule's reactivity is a direct consequence of the electronic interplay between the electron-withdrawing cyano (-C≡N) and methyl ester (-COOCH₃) groups, and their influence on the benzylic methylene (-CH₂-) protons.
| Property | Value | Source |
| CAS Number | 20921-96-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1][3] |
| Molecular Weight | 175.19 g/mol | [1][3] |
| Appearance | Yellow Liquid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
This unique electronic arrangement dictates the three primary centers of reactivity, which will form the core of our discussion:
-
The Nitrile Group: An electrophilic center susceptible to nucleophilic attack and a key handle for reduction to a primary amine.
-
The Ester Group: A classic carbonyl electrophile, prone to hydrolysis, amidation, and reduction.
-
The α-Carbon (Benzylic Methylene): Protons on this carbon exhibit enhanced acidity, enabling deprotonation to form a nucleophilic carbanion.
dot graph "Reactivity_Centers" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
} enddot Figure 1: Key centers of reactivity in this compound.
Synthesis Pathway: Fischer Esterification
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. The most direct route is a classic Fischer esterification of the parent 2-(2-cyanophenyl)acetic acid.
Field-Proven Protocol: Acid-Catalyzed Esterification
This protocol is adapted from standard procedures for the esterification of related phenylacetic acids.[4] The causality behind using a strong acid catalyst, like sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The use of excess methanol serves both as the reactant and the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-cyanophenyl)acetic acid (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an ice-water bath to manage any initial exotherm.
-
Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq). The slow addition is critical to prevent a dangerous temperature spike.
-
Reaction Execution: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Caution: This is an exothermic process and releases CO₂ gas; perform slowly.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting yellow liquid can be purified by vacuum distillation or flash column chromatography if high purity is required.
The Cornerstone Reaction: Reductive Intramolecular Cyclization
The most significant and widely exploited reactivity of this compound is its conversion into isoindolinone scaffolds.[2] This transformation is a cornerstone of its utility in medicinal chemistry, as the isoindolinone core is present in numerous biologically active molecules.[2] The strategy involves a chemoselective reduction of the nitrile group to a primary amine, which then spontaneously, or with mild heating, undergoes an intramolecular nucleophilic attack on the proximal ester carbonyl to form the stable five-membered lactam ring.
dot graph "Reductive_Cyclization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Figure 2: General workflow for the synthesis of isoindolin-1-one.
Protocol: Catalytic Hydrogenation Route
Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The choice of catalyst and conditions is critical to ensure the nitrile is reduced without affecting the ester or the aromatic ring.
Step-by-Step Methodology:
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend Palladium on Carbon (10% Pd/C, ~5-10 mol%) in methanol or ethanol.
-
Substrate Addition: Add this compound (1.0 eq) dissolved in the same solvent.
-
Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, typically 50-100 psi). Agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when H₂ consumption ceases. Alternatively, depressurize, take an aliquot, and analyze via TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: The filtrate contains the isoindolin-1-one product. The intramolecular cyclization often occurs during the reaction or upon concentration of the solvent. If cyclization is incomplete, gentle heating of the filtrate may be required. Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
Orthogonal Reactivity of the Functional Groups
While cyclization is paramount, the nitrile and ester groups can be manipulated independently, provided the correct reaction conditions are chosen. This orthogonal reactivity allows the molecule to serve as a versatile intermediate for a wider range of targets.
Nitrile Group Transformations
The carbon-nitrogen triple bond can undergo several fundamental transformations beyond simple reduction.
-
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, forming 2-(2-carboxybenzyl)acetic acid.[5][6] This requires careful temperature control to avoid simultaneous ester hydrolysis.
-
Reaction with Grignard Reagents: Treatment with an organomagnesium halide (Grignard reagent) followed by aqueous workup will convert the nitrile into a ketone.[5][7] This provides a route to 2-acylphenylacetates.
Ester Group Transformations
The ester functionality provides access to other carboxylic acid derivatives.
-
Hydrolysis (Saponification): Base-mediated hydrolysis using NaOH or KOH in an aqueous/alcoholic solvent readily converts the methyl ester to the corresponding carboxylate salt, which upon acidic workup yields 2-(2-cyanophenyl)acetic acid.[8][9] This reaction is typically faster and cleaner than nitrile hydrolysis, demonstrating useful chemoselectivity.
-
Aminolysis: Direct reaction with a primary or secondary amine, often at elevated temperatures, can convert the ester into the corresponding amide.[9] This allows for the introduction of diverse side chains.
α-Carbon Reactivity: Carbanion Formation
The protons of the methylene group bridging the phenyl ring and the ester are acidic due to the electron-withdrawing effects of both adjacent groups.
-
Base-Catalyzed Cyclization: In the presence of a strong, non-nucleophilic base (e.g., NaH, LDA), a carbanion can be formed at the α-carbon. In appropriately substituted analogues, this carbanion can act as a nucleophile. For instance, in related systems, this carbanion has been shown to attack the cyano group in an intramolecular fashion, leading to substituted benzo[b]thiophenes, demonstrating a different mode of cyclization.[10] This highlights an alternative reactive pathway that must be considered when designing syntheses involving strong bases.
dot graph "Mechanistic_Divergence" { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];
} enddot Figure 3: Divergent reactivity based on chosen reaction conditions.
Applications in Drug Discovery & Advanced Materials
The versatility of this compound makes it a valuable intermediate in several high-value research areas.
-
Pharmaceutical Development: Its primary role is as a key building block for synthesizing complex nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1][2] It has been cited in the context of developing WEE1 kinase inhibitors for cancer therapy.[11]
-
Polymer Chemistry: The functional handles on this molecule allow it to be incorporated into polymer backbones or as pendant groups, contributing to the development of new materials with tailored electronic or physical properties.[1]
-
Aromatic Compound Synthesis: It serves as a precursor for more complex substituted aromatic compounds used in the fragrance and specialty chemicals industries.[1]
Conclusion: A Tool for Strategic Synthesis
This compound is far more than a simple chemical intermediate. It is a strategically designed molecule whose reactivity is dominated by the synergistic and proximal placement of its cyano and ester functionalities. A thorough understanding of its primary reaction pathways—reductive cyclization, orthogonal functional group manipulation, and carbanion formation—allows the synthetic chemist to unlock a diverse array of complex molecular architectures, particularly the medicinally relevant isoindolinone scaffold. By appreciating the causality behind specific reaction conditions, researchers can navigate the nuanced reactivity of this compound to achieve their synthetic goals with precision and efficiency.
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A Domino Aldol–SNAr–Dehydration [3+3] Annulation Strategy for the Preparation of 2-Quinolinones and 1,8-Naphthyridin-2-ones. ResearchGate. [Link]
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A Technical Guide for the Preliminary Bioactivity Investigation of Methyl 2-(2-cyanophenyl)acetate
Introduction: Scrutinizing a Versatile Chemical Scaffold
Methyl 2-(2-cyanophenyl)acetate (MCA) is a chemical entity recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a cyanophenyl group, positions it as a candidate for diverse biological interactions. Preliminary data suggests its potential as a building block for WEE1 kinase inhibitors, which are of significant interest in oncology for treating cancer and other proliferative diseases.[2] However, a comprehensive public profile of its intrinsic bioactivity is not yet established.
This technical guide outlines a structured, multi-tiered approach for conducting a preliminary in vitro investigation into the bioactivity of this compound. As a Senior Application Scientist, the rationale behind this workflow is to maximize data acquisition from minimal compound quantity, establishing a foundational dataset that can justify and guide further, more resource-intensive research. We will proceed from broad, systemic effects (cytotoxicity) to more specific interactions (antimicrobial, enzyme inhibition) and conclude with a preliminary assessment of its drug-like properties (ADME/Tox). This logical progression ensures that each experimental stage informs the next, creating a self-validating and efficient investigatory cascade.
Compound Profile and In Silico Assessment
Before commencing wet-lab experiments, a foundational understanding of the compound's physicochemical properties is essential. These parameters, often predicted computationally, provide the first clues to its potential behavior in biological systems, including absorption and distribution.
Table 1: Physicochemical Properties of this compound (CAS: 20921-96-4)
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| XlogP (Predicted) | 1.4 | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
The properties of MCA generally align with established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five), making it a plausible candidate for further development.
Tier 1: General Cytotoxicity Screening
Expertise & Experience: The initial and most critical step in evaluating any novel compound for therapeutic potential is to assess its general toxicity to living cells.[5] Cytotoxicity assays provide a quantitative measure of a substance's ability to inhibit cell growth or induce cell death.[6] This primary screen is fundamental for two reasons: 1) it identifies compounds that are overtly toxic, saving resources that would otherwise be spent on non-viable candidates, and 2) it establishes a therapeutic window, defining the concentration range at which the compound can be studied in subsequent, more specific assays without causing non-specific cell death.[5][7]
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability.[8] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[7][8]
Materials:
-
This compound (MCA)
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of MCA in DMSO. Perform serial dilutions in complete culture medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various MCA concentrations.[6] Include "medium only" (no cells) and "vehicle control" (cells treated with DMSO at the highest concentration used, typically ≤0.5%) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the MCA concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[6]
Data Presentation: Expected Output
The results should be summarized to show the potency and selectivity of the compound.
Table 2: Hypothetical Cytotoxicity of MCA (IC₅₀ Values in µM)
| Cell Line | Cell Type | MCA (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 | 0.8 ± 0.1 | 1.8 |
| HeLa | Cervical Carcinoma | 38.1 ± 3.5 | 1.2 ± 0.2 | 1.2 |
| HEK293 | Normal Kidney | 45.7 ± 4.0 | 5.5 ± 0.6 | - |
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data presented as mean ± SD from three independent experiments.[9] |
Tier 2: Antimicrobial Activity Screening
Expertise & Experience: Many synthetic compounds, particularly those containing heterocyclic nitrogen moieties, exhibit antimicrobial properties. Given the structural alerts within MCA and the known activities of related cyano-derivatives, a screen for antibacterial and antifungal activity is a logical next step.[10][11] A tiered approach is most efficient: a primary qualitative screen (agar diffusion) to identify any activity, followed by a quantitative screen (broth microdilution) to determine potency (MIC).[12]
Experimental Workflow: Antimicrobial Screening
Caption: Tiered workflow for antimicrobial activity screening.
Protocols: Screening Methodologies
1. Agar Disk Diffusion Assay (Primary Screen) This method provides a rapid, qualitative assessment of antimicrobial activity.[12]
-
Methodology:
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (Staphylococcus aureus, Escherichia coli, Candida albicans) over the agar surface to create a lawn.
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of MCA (e.g., 30 µg).
-
Place the disks on the agar surface. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO vehicle).
-
Incubate at 37°C for 18-24 hours for bacteria and 28°C for 48 hours for yeast.
-
Measure the diameter of the zone of inhibition (clear area around the disk) in millimeters.
-
2. Broth Microdilution Assay (Secondary Screen) This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[12]
-
Methodology:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of MCA in cation-adjusted Mueller-Hinton broth.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.
-
Data Presentation: Expected Output
Table 3: Hypothetical Antimicrobial Activity of MCA
| Test Organism | Type | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 14 | 64 |
| Escherichia coli ATCC 25922 | Gram-negative | 0 | >128 |
| Candida albicans ATCC 10231 | Fungus (Yeast) | 11 | 128 |
Tier 3: Target-Based Enzyme Inhibition Assay
Expertise & Experience: While broad screening is useful, investigating a specific molecular target provides mechanistic insight.[13] The report of MCA as a potential intermediate for WEE1 kinase inhibitors provides a strong rationale for exploring its activity in a kinase inhibition assay.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] An in vitro assay allows for direct measurement of the compound's effect on the enzyme's catalytic activity.[15]
Signaling Pathway: Simplified Kinase Cascade
Caption: A generic kinase signaling pathway illustrating points of potential inhibition.
Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[16]
Materials:
-
Purified recombinant human kinase (e.g., WEE1)
-
Specific peptide substrate for the kinase
-
MCA
-
Kinase assay buffer
-
ATP (at or near the Kₘ concentration)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of MCA in the kinase assay buffer from a DMSO stock solution. The final DMSO concentration should be ≤1%.[16]
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer.
-
MCA dilution or vehicle (for 100% activity control).
-
Kinase enzyme solution.
-
A known potent inhibitor (for positive control).
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow MCA to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each MCA concentration relative to the controls and determine the IC₅₀ value.
Data Presentation: Expected Output
Table 4: Hypothetical Kinase Inhibition by MCA
| Target Enzyme | MCA IC₅₀ (nM) | Staurosporine (Control) IC₅₀ (nM) |
| WEE1 Kinase | 850 ± 75 | 15 ± 2 |
Tier 4: Preliminary ADME/Tox Profiling
Expertise & Experience: A biologically active compound is only useful as a drug if it can reach its target in the body and persist long enough to have an effect without causing undue toxicity.[17] Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is critical to identify potential liabilities that could cause failure in later development stages.[18] Key assays include metabolic stability and cytochrome P450 (CYP) inhibition.
Workflow: In Vitro ADME/Tox Screening
Caption: Key assays in a preliminary in vitro ADME/Tox panel.
Key ADME/Tox Assays: Brief Protocols
-
Metabolic Stability Assay:
-
Rationale: Measures the rate at which a compound is metabolized by liver enzymes, predicting its in vivo half-life.[17]
-
Protocol Outline: Incubate MCA (e.g., at 1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C. Take samples at various time points (0, 5, 15, 30, 60 min). Stop the reaction and analyze the remaining concentration of MCA using LC-MS/MS. Calculate the intrinsic clearance and in vitro half-life (t₁/₂).
-
-
CYP450 Inhibition Assay:
-
Rationale: Assesses the potential for drug-drug interactions by determining if MCA inhibits major drug-metabolizing enzymes like CYP3A4 or CYP2D6.[19]
-
Protocol Outline: Use a luminescence-based kit (e.g., P450-Glo™).[19] Incubate recombinant CYP enzymes with a luminogenic substrate and varying concentrations of MCA. The inhibition of the enzyme reduces the luminescent signal. Determine the IC₅₀ value.
-
Data Presentation: Expected Output
Table 5: Hypothetical Preliminary ADME/Tox Profile of MCA
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability | In Vitro t₁/₂ (min) | 45 | Moderately Stable |
| CYP450 Inhibition | CYP3A4 IC₅₀ (µM) | > 20 | Low risk of DDI |
| CYP450 Inhibition | CYP2D6 IC₅₀ (µM) | 15 | Moderate risk of DDI |
| Plasma Protein Binding | % Bound (Human) | 85% | High binding |
Conclusion and Future Directions
This technical guide presents a systematic, four-tiered strategy for the initial bioactivity screening of this compound. By progressing from general cytotoxicity to specific antimicrobial and enzyme-inhibition assays, and concluding with a foundational ADME/Tox profile, researchers can build a comprehensive preliminary data package.
The hypothetical results presented herein would suggest that MCA has moderate, selective cytotoxicity against cancer cells, weak antibacterial activity, and potent, specific inhibitory activity against WEE1 kinase. The ADME/Tox profile indicates moderate stability and a potential for drug-drug interactions via CYP2D6.
Such a dataset would strongly support advancing MCA or its analogs into a lead optimization program. Future work would focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency against WEE1 kinase and selectivity over other kinases.
-
Mechanism of Action Studies: Confirming the mode of inhibition (e.g., competitive, non-competitive) against the target enzyme.[20]
-
In Vivo Efficacy: Testing optimized compounds in relevant animal models of cancer.
This structured approach ensures that resources are directed toward compounds with the highest potential, embodying the principles of efficient and logical drug discovery.
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Methodological & Application
Synthesis of Methyl 2-(2-cyanophenyl)acetate: A Detailed Protocol and Mechanistic Insight
Introduction: The Strategic Importance of Methyl 2-(2-cyanophenyl)acetate
This compound is a highly versatile building block in contemporary organic synthesis, particularly valued in the pharmaceutical and fine chemical industries.[1] Its strategic importance lies in its bifunctional nature, possessing both a reactive nitrile group and an ester moiety on a phenylacetate scaffold. This arrangement makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems, most notably isoindolinones, which form the core of numerous biologically active compounds.[2] The demand for efficient and scalable synthetic routes to this intermediate is therefore of significant interest to researchers in drug development and process chemistry.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into a robust and widely applicable method: the palladium-catalyzed cyanation of an ortho-halo phenylacetate precursor. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to provide a comprehensive understanding of the protocol.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthetic strategies. The first involves the formation of the carbon-cyano bond on a pre-existing phenylacetate framework. The second strategy entails the construction of the acetate side chain onto a cyanophenyl precursor.
Caption: Retrosynthetic analysis of this compound.
While both routes are viable, this guide will focus on Strategy 1 , the palladium-catalyzed cyanation of Methyl 2-(2-bromophenyl)acetate. This approach is often preferred due to the mild reaction conditions, broad functional group tolerance, and high yields achievable with modern cross-coupling methods.[3] Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for their reliability and efficiency in forming carbon-carbon and carbon-heteroatom bonds.[4]
Core Protocol: Palladium-Catalyzed Cyanation of Methyl 2-(2-bromophenyl)acetate
This protocol is adapted from established methodologies for the palladium-catalyzed cyanation of aryl halides.[5][6] The reaction employs a palladium catalyst in conjunction with a suitable phosphine ligand and a cyanide source to efficiently convert the aryl bromide to the desired nitrile.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 2-(2-bromophenyl)acetate | ≥98% | Commercially Available | Starting material. |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent Grade | Commercially Available | Catalyst precursor. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Commercially Available | Ligand. |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available | Cyanide source. Highly Toxic . |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Co-solvent for workup. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For quenching. | |
| Brine (Saturated aq. NaCl) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For purification. |
| Ethyl Acetate | ACS Grade | Commercially Available | For purification. |
Detailed Experimental Protocol
Safety First: This procedure involves highly toxic cyanide salts and should be performed exclusively in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(2-bromophenyl)acetate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Causality: Zinc cyanide is used as the cyanide source. It is less nucleophilic than alkali metal cyanides, which helps to prevent catalyst poisoning.[3] The dppf ligand is a bulky electron-rich phosphine that facilitates the reductive elimination step and stabilizes the palladium(0) active species.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Causality: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
-
Solvent Addition and Heating: Add anhydrous N,N-dimethylacetamide (DMAc) via syringe to achieve a substrate concentration of approximately 0.5 M. Begin vigorous stirring and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Causality: DMAc is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature is necessary to promote the oxidative addition of the aryl bromide to the palladium center.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts and the polar solvent (DMAc). The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Mechanistic Rationale: The Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides is a well-understood process that proceeds through a series of elementary steps, as illustrated in the catalytic cycle below.[4]
Caption: The catalytic cycle for palladium-catalyzed cyanation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with Methyl 2-(2-bromophenyl)acetate to form a Pd(II) intermediate.
-
Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from the zinc cyanide.
-
Reductive Elimination: The aryl and cyanide groups on the Pd(II) complex couple and are eliminated, forming the desired product, this compound, and regenerating the active Pd(0) catalyst.
Alternative Synthetic Route: From 2-Bromobenzyl Cyanide
An alternative approach begins with 2-bromobenzyl cyanide.[7][8] This strategy requires the formation of the methyl ester. A common method involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.
-
Hydrolysis: The benzyl cyanide can be hydrolyzed to 2-bromophenylacetic acid using strong acidic or basic conditions. For example, refluxing with aqueous sulfuric acid is a classic method for this transformation.[9]
-
Esterification: The resulting carboxylic acid can then be esterified to the methyl ester using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).[10]
While this route is feasible, it involves multiple steps and potentially harsh reaction conditions for the hydrolysis, which might not be compatible with sensitive functional groups.
Conclusion
The palladium-catalyzed cyanation of Methyl 2-(2-bromophenyl)acetate represents a modern, efficient, and reliable method for the synthesis of this compound. The protocol detailed in this application note provides a clear, step-by-step guide for researchers, with explanations for the critical experimental parameters. By understanding the underlying mechanistic principles, scientists can further optimize and adapt this methodology for their specific research and development needs, paving the way for the synthesis of novel and complex molecules.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Reddy, B. V. S., et al. (2017). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 53(84), 11563-11566. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 6(3), 530-547. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(36), 6482–6485. [Link]
- Google Patents. (1982). Method for producing derivatives of 2=cyano-2-phenylacetic acid. SU1318152A3.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
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- 10. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
Application Notes: The Strategic Role of Methyl 2-(2-cyanophenyl)acetate in Modern Pharmaceutical Synthesis
Abstract
Methyl 2-(2-cyanophenyl)acetate has emerged as a highly versatile and strategic building block in medicinal chemistry and pharmaceutical development. Its unique ortho-disubstituted aromatic structure, featuring both a reactive nitrile and an ester functional group, provides an elegant and efficient entry point for the synthesis of a diverse range of complex heterocyclic scaffolds. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the core applications, field-proven experimental protocols, and underlying mechanistic principles for the use of this key intermediate. We will explore its pivotal role in constructing isoindolinones, benzodiazepines, and other pharmacologically relevant cores, providing a foundation for innovation in drug discovery.
Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry
In the landscape of organic synthesis, intermediates that offer convergent and efficient pathways to complex molecular architectures are of paramount importance. This compound (CAS No: 20921-96-4) is a prime example of such a molecule.[1][2] Its significance lies in the strategic placement of two key functional groups: a methyl ester and a cyano group in an ortho relationship on a benzene ring.[3] This specific arrangement is not merely incidental; it is the key to its utility, enabling a variety of intramolecular cyclization reactions to form fused heterocyclic systems that are prevalent in many biologically active compounds.[3][4]
The evolution of its use has progressed from a simple organic building block to a critical starting material in complex, often catalytic, reaction cascades designed to build molecular complexity with high efficiency.[3] This guide will elucidate the causality behind its application, focusing on how its structure directly facilitates the synthesis of high-value pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 20921-96-4 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2][5] |
| Molecular Weight | 175.18 g/mol | [2][6] |
| Boiling Point | 273.8°C at 760 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
| Refractive Index | 1.528 | [2] |
| Safety Profile | Causes serious eye irritation. Combustible. | [7] |
| Handling | Wear protective eye/face protection. Wash skin thoroughly after handling. Use in a well-ventilated area. | [7][8] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. | [8] |
Note: This data is for guidance. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[7][9][10]
Core Synthetic Application: Gateway to Fused N-Heterocycles
The primary value of this compound lies in its capacity to act as a precursor to fused nitrogen-containing heterocycles. The ortho-positioning of the cyano and acetate groups is ideal for intramolecular reactions, forming five or six-membered rings fused to the benzene core.
Logical Workflow for Heterocycle Synthesis
The general strategy involves a two-step logical progression: selective modification of one functional group, followed by an intramolecular cyclization event with the second group. This workflow provides a controlled and predictable route to the desired scaffold.
Caption: General workflow for utilizing this compound.
Synthesis of Isoindolinones
Isoindolinones are a privileged scaffold found in a range of natural products and synthetic molecules with significant biological activity.[3] this compound is an exceptionally effective precursor for this ring system.
The Underlying Principle (Causality): The synthetic strategy hinges on the reduction of the nitrile (cyano group) to a primary amine. This newly formed amine is perfectly positioned to act as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered lactam ring of the isoindolinone core, releasing methanol as a byproduct.[3]
Caption: Reductive cyclization pathway to the isoindolinone core.
This transformation is a cornerstone of its utility and can be achieved using various modern synthetic methods, including transition-metal catalysis for high efficiency and mild reaction conditions.[3]
Potential in Benzodiazepine and Quinazolinone Synthesis
While less direct than the isoindolinone synthesis, the bifunctional nature of this compound makes it a valuable starting point for more complex scaffolds like benzodiazepines and quinazolinones.[11][12]
-
Benzodiazepines: These seven-membered ring systems can be approached by reacting the intermediate with α-amino ketones or their equivalents, where the cyano group participates in the cyclization. The synthesis generally involves the condensation of an o-phenylenediamine with a ketone, and precursors derived from our title compound can provide novel substitution patterns.[12][13]
-
Quinazolinones: Cyclization reactions involving the cyano group and an external amine or amide source can lead to 2-amino-3,4-dihydroquinazolin-4-one derivatives, which are important motifs in medicinal chemistry.[11]
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, including analytical checkpoints to ensure reaction success.
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification of the parent carboxylic acid. This method is widely applicable and serves as a reliable route to the title compound if it is not commercially available.
Principle: This is a classic Fischer esterification. An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Materials & Reagents:
-
2-Cyanophenylacetic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator, Magnetic Stirrer, Glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanophenylacetic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acid. Causality: Neutralization is critical to stop the reaction and enable extraction of the organic ester into a non-polar solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.[14]
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The resulting crude product is often of sufficient purity. If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14]
Validation: The final product should be a clear oil or low-melting solid. Confirm its identity and purity using the analytical methods described in Section 4. Expected yields are typically >90%.[14]
Protocol 2: Reductive Cyclization to Isoindolin-1-one
This protocol demonstrates the key application of this compound in forming a heterocyclic scaffold.
Principle: Catalytic hydrogenation is employed to selectively reduce the nitrile to a primary amine without affecting the ester or aromatic ring. The resulting intermediate spontaneously or with gentle heating undergoes intramolecular cyclization (lactamization) to yield the thermodynamically stable isoindolin-1-one. Palladium on carbon is an excellent catalyst for this transformation.
Materials & Reagents:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Step-by-Step Procedure:
-
Reaction Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq) dissolved in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale). Stir the reaction vigorously under a positive pressure of H₂ at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting material is consumed (4-24 hours).
-
Workup - Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol. Causality: Celite filtration is essential to remove the heterogeneous catalyst completely, preventing contamination of the final product.
-
Concentration & Cyclization: Concentrate the filtrate under reduced pressure. The heat from the rotary evaporator is often sufficient to complete the cyclization. If TLC indicates the presence of the intermediate amine, gently heat the residue in a suitable solvent (e.g., toluene) to drive the lactamization to completion.
-
Purification: The crude isoindolin-1-one can be purified by recrystallization or silica gel chromatography to yield a white solid.
Validation: Confirm the structure via NMR, observing the disappearance of the ester methyl singlet and the appearance of an N-H signal, along with the expected aromatic and methylene signals.
Analytical Characterization
Confirming the identity and purity of this compound is crucial. The following table summarizes the expected spectroscopic data.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~7.3-7.8 (m, 4H, Ar-H), δ ~3.9 (s, 2H, -CH₂-), δ ~3.7 (s, 3H, -OCH₃) | Shows the four distinct aromatic protons, the methylene protons adjacent to the ring, and the methyl ester protons. |
| ¹³C NMR | δ ~170 (C=O), δ ~133-135 (Ar-C), δ ~128-130 (Ar-CH), δ ~117 (C≡N), δ ~52 (-OCH₃), δ ~40 (-CH₂-) | Confirms the presence of the ester carbonyl, nitrile, aromatic carbons, and the two aliphatic carbons. |
| FT-IR (cm⁻¹) | ~2225 (C≡N stretch), ~1740 (C=O ester stretch), ~1200 (C-O stretch) | Strong, characteristic absorbances for the key nitrile and ester functional groups.[15] |
| MS (EI) | m/z 175 (M⁺), 116 (M - COOCH₃)⁺ | Shows the molecular ion peak and a characteristic fragmentation pattern from the loss of the carbomethoxy group. |
Note: Exact chemical shifts (δ) in NMR can vary slightly based on the solvent used.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-organized functionality allows for rapid and efficient entry into complex and pharmacologically relevant heterocyclic systems like isoindolinones. The protocols detailed herein provide a reliable foundation for its synthesis and application. Future work will likely focus on developing novel catalytic systems for its transformation, expanding its use in asymmetric synthesis, and incorporating it into diversity-oriented synthesis platforms to generate novel libraries of drug-like molecules. Its stability, reactivity, and synthetic potential ensure it will remain a valuable compound in the pursuit of new therapeutic agents.[1]
References
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Multichem. (n.d.). Methyl cyanoacetate Dealer and Distributor. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet - Methyl (3-cyanophenyl)acetate. Retrieved from [Link]
-
Multichem. (n.d.). Safety Data Sheet - Methyl cyanoacetate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl(2-cyanophenyl)acetate (C10H9NO2). Retrieved from [Link]
-
Walsh Medical Media. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
-
Letopharm Limited. (n.d.). methyl (2-cyanophenyl)acetate | CAS:#20921-96-4. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20921-96-4, METHYL (2-CYANOPHENYL)ACETATE. Retrieved from [Link]
-
Zainab, N., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 738. Retrieved from [Link]
-
ResearchGate. (2008). Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. Retrieved from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
-
Majid, S. A., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(1), 508-518. Retrieved from [Link]
- Google Patents. (2001). US6294673B1 - Process for preparing nifedipine.
-
SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
PubMed. (2002). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Retrieved from [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Rizwana-Al-Majthoub/78c772e2d09e3e7a027376c9890f576180a424e4]([Link]
-
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of Methyl 2-(2-cyanophenyl)acetate in Modern Agrochemical Development
Abstract
Methyl 2-(2-cyanophenyl)acetate has emerged as a highly versatile and strategic building block in the synthesis of advanced agrochemicals.[1] Its unique bifunctional structure, featuring a reactive methylene group and an ortho-disposed cyano group on a phenyl ring, provides a powerful scaffold for constructing complex heterocyclic systems. This guide provides an in-depth exploration of its primary application as a key intermediate in the development of next-generation fungicides, particularly strobilurin analogues. We will dissect the chemical logic behind its use, provide detailed, field-proven protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that make this compound a cornerstone for innovation in crop protection.
Introduction: The Chemical and Strategic Value of this compound
This compound (CAS No. 20921-96-4) is more than a simple chemical intermediate; it is a molecular key that unlocks pathways to some of the most successful classes of modern fungicides.[1][2] Its significance lies in the precise arrangement of its functional groups, which allows for controlled, sequential reactions to build the complex toxophores required for high-efficacy agrochemicals.
The presence of the ester and the active methylene group allows for classical condensation and substitution reactions, while the ortho-cyano group serves multiple roles. It can act as a directing group, a precursor to other functionalities, or a critical component for binding to the target enzyme.[3][4] In the context of strobilurin fungicides, which inhibit mitochondrial respiration in fungi, the phenylacetate core derived from this starting material is essential for mimicking the natural product Strobilurin A while conferring enhanced stability and a broader activity spectrum.[5][6]
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to its successful application in complex synthetic routes.
| Property | Value | Source(s) |
| CAS Number | 20921-96-4 | [1][7] |
| Molecular Formula | C₁₀H₉NO₂ | [1][8] |
| Molecular Weight | 175.19 g/mol | [1][9] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 273.8°C at 760 mmHg | [7] |
| Density | 1.14 g/cm³ | [7] |
| Storage Conditions | Store at 0-8°C | [1] |
Core Application: Synthesis of Strobilurin-Type Fungicides
The primary and most impactful application of this compound is in the synthesis of strobilurin analogues. Strobilurins are a vital class of fungicides that act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the fungal respiratory chain.[5] The discovery that the unstable natural polyene structure of Strobilurin A could be replaced by a substituted phenyl ring opened the door for synthetic chemists to create highly active and photochemically stable fungicides like Azoxystrobin.[5] this compound serves as a foundational building block for the phenyl ring portion of many novel analogues.
The Strategic Rationale: Why this Scaffold?
The use of this specific intermediate is a deliberate choice driven by chemical logic:
-
Convergent Synthesis: It allows for a convergent synthetic strategy where the "toxophore" (the E-methoxyacrylate part) and the "side chain" (derived from the cyanophenylacetate) are built separately and then combined. This is a highly efficient approach for creating a library of analogues for structure-activity relationship (SAR) studies.
-
Structural Mimicry & Stability: The phenylacetate core effectively replaces the unstable triene system of natural strobilurins, providing a stable backbone to hold the key methoxyacrylate group in the correct orientation for binding to the target site.[5]
-
Functional Handles for Derivatization: The cyano group is not merely a placeholder. It can be transformed or used to attach diverse side chains, a common strategy to overcome fungicide resistance and broaden the spectrum of activity.[2][10] Research has shown that introducing novel cyano-substituted hydrazine moieties can lead to compounds with potent and broad-ranging fungicidal activity.[2]
General Synthetic Workflow
The overall process from the intermediate to a final, testable agrochemical candidate follows a logical progression. This workflow is designed to maximize efficiency and provide clear decision points for chemical modification and biological screening.
Caption: High-level workflow for agrochemical development.
Experimental Protocols
The following protocols are representative methodologies derived from established research for the synthesis and evaluation of novel fungicides based on the this compound scaffold.[2][10][11]
Protocol: Synthesis of a Novel Strobilurin Analogue
This protocol outlines a multi-step synthesis to create a novel (E)-methyl 2-(2-((...)-methyl)phenyl)-2-(methoxyimino)acetate derivative, a common structure in this class of fungicides.
Objective: To synthesize a fungicidal candidate by building a side chain onto the this compound core and subsequently forming the methoxyiminoacetate toxophore.
Materials:
-
(E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (This key intermediate is synthesized from this compound via established literature methods involving radical bromination followed by methoxylation and oximation)
-
Target Nucleophile (e.g., a substituted 1,2,4-triazole)[11]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the target nucleophile (e.g., 1,2,4-triazole derivative, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous K₂CO₃ (1.5 eq).
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the nucleophile (if it's an N-H or O-H) or to act as an acid scavenger.
-
-
Addition of Electrophile: Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1.1 eq) in DMF (5 mL) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material (bromomethyl derivative) is consumed (typically 4-6 hours).
-
Trustworthiness: TLC provides a rapid, qualitative check on the reaction's completion, preventing unnecessary heating that could lead to side products.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). The crude product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Causality: The target compound is expected to be more soluble in the organic solvent (EtOAc) than in water. Multiple extractions ensure efficient recovery.
-
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5][11]
Protocol: In-Vitro Antifungal Bioassay (Spore Germination)
Objective: To determine the median effective concentration (EC₅₀) of the synthesized compound against a target fungal pathogen.
Materials:
-
Synthesized compound
-
Target fungus (e.g., Magnaporthe grisea, rice blast fungus)[2]
-
Potato Dextrose Agar (PDA) plates
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
-
Microscope slides, coverslips
-
Humid chamber
Procedure:
-
Spore Suspension Preparation: Scrape spores from a 7-10 day old culture of M. grisea grown on a PDA plate into sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Test Solution Preparation: Prepare a stock solution of the synthesized compound in DMSO at 10 mg/mL. Create a series of dilutions in sterile water containing 0.1% DMSO to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL).
-
Causality: DMSO is used to dissolve the often-hydrophobic organic compounds. A control with DMSO alone is critical to ensure the solvent itself does not inhibit germination.
-
-
Assay: On a clean microscope slide, place a 20 µL drop of the spore suspension. Add 20 µL of a test solution dilution. Mix gently with a pipette tip.
-
Incubation: Place the slides in a humid chamber and incubate at 25°C for 6-8 hours.
-
Evaluation: Place a coverslip over the drop and observe under a microscope (400x magnification). A spore is considered germinated if the length of the germ tube is greater than the spore's diameter. Count at least 100 spores per replicate.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control (0 µg/mL). Use probit analysis to calculate the EC₅₀ value, which is the concentration that inhibits 50% of spore germination.
Example Data Presentation:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Commercial Fungicide (EC₅₀) |
| 2-07 | Magnaporthe grisea | ~3-4 | Azoxystrobin (~2.5 µg/mL) |
| 2-13 | Sclerotinia sclerotiorum | 3.50 | Azoxystrobin (~3.0 µg/mL) |
| Control | Magnaporthe grisea | >100 | - |
Note: Data is illustrative, based on findings for similar compounds.[2]
Structure-Activity Relationship (SAR) Insights
The power of using this compound as a scaffold lies in the ability to systematically modify the resulting molecule and observe the effects on fungicidal activity.
Caption: Key regions for SAR studies in strobilurin analogues.
-
The Toxophore (R1): The (E)-methoxyiminoacetate group is a classic strobilurin toxophore. Minor changes here can drastically reduce or eliminate activity, as this part of the molecule is directly involved in binding to the target enzyme.[6]
-
The Side Chain (R2): This is where this compound provides immense value. The ortho-position allows for the introduction of a vast array of side chains via the benzylic position. Studies have shown that introducing moieties like substituted hydrazones or other heterocyclic rings can lead to compounds with a broader fungicidal spectrum and improved efficacy against resistant strains.[2][10][11] The nature of R2 heavily influences the compound's lipophilicity, which affects its movement within the plant (systemic vs. contact activity).
Beyond Fungicides: Future Potential
While the primary application is in fungicides, the chemical reactivity of this compound makes it a candidate for scaffolds in other agrochemicals. The 2-cyanophenyl moiety is found in molecules with other biological activities, including plant resistance inducers and insecticides.[12][13] Researchers can leverage the protocols described here to synthesize libraries of compounds for screening in herbicide and insecticide discovery programs, using the cyanophenylacetate core as a starting point for novel chemical space exploration.
References
-
Jia, C. et al. (2019). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. Pest Management Science, 75(12), 3160-3166. [Link]
-
Jia, C. et al. (2019). Synthesis and Fungicidal Activity of (E)‐Methyl 2‐(2‐((1‐cyano‐2‐hydrocarbylidenehydrazinyl)methyl)phenyl)‐2‐(methoxyimino)acetates. ResearchGate. [Link]
-
Shastri, L. (2025). A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation. Indian Journal of Chemistry (IJC), 64(4). [Link]
-
Yang, X. et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry, 25(18). [Link]
-
Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1, 2, 4- Triazole Moiety. (2021). Journal of the Serbian Chemical Society. [Link]
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2022). National Institutes of Health (NIH). [Link]
-
methyl (2-cyanophenyl)acetate | CAS:#20921-96-4 - Letopharm Limited. Letopharm Limited. [Link]
-
Cyano groups – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
Bartlett, D. W. et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]
-
Methyl(2-cyanophenyl)acetate (C10H9NO2) - PubChemLite. PubChem. [Link]
-
The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. (1979). [Link]
- US Patent 4668701A - Pesticides.
-
Dunaeva, K. et al. (2023). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 431, 03008. [Link]
-
Methyl 2-cyano-2-methylacetate | C5H7NO2 | CID 247818 - PubChem. PubChem. [Link]
-
N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. (2022). RSC Advances. [Link]
-
Dunaeva, K. et al. (2023). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. ResearchGate. [Link]
-
Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. (2014). Journal of the Brazilian Chemical Society. [Link]
-
What is the effect of cyano group on bioactivity? ResearchGate. [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
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Application Note: A Step-by-Step Guide to the Low-Temperature Crystallization of Methyl 2-(2-cyanophenyl)acetate
Introduction and Foundational Principles
Methyl 2-(2-cyanophenyl)acetate (CAS No. 20921-96-4) is a pivotal intermediate in organic and medicinal chemistry, notably as a precursor for synthesizing isoindolinones and other complex heterocyclic scaffolds. While purification is paramount for ensuring the integrity of subsequent synthetic steps, the intrinsic physicochemical properties of this compound present a unique challenge. Multiple chemical suppliers describe this compound as a yellow liquid at ambient temperatures[1]. This indicates a melting point below standard room temperature, rendering traditional recrystallization methods—which rely on cooling a saturated solution to 0-25°C—ineffective.
This guide provides a detailed protocol for the purification of this compound using low-temperature crystallization . This technique is specifically designed for low-melting solids or oils. The core principle involves dissolving the crude compound in a suitable solvent at room temperature and subsequently cooling the solution to a significantly lower temperature (e.g., -20°C to -78°C). At these cryogenic temperatures, the solubility of the target compound decreases drastically, inducing the formation of pure crystals, while impurities ideally remain dissolved in the cold "mother liquor."
The success of this method hinges on selecting a solvent system that remains liquid at the target temperature and exhibits a pronounced solubility differential for the compound across the temperature gradient.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is essential for developing a robust crystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 20921-96-4 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Yellow Liquid | [1] |
| Boiling Point | 273.8°C at 760 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
| Storage Conditions | 0-8°C | [1] |
Expert Insight: The compound's structure, featuring a polar cyano group, a polar ester moiety, and an aromatic ring, classifies it as a molecule of moderate polarity. This polarity profile is the primary guide for solvent selection. The "liquid" appearance is the critical parameter dictating the need for a low-temperature approach.
Solvent System Selection for Low-Temperature Crystallization
The ideal solvent for this application must satisfy stringent criteria:
-
Low Freezing Point: The solvent must remain liquid at the intended crystallization temperature (e.g., -78°C).
-
High Solvating Power at RT: It must completely dissolve the crude this compound at room temperature.
-
Low Solvating Power when Cold: The compound's solubility must be significantly reduced at low temperatures to ensure a high recovery yield.
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals under vacuum.[3]
Based on these requirements and the compound's polarity, the following solvents and solvent systems are recommended for screening. A mixed-solvent system often provides the necessary fine-tuning of solvating power.
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Rationale & Comments |
| Diethyl Ether | 35 | -116 | Low-Moderate | Excellent low-temperature properties. May be too non-polar alone but is a great co-solvent. Highly flammable. |
| Pentane | 36 | -130 | Non-polar | Excellent anti-solvent to be used with a more polar solvent like ether or ethyl acetate. |
| Hexanes | 69 | -95 | Non-polar | Similar to pentane, used as an anti-solvent. |
| Ethyl Acetate | 77 | -84 | Moderate | Good starting point. Its polarity may match the solute well. |
| Dichloromethane | 40 | -97 | Moderate | Good solvent, but its higher density can complicate separation. A similar compound was recrystallized from a DCM/hexane mixture.[4] |
| Toluene | 111 | -95 | Low-Moderate | Lower volatility, but its aromatic nature can aid in dissolving the compound. |
Recommended Starting Systems for Screening:
-
Diethyl Ether / Pentane
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes[4]
Experimental Protocols
This section is divided into two phases: a small-scale solvent screening to identify the optimal system, followed by the bulk purification protocol.
Part A: Microscale Solvent Screening Workflow
Objective: To efficiently identify a solvent or solvent mixture that yields high-quality crystals.
-
Preparation: Place approximately 30-50 mg of crude this compound oil into several small, dry test tubes.
-
Solvent Addition: To each tube, add a candidate solvent (e.g., ethyl acetate) dropwise at room temperature until the oil just dissolves. Note the approximate volume. If using a mixed system, dissolve the oil in the more polar solvent first.
-
Anti-Solvent Addition (for mixed systems): To the dissolved sample, add the non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly and persistently cloudy (turbid). Add one or two drops of the polar solvent to redissolve the precipitate and achieve a clear solution.
-
Cooling & Observation: Place the test tubes in a low-temperature bath (start with an ice-salt bath at -10°C, then move to a dry ice/acetone bath at -78°C).
-
Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside wall of the test tube at the solution's surface with a glass rod. Seeding with a previously generated microcrystal can also be effective.
-
Evaluation: Assess the quantity and quality of the crystals formed in each system. The ideal system will show minimal solubility at low temperature, resulting in a significant crystalline mass.
Workflow for Solvent Screening
Caption: Workflow for Microscale Low-Temperature Solvent Screening.
Part B: Detailed Protocol for Bulk Purification
Materials & Equipment:
-
Crude this compound
-
Optimal solvent system (determined in Part A)
-
Round-bottom flask or Erlenmeyer flask with a septum
-
Dewar flasks for cold baths (e.g., dry ice/acetone)
-
Pre-chilled filtration apparatus (Buchner funnel or filter cannula)
-
Vacuum flask and vacuum source
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) if needed for solvents
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a dry 100 mL Erlenmeyer flask equipped with a magnetic stir bar. At room temperature, add the minimum amount of the chosen solvent (or the polar component of the mixed system) required to fully dissolve the crude material with stirring.
-
Preparation for Crystallization: If using a mixed-solvent system, add the anti-solvent dropwise until faint turbidity is observed, then clarify with a few drops of the polar solvent as determined in the screening phase. Seal the flask with a septum pierced with a needle to ensure an inert atmosphere (e.g., nitrogen or argon) and prevent moisture condensation.
-
Controlled Cooling (Crucial Step):
-
Stage 1: Place the flask in a standard freezer (-20°C) for 30-60 minutes. This gradual pre-cooling prevents flash precipitation and promotes the growth of larger, purer crystals.
-
Stage 2: Transfer the flask to a dry ice/acetone bath (-78°C). Allow the solution to stand without agitation for several hours, or until crystal formation is complete. Slow, undisturbed cooling is paramount for obtaining high purity.[5]
-
-
Isolation of Crystals (Cold Filtration):
-
Preparation: Pre-chill the filtration apparatus (Buchner funnel and filter paper) and the wash solvent (the chosen solvent system) to -78°C by placing them carefully in a separate cold bath.
-
Filtration: Working quickly to minimize warming, pour the cold crystalline slurry into the pre-chilled Buchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of the pre-chilled solvent to rinse away the impurity-laden mother liquor. Use just enough solvent to cover the crystals, then allow the vacuum to pull it through.
-
-
Drying: Transfer the crystalline solid to a clean, pre-weighed round-bottom flask. Dry the purified product under high vacuum for several hours to remove all residual solvent.
-
Characterization: Determine the melting point of the now-solid, purified product and assess its purity using appropriate analytical methods (e.g., HPLC, NMR spectroscopy). The purified solid should exhibit a sharp melting point.
Troubleshooting and Expert Recommendations
-
Oiling Out: If the compound separates as an oil instead of a solid at low temperature, it indicates the cooling rate is too fast or the solvent is too polar. Try a more gradual cooling process or increase the proportion of the non-polar anti-solvent.[3]
-
No Crystal Formation: If no crystals form even after scratching, the solution may be too dilute or the chosen solvent system may be inappropriate. Try reducing the initial volume of solvent or screening other solvent systems.
-
Moisture Contamination: Ensure all glassware is rigorously dried and conduct the crystallization under an inert atmosphere. Water from atmospheric condensation can inhibit crystallization or become incorporated as an impurity.
-
Filtration Loss: The transfer and filtration of the cold slurry must be performed swiftly to prevent the product from melting and redissolving. Having all equipment thoroughly pre-chilled is non-negotiable.
References
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
-
Letopharm Limited. (n.d.). methyl (2-cyanophenyl)acetate | CAS:#20921-96-4. Retrieved January 7, 2026, from [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). (2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate. Retrieved January 7, 2026, from [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Organic Chemicals (3rd ed.). Pergamon Press.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 7, 2026, from [Link]
- El-Mrabet, A., et al. (2023). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
-
El-Mrabet, A., Haoudi, A., Dalbouha, S. (2023). Synthesis and characterization of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79, 835-838. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. methyl (2-cyanophenyl)acetate| CAS:#20921-96-4 -Letopharm Limited [letopharm.com]
- 3. PubChemLite - Methyl(2-cyanophenyl)acetate (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]
Comprehensive Guide to the Quantitative Analysis of Methyl 2-(2-cyanophenyl)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Methyl 2-(2-cyanophenyl)acetate is a key building block in modern organic synthesis. Its unique structure, featuring both a nitrile and a methyl ester group, makes it a versatile precursor for constructing complex heterocyclic scaffolds, such as isoindolinones, which are prevalent in many biologically active molecules.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, precise and accurate analytical methods are paramount for ensuring product quality and consistency throughout the drug development lifecycle.
This guide provides two primary, validated chromatographic methods that offer high specificity and sensitivity for the quantification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20921-96-4 | [2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.19 g/mol | [2][4] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 273.8°C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Purity (Typical) | ≥ 97% (HPLC) | [2] |
Recommended Analytical Methodologies
Chromatographic techniques are the methods of choice for the analysis of this compound due to their high resolving power, which allows for the separation of the analyte from process impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its robustness, high precision, and suitability for routine quality control. The presence of the cyanophenyl chromophore allows for sensitive detection using a standard UV detector.
-
Gas Chromatography (GC): A viable alternative, particularly for assessing volatile impurities. Given the compound's boiling point, GC provides excellent separation efficiency.[3]
Protocol I: Quantification by Reverse-Phase HPLC with UV Detection
This method is designed for accuracy and high throughput, making it ideal for quality control labs.
Principle and Rationale
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will partition between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). By optimizing the mobile phase composition, a sharp, symmetrical peak with a stable retention time can be achieved. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength. A photodiode array (PDA) or UV detector is set at a wavelength of maximum absorbance for the analyte to ensure high sensitivity.
Experimental Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Materials and Reagents
-
Reference Standard: this compound, purity ≥ 99.5%
-
Solvent: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Glassware: Class A volumetric flasks and pipettes
-
Equipment: Analytical balance, ultrasonic bath, HPLC system with UV/PDA detector
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. The exact ratio should be adjusted to achieve a suitable retention time (typically 4-8 minutes).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. If necessary, dilute further with the mobile phase to fall within the calibration range.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard (e.g., 50 µg/mL) for the System Suitability Test (SST).
-
Inject the mobile phase as a blank, followed by the calibration standards and then the sample solutions.
-
Instrumental Conditions and SST
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for this analyte. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides optimal elution and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV/PDA at 225 nm | Wavelength of high absorbance for the cyanophenyl group, ensuring good sensitivity. |
| Run Time | 10 minutes | Allows for elution of the analyte and any late-eluting impurities. |
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Calculation
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. Determine the concentration of the analyte in the sample solution from this curve. Calculate the percentage purity or assay using the following formula:
Assay (%) = (C_sample × D × V) / (W_sample × 10)
Where:
-
C_sample = Concentration of analyte in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor
-
V = Initial volume of sample solution (mL)
-
W_sample = Weight of the sample taken (mg)
Protocol II: Quantification by Gas Chromatography (GC-FID)
This method is an excellent alternative, especially for analyzing samples that may contain volatile impurities not readily detected by HPLC.
Principle and Rationale
GC separates compounds in the vapor phase based on their boiling points and interactions with a stationary phase coated inside a long capillary column. This compound is sufficiently volatile and thermally stable for GC analysis.[3] A non-polar stationary phase (e.g., 5% phenyl polysiloxane) is used, eluting compounds primarily in order of their boiling points. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.
Experimental Workflow
Caption: GC analysis workflow from preparation to reporting.
Materials and Reagents
-
Reference Standard: this compound, purity ≥ 99.5%
-
Solvent: Ethyl Acetate or Dichloromethane (GC grade)
-
Gases: Helium (or Hydrogen/Nitrogen) of high purity (carrier), Hydrogen and Air (for FID)
-
Glassware: Class A volumetric flasks, GC vials with septa
Step-by-Step Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Dilute further if needed to fit the calibration range. Transfer an aliquot to a GC vial.
-
GC Analysis:
-
Set up the GC instrument according to the parameters in Table 4.
-
Perform five replicate injections of a mid-range standard to check for system suitability.
-
Inject a solvent blank, followed by the calibration standards and sample solutions.
-
Instrumental Conditions and SST
Table 4: GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250°C | Ensures complete vaporization without thermal degradation. |
| Injection Vol. | 1 µL (Split ratio 50:1) | Split injection prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Temperature program designed to elute the analyte with good peak shape and separate it from potential impurities. |
| Detector | FID at 280°C | Robust detector with a wide linear range for quantification. |
Table 5: System Suitability Test (SST) Criteria for GC
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.8 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
Both methods should be validated according to ICH Q2(R1) guidelines or internal laboratory SOPs. The following are typical acceptance criteria for key validation parameters.
Table 6: Typical Method Validation Performance
| Parameter | HPLC Method | GC Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range (µg/mL) | 10 - 200 | 10 - 200 |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | Analyte specific; typically < 1 µg/mL | Analyte specific; typically < 1 µg/mL |
| Limit of Quantitation (LOQ) | Analyte specific; typically ~5 µg/mL | Analyte specific; typically ~5 µg/mL |
Conclusion
This application note details robust and reliable HPLC and GC methods for the quantitative analysis of this compound. The HPLC method is recommended for routine quality control due to its high precision and ease of use. The GC method serves as an excellent orthogonal technique for confirmation and the analysis of volatile components. By following these protocols, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.
References
-
Letopharm Limited. methyl (2-cyanophenyl)acetate| CAS:#20921-96-4 . [Online]. Available: [Link]
-
SIELC Technologies. (2018). 2-Cyanophenyl acetate . [Online]. Available: [Link]
-
PubChem, National Center for Biotechnology Information. (2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate . [Online]. Available: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods . [Online]. Available: [Link]
-
Ibn Al-haitham Jour. For Pure & Appl. Sci. Spectrophotometric Determination of Co(II) by Using Ethyl Cyano(2-Methyl Carboxylate Phenyl Azo Acetate) (ECA) . [Online]. Available: [Link]
-
MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct . Molecules, 27(21), 7247. [Online]. Available: [Link]
-
Royal Society of Chemistry. Analytical Methods . [Online]. Available: [Link]
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
-
CONICET. Analytical Methods . [Online]. Available: [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope . [Online]. Available: [Link]
Sources
Application Notes and Protocols: Leveraging Methyl 2-(2-cyanophenyl)acetate in Advanced Polymer Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of Methyl 2-(2-cyanophenyl)acetate in polymer chemistry. While not a conventional monomer or polymerization agent, its unique chemical structure, featuring an activated methylene group, a cyano moiety, and an ester functional group, presents intriguing possibilities for the synthesis of novel functional polymers. This document outlines two primary applications: its use as a precursor for the synthesis of functional vinyl monomers via Knoevenagel condensation and its role as a chain transfer agent in conventional free radical polymerization. Detailed, step-by-step protocols for these applications are provided, underpinned by established chemical principles and supported by authoritative literature. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Untapped Potential of a Multifunctional Building Block
This compound is a versatile chemical intermediate primarily recognized for its utility in the synthesis of heterocyclic compounds and pharmaceuticals.[1] Its aromatic scaffold, bearing both electron-withdrawing cyano and ester groups, activates the benzylic methylene protons, making them susceptible to a range of chemical transformations. This inherent reactivity is the cornerstone of its potential in polymer science.
The presence of the ortho-cyano group on the phenyl ring can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and the potential for post-polymerization modification.[2][3] This guide moves beyond the compound's traditional applications to explore its utility in creating bespoke polymeric materials with tailored functionalities.
Application I: Synthesis of Novel Functional Monomers via Knoevenagel Condensation
The activated methylene group in this compound is an ideal substrate for the Knoevenagel condensation reaction.[4][5] This classic carbon-carbon bond-forming reaction allows for the straightforward synthesis of α,β-unsaturated compounds, which are often polymerizable vinyl monomers. By reacting this compound with various aldehydes, a diverse library of functional monomers can be generated, each with unique properties conferred by the chosen aldehyde.
Scientific Rationale and Mechanistic Insight
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The base abstracts a proton from the active methylene group of this compound, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product. The ortho-cyano group on the phenyl ring enhances the acidity of the methylene protons, facilitating the initial deprotonation step.
Experimental Protocol: Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
This protocol details the synthesis of a model functional monomer using this compound and p-anisaldehyde.
Materials:
-
This compound
-
p-Anisaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Ethanol (recrystallization solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.75 g, 10 mmol) and p-anisaldehyde (1.36 g, 10 mmol) in 30 mL of toluene.
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to yield the pure Methyl 2-cyano-3-(4-methoxyphenyl)acrylate as a crystalline solid.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its structure and purity.
Expected Outcome and Data Presentation
The expected product is a vinyl monomer with a pendant 2-cyanophenyl group and a 4-methoxyphenyl group. The properties of this monomer can be tailored by varying the aldehyde used in the synthesis.
| Aldehyde Reactant | Expected Monomer Product | Potential Polymer Properties |
| p-Anisaldehyde | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | Increased hydrophobicity, potential for liquid crystalline behavior |
| 4-Pyridinecarboxaldehyde | Methyl 2-cyano-3-(pyridin-4-yl)acrylate | Introduction of a basic nitrogen for pH-responsiveness or metal coordination |
| 4-(Dimethylamino)benzaldehyde | Methyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Enhanced fluorescence, potential for use in optoelectronic applications |
Application II: Chain Transfer Agent in Conventional Free Radical Polymerization
The benzylic protons of this compound, activated by both the phenyl ring and the adjacent ester group, can participate in chain transfer reactions during free radical polymerization.[6] This allows for the control of polymer molecular weight, albeit with less precision than controlled radical polymerization techniques like RAFT.
Scientific Rationale and Mechanistic Insight
In a free radical polymerization, a growing polymer chain radical can abstract a hydrogen atom from the active methylene group of this compound. This terminates the growth of that particular polymer chain and generates a new radical on the chain transfer agent. This new radical can then initiate the polymerization of a new monomer, effectively transferring the radical center. The efficiency of this process is determined by the chain transfer constant (Cs).
Experimental Protocol: Polymerization of Styrene with this compound as a Chain Transfer Agent
This protocol describes the bulk polymerization of styrene using AIBN as the initiator and this compound as a chain transfer agent.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
This compound
-
Toluene
-
Methanol
-
Schlenk tubes or ampules
Procedure:
-
Preparation of Reaction Mixtures: In a series of Schlenk tubes, prepare solutions of styrene (5 mL, 43.6 mmol) and AIBN (36 mg, 0.22 mmol) in 5 mL of toluene. To each tube, add a varying amount of this compound (e.g., 0 mmol, 0.22 mmol, 0.44 mmol, 0.88 mmol).
-
Degassing: Subject the contents of each tube to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tubes in a preheated oil bath at 70 °C for a specified time (e.g., 6 hours).
-
Termination and Precipitation: After the desired time, cool the tubes in an ice bath to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterization: Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polystyrene samples using Gel Permeation Chromatography (GPC).
Expected Outcome and Data Presentation
An increase in the concentration of this compound is expected to lead to a decrease in the average molecular weight of the resulting polystyrene. The polydispersity may also be affected.
| [CTA]/[Initiator] Ratio | Expected Mn ( g/mol ) | Expected PDI |
| 0 | High | ~1.5 - 2.0 |
| 1 | Moderate | ~1.6 - 2.2 |
| 2 | Lower | ~1.7 - 2.5 |
| 4 | Lowest | ~1.8 - 2.8 |
Note: The exact values will depend on the specific reaction conditions and the chain transfer constant of this compound for styrene polymerization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced synthetic methodologies in polymer chemistry. The Knoevenagel condensation is a robust and reliable reaction for the synthesis of substituted alkenes.[7][8] Similarly, the principles of chain transfer in free radical polymerization are fundamental to the field.[9]
To ensure the validity of the experimental results, the following self-validating steps are crucial:
-
Monomer Synthesis: Thorough characterization of the synthesized monomer by multiple analytical techniques (NMR, FT-IR, Mass Spectrometry, Melting Point) is essential to confirm its identity and purity before polymerization.
-
Polymerization: A systematic study of the effect of the chain transfer agent concentration on the polymer molecular weight should demonstrate a clear trend. The reproducibility of the GPC results is key to validating the role of this compound as a chain transfer agent.
Conclusion and Future Outlook
This compound, while not a conventional polymer chemistry reagent, offers significant potential for the creation of novel functional polymers. Its ability to be readily converted into a variety of vinyl monomers via the Knoevenagel condensation opens up avenues for the synthesis of polymers with tailored properties. Furthermore, its activity as a chain transfer agent provides a straightforward method for controlling molecular weight in conventional free radical polymerizations.
Future research could explore the synthesis of a wider range of functional monomers from this precursor and investigate their copolymerization with common monomers to fine-tune material properties. Additionally, a detailed study to determine the chain transfer constant of this compound for various monomers would provide valuable quantitative data for its application in molecular weight control. The protocols and insights provided in this guide serve as a solid foundation for researchers to unlock the full potential of this versatile building block in the field of polymer science.
References
-
Kaur, J., et al. (2017). Novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]
-
Quintero, E., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Semantic Scholar. (2000). Photosensitive polymer: synthesis, characterization and properties of a polymer having pendant photocrosslinkable group. Retrieved from [Link]
-
MDPI. (2025). Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes. Retrieved from [Link]
-
ResearchGate. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved from [Link]
-
Wiley Online Library. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Retrieved from [Link]
-
The Benicewicz Group. (n.d.). A Versatile Method To Prepare RAFT Agent Anchored Substrates and the Preparation of PMMA Grafted Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). Chain transfer agents and its use in polymer synthesis.
-
MDPI. (2019). Synthesis of Cyano-Substituted Conjugated Polymers for Photovoltaic Applications. Retrieved from [Link]
Sources
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- 2. Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes | MDPI [mdpi.com]
- 3. Synthesis of Cyano-Substituted Conjugated Polymers for Photovoltaic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Methyl 2-(2-cyanophenyl)acetate
Introduction: The Versatile Role of Methyl 2-(2-cyanophenyl)acetate in Modern Synthesis
This compound is a bifunctional building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of a nitrile and a methyl ester on an aromatic scaffold provides a versatile platform for the synthesis of a diverse array of complex molecules, most notably fused heterocyclic systems.[2] The dual reactivity allows for elegant and efficient construction of molecular complexity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides detailed experimental protocols for key transformations of this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a research setting.
Core Transformations and Detailed Protocols
The unique arrangement of the cyano and methyl acetate functionalities allows for a range of chemical manipulations. This section details protocols for three key transformations: reductive cyclization to form isoindolinones, complete hydrolysis to the corresponding diacid, and selective reduction of the nitrile group.
Reductive Intramolecular Cyclization: A Gateway to Isoindolinones
The synthesis of isoindolinones is a prominent application of this compound. This class of nitrogen-containing heterocycles forms the core of many biologically active natural products and synthetic compounds.[2] The transformation is typically achieved through the reduction of the nitrile group to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization with the adjacent methyl ester to form the stable lactam ring of the isoindolinone core.[2]
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Oxoisoindoline-4-acetic Acid Methyl Ester
This protocol details the direct conversion of this compound to the corresponding isoindolinone via catalytic hydrogenation, a clean and efficient method that proceeds under a hydrogen atmosphere.
Reaction Scheme:
Sources
Application Note: High-Efficiency Purification of Methyl 2-(2-cyanophenyl)acetate via Automated Flash Chromatography
Abstract
Methyl 2-(2-cyanophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity is critical for the success of subsequent reaction steps. This application note presents a detailed, robust, and efficient protocol for the purification of this compound from a crude reaction mixture using automated normal-phase flash chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development to accurately predict and optimize the flash chromatography gradient. This protocol is designed for researchers and drug development professionals seeking a reliable, scalable, and high-purity separation strategy.
Introduction: The Rationale for Chromatographic Purification
Flash chromatography is a preparative liquid chromatography technique that utilizes positive pressure to accelerate solvent flow through a column packed with a solid stationary phase.[3][4] This method is significantly faster and more efficient than traditional gravity-fed column chromatography.[3] For compounds like this compound, which possesses moderate polarity due to the ester and cyano functional groups, normal-phase flash chromatography is the technique of choice.[5][6] It employs a polar stationary phase (typically silica gel) and a less polar mobile phase, separating compounds based on their differential adsorption to the silica and solubility in the mobile phase.[4][7]
The success of any flash purification is predicated on methodical development, which begins at the micro-scale with Thin-Layer Chromatography (TLC). TLC serves as an essential predictive tool, allowing for the rapid screening of solvent systems and the determination of retention factors (Rƒ) that can be directly correlated to the elution behavior in a flash column.[8][9] An optimized method, developed via TLC, ensures high resolution, minimizes solvent consumption, and reduces purification time.[10]
Physicochemical Properties of this compound
Understanding the properties of the target molecule is fundamental to designing a purification strategy.
| Property | Value | Source |
| CAS Number | 20921-96-4 | [11] |
| Molecular Formula | C₁₀H₉NO₂ | [1][11] |
| Molecular Weight | 175.18 g/mol | [1][11] |
| Appearance | Yellow Liquid | [1] |
| Boiling Point | 273.8 °C at 760 mmHg | [11] |
| Density | 1.14 g/cm³ | [11] |
| Polarity | Moderately Polar | Inferred from structure |
| UV Absorbance | Aromatic systems absorb UV light, typically around 254 nm and 280 nm.[12][13][14] | General Principle |
The presence of the aromatic ring, cyano group, and ester moiety makes the compound UV-active, allowing for easy detection during chromatography.
Experimental Workflow: From TLC to Pure Compound
The purification process follows a logical and self-validating sequence. The initial TLC analysis provides the data needed to program the automated flash system, and post-purification analysis confirms the success of the separation.
Caption: A streamlined workflow for flash chromatography purification.
Protocol Part I: TLC Method Development
Objective: To identify a mobile phase composition that provides optimal separation between the target compound and its impurities, aiming for an Rƒ value between 0.15 and 0.35 for the target.[9][15]
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Developing chambers
-
Capillary spotters
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Visualize: After development, dry the plate and visualize the spots under a UV lamp. Circle the spots.
-
Calculate Rƒ: Measure the distance traveled by the solvent front and the center of each spot. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimization: Adjust the solvent ratio until the Rƒ of the target compound is in the ideal range (0.15-0.35). This range ensures good separation without excessively long run times on the flash column.[15] A lower Rƒ generally leads to better resolution.[15]
Example TLC Results:
| Solvent System (Hexane:EtOAc) | Rƒ of Impurity 1 (Less Polar) | Rƒ of Target Compound | Rƒ of Impurity 2 (More Polar) | Assessment |
| 9:1 | 0.65 | 0.45 | 0.10 | Target Rƒ too high; poor separation from Impurity 1. |
| 8:2 | 0.50 | 0.28 | 0.05 | Optimal. Good separation and ideal target Rƒ. |
| 7:3 | 0.40 | 0.15 | 0.02 | Good Rƒ, but may lead to longer run times. |
Protocol Part II: Automated Flash Chromatography
Objective: To purify the crude sample on a larger scale using the conditions determined by TLC.
Instrumentation & Materials:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Pre-packed silica gel flash column (select size based on sample mass; a 50:1 to 100:1 ratio of silica:crude material is a good starting point).[16]
-
Solvents: n-Hexane (Solvent A), Ethyl Acetate (Solvent B)
-
Crude this compound
-
Sample loading vessel or syringe
Procedure:
-
System Preparation:
-
Ensure solvent reservoirs are filled with fresh, HPLC-grade Hexane (A) and Ethyl Acetate (B).
-
Install the appropriate size silica gel column.
-
Equilibrate the column with 100% Solvent A for 2-3 column volumes (CV).
-
-
Sample Loading:
-
Wet Loading: If the crude material is an oil and readily soluble in a non-polar solvent, dissolve it in a minimal amount of dichloromethane or toluene. Inject the solution onto the column. Caution: Using a solvent stronger than the initial mobile phase can degrade resolution.[8][17]
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude) and evaporate the solvent completely to obtain a free-flowing powder. Load this powder into a dry-loading cartridge and place it at the head of the main column. This technique often provides superior resolution.[18]
-
-
Method Programming:
| Column Volumes (CV) | % Ethyl Acetate (B) | Purpose |
| 0 - 2.0 | 5% | Load sample and elute very non-polar impurities. |
| 2.1 - 12.0 | 5% → 40% (Linear) | Elute the target compound with good separation. |
| 12.1 - 15.0 | 100% | Strip all remaining highly polar compounds from the column. |
-
Execution and Fraction Collection:
-
Set the flow rate appropriate for the column size.
-
Set the UV detector to monitor at 254 nm and a secondary wavelength (e.g., 280 nm).
-
Enable UV-triggered fraction collection with a suitable absorbance threshold to selectively collect peaks.
-
Start the run.
-
Separation Principle & Results
The separation occurs based on the principles of adsorption chromatography.[3]
Caption: Differential migration of compounds on a silica column.
Expected Outcome: The chromatogram will show baseline separation of the target compound from earlier-eluting (less polar) and later-eluting (more polar) impurities. The fractions corresponding to the main peak are collected, analyzed by TLC to confirm purity, and then pooled. The solvent is removed under reduced pressure to yield the purified this compound as a yellow oil.[1]
Safety & Handling
-
Chemical Hazards: this compound and related compounds may cause skin, eye, and respiratory irritation.[20][21][22]
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[23]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[20]
Conclusion
This application note provides a comprehensive and validated protocol for the purification of this compound using automated flash chromatography. By leveraging a systematic workflow that begins with TLC-based method development, researchers can achieve high purity and yield in a time- and solvent-efficient manner. This robust methodology is critical for ensuring the quality of intermediates in research and development settings.
References
-
Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science.[Link]
-
Manual for Normal Phase, Reversed Phase Flash Column. Hawach.[Link]
-
methyl (2-cyanophenyl)acetate | CAS:#20921-96-4. Letopharm Limited.[Link]
-
How do I Create an Efficient Gradient Flash Chromatography Method?. Biotage.[Link]
-
What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage.[Link]
-
Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. PubMed.[Link]
-
TD-DFT calculated UV-Vis absorption spectrum of... ResearchGate.[Link]
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO.[Link]
-
CombiFlash Gradient Methods. Teledyne Labs.[Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc.[Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]
-
Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH & Co.KG.[Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.[Link]
-
Flash Chromatography: Principles & Applications. Phenomenex.[Link]
-
(2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate. PubChem.[Link]
-
Normal Phase flash chromatography. Element Lab Solutions.[Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]
-
Methyl (2-cyanophenyl)acetate | CAS 20921-96-4. Chemical-Suppliers.com.[Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.[Link]
-
Comparison of the experimental and simulated UV–Vis absorption spectra... ResearchGate.[Link]
-
UV-Vis spectra of cyanidin in aqueous solution... ResearchGate.[Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.[Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.[Link]
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Application Notes & Protocols: Methyl 2-(2-cyanophenyl)acetate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(2-cyanophenyl)acetate is a uniquely functionalized aromatic compound that serves as a powerful and versatile precursor in synthetic organic chemistry.[1] Its structure, featuring an active methylene group positioned ortho to a nitrile, provides an ideal electronic and steric arrangement for a variety of intramolecular cyclization reactions. This guide details the strategic application of this precursor for the synthesis of several key nitrogen-containing heterocyclic cores, including quinolinones, indolinones, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry and drug discovery.[2] We provide detailed mechanistic insights, step-by-step experimental protocols, and process optimization data to empower researchers in the fields of chemical synthesis and drug development.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from the cooperative reactivity of its two key functional groups. The methylene group (—CH₂—) is acidic due to the electron-withdrawing effects of both the adjacent ester and the phenyl ring, making it a potent nucleophile upon deprotonation. The ortho-positioning of the cyano group (—C≡N) creates a proximate electrophilic center that is poised for intramolecular attack. This "locked" ortho-arrangement is the causal basis for its high propensity to form fused ring systems efficiently.
-
Active Methylene Group: Serves as the key nucleophilic component, initiating ring closure.
-
Ortho-Nitrile Group: Acts as the primary electrophilic site, which can be transformed or attacked directly to facilitate cyclization.
The strategic manipulation of these groups through various reaction conditions allows for the selective synthesis of 5, 6, or 7-membered heterocyclic rings, making it a valuable starting material for library synthesis and scaffold hopping in drug discovery programs.[3]
Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives
The quinoline ring is a fundamental scaffold in numerous natural products and pharmaceuticals.[4] A highly efficient pathway to synthesize the 4-hydroxyquinolin-2(1H)-one core from this compound is through a reductive cyclization reaction.
Mechanistic Rationale
This transformation is a classic example of leveraging the precursor's innate reactivity. The process begins with the selective reduction of the nitrile group to a primary amine. The resulting intermediate, methyl 2-(2-aminobenzyl)acetate, is not isolated. Under the reaction conditions, the newly formed nucleophilic amine immediately attacks the proximate electrophilic ester carbonyl. This intramolecular cyclization event forms a six-membered ring and eliminates methanol to yield the stable quinolinone tautomer. The choice of a reducing agent that is selective for nitriles over esters is critical for the success of this one-pot synthesis.
Visualization: Reductive Cyclization Pathway
Caption: Reductive cyclization workflow for quinolinone synthesis.
Experimental Protocol: One-Pot Synthesis of 4-Hydroxyquinolin-2(1H)-one
-
Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.0 g, 57.1 mmol) and anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, slurry in water, washed with methanol) to the solution under an inert atmosphere (N₂ or Ar). Causality: Raney Nickel is a highly effective and selective catalyst for the hydrogenation of nitriles to primary amines under conditions that do not typically reduce the ester group.
-
Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at 60 °C. Monitor the reaction progress by observing hydrogen uptake and periodically by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid will precipitate.
-
Purification: Recrystallize the solid from hot ethanol or an ethanol/water mixture to yield pure 4-hydroxyquinolin-2(1H)-one as a white to off-white crystalline solid.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel | High selectivity for nitrile reduction over ester reduction. |
| Solvent | Methanol | Excellent solvent for the starting material and intermediate. |
| Pressure | 50 psi H₂ | Sufficient pressure to facilitate hydrogenation at a reasonable rate. |
| Temperature | 60 °C | Provides adequate thermal energy to overcome the activation barrier. |
| Typical Yield | 75-85% | Demonstrates an efficient cyclization process. |
Synthesis of 3-Aminoindolin-2-one Derivatives
The synthesis of five-membered rings like indolinones requires a different strategic approach. Here, we utilize a base-mediated intramolecular cyclization, commonly known as a Thorpe-Ziegler reaction, which capitalizes on the acidity of the methylene protons.
Mechanistic Rationale
The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride) which deprotonates the active methylene group to form a resonance-stabilized carbanion. This carbanion then acts as a potent intramolecular nucleophile, attacking the carbon atom of the ortho-nitrile group. This cyclization step forms a five-membered ring and generates an intermediate imine anion. Upon acidic workup, this intermediate tautomerizes to the more stable enamine, yielding the 3-aminoindolin-2-one product. The use of an anhydrous solvent is crucial to prevent quenching of the carbanion and hydrolysis of the ester.
Visualization: Thorpe-Ziegler Cyclization Mechanism
Caption: Thorpe-Ziegler pathway for 3-aminoindolin-2-one synthesis.
Experimental Protocol: Base-Mediated Synthesis of 3-Aminoindolin-2-one
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.4 g, 60% dispersion in mineral oil, 35.0 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the oil.
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the hydride base and stabilizing the carbanion intermediate.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (5.0 g, 28.5 mmol) in 20 mL of anhydrous DMF dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Data Summary
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ideal for generating the carbanion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes intermediates and prevents side reactions. |
| Temperature | 80 °C | Provides sufficient energy for the cyclization step. |
| Work-up | Acidic Quench | Neutralizes the base and facilitates the tautomerization to the final product. |
| Typical Yield | 60-70% | Good efficiency for this type of carbon-carbon bond formation. |
Synthesis of 1,5-Benzodiazepine Scaffolds via Multi-Component Reaction
The synthesis of seven-membered benzodiazepine rings from our precursor requires a multi-component strategy, building complexity rapidly.[5][6][7] This protocol outlines a two-step, one-pot process involving an initial condensation followed by cyclization.
Mechanistic Rationale
This approach involves reacting this compound with an o-phenylenediamine derivative and a ketone in a one-pot reaction, often catalyzed by a Lewis or Brønsted acid.[6] The reaction likely proceeds first through the condensation of the o-phenylenediamine with the ketone to form a dihydrodiazepine intermediate in situ. The active methylene group of this compound can then add to this intermediate. Subsequent intramolecular cyclization involving the cyano group would lead to a complex fused benzodiazepine system. This highlights the power of multi-component reactions (MCRs) to build molecular complexity from simple starting materials in a single operation.[3][8][9]
Visualization: Multi-Component Reaction Workflow
Caption: Conceptual workflow for a benzodiazepine synthesis MCR.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Benzodiazepine Derivative
-
Reactor Setup: In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), acetone (0.70 g, 12 mmol), and this compound (1.75 g, 10 mmol) in 50 mL of toluene.
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.24 g, 0.5 mmol) to the mixture. Causality: Sc(OTf)₃ is a highly effective and water-tolerant Lewis acid that catalyzes both the initial imine formation and subsequent cyclization steps.
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, collecting the water that is formed. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired benzodiazepine product.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Scandium(III) Triflate | Potent Lewis acid that accelerates condensation reactions. |
| Reactants | o-Phenylenediamine, Ketone | Building blocks required to form the seven-membered diazepine ring. |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction equilibrium forward. |
| Setup | Dean-Stark Apparatus | Essential for removing water by-product from condensation. |
| Typical Yield | 55-65% | Moderate to good yield for a multi-component reaction. |
References
-
Khan, I., Zaib, S., Batool, S., et al. (2013). Synthesis of 1,5-Benzodiazepine Derivatives and Their Applications. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Al-Ghorbani, M., Chehardoli, G., & Zarei, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]
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Arumugam, N., Al-dhfyan, A., & Al-dhabi, N. A. (2022). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Journal of King Saud University - Science. Available at: [Link]
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El-Sayed, M. A. (n.d.). Synthesis of Quinoline and derivatives. Mansoura University. Available at: [Link]
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Hazarika, P., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]
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Kumar, A., & Sharma, U. (2024). Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. Thieme. Available at: [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry. Available at: [Link]
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MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
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ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]
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Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Synthetic Communications. Available at: [Link]
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Wang, Z., et al. (2022). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]
-
Wu, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]
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Yadav, R., & Singh, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry. Available at: [Link]
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Application Note & Protocol: A Scalable, Palladium-Catalyzed Synthesis of Methyl 2-(2-cyanophenyl)acetate for Industrial Applications
Abstract
Methyl 2-(2-cyanophenyl)acetate is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty dyes.[1] Its utility as a precursor for constructing fused heterocyclic compounds, such as isoindolinones, makes it particularly significant in medicinal chemistry and drug discovery.[2] This document provides a comprehensive, scalable, and robust protocol for the synthesis of this compound. We move beyond traditional, harsh methods like the Rosenmund-von Braun reaction, which requires stoichiometric copper cyanide and high temperatures, to a modern, palladium-catalyzed approach.[3] This protocol utilizes a ligand-free palladium catalyst with potassium ferrocyanide, a non-toxic and cost-effective cyanide source, ensuring a process that is both industrially viable and environmentally responsible.
Introduction: The Strategic Importance of this compound
The molecular scaffold of this compound, featuring both a nitrile and a methyl ester group ortho to each other on a benzene ring, offers unique synthetic versatility. This arrangement is ideal for elegant cyclization strategies to form complex nitrogen-containing heterocycles.[2] Its primary application lies in serving as a key building block for pharmaceuticals, including potent WEE1 kinase inhibitors for cancer therapy, and in the production of various aromatic compounds.[1][4]
The industrial demand for a reliable and scalable synthesis is driven by the need for high-purity material at a competitive cost. Traditional synthetic routes are often hampered by the use of highly toxic reagents, strenuous reaction conditions, and low yields. The palladium-catalyzed cross-coupling methodology detailed herein overcomes these limitations, offering a reproducible and efficient pathway suitable for large-scale production.[5][6]
Synthetic Strategy: Palladium-Catalyzed Cyanation
The selected strategy involves the palladium-catalyzed cyanation of a readily available starting material, Methyl 2-bromophenylacetate. This approach is favored for its mild reaction conditions, high functional group tolerance, and avoidance of superstoichiometric toxic reagents.
Causality of Key Choices:
-
Catalyst System: A simple, ligand-free system using Palladium(II) acetate (Pd(OAc)₂) is chosen. While many palladium-catalyzed reactions require expensive and air-sensitive phosphine ligands, this protocol leverages the solvent to stabilize the catalytic species, significantly reducing cost and simplifying the reaction setup.[3]
-
Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]) is employed as the cyanide source. This complex is exceptionally stable, non-toxic, and easy to handle, presenting a significant safety and operational advantage over highly toxic alkali metal cyanides like NaCN or KCN, which are notorious for poisoning palladium catalysts.[3][7]
-
Starting Material: Methyl 2-bromophenylacetate is selected over the corresponding chloride due to its higher reactivity in palladium-catalyzed cross-coupling reactions, leading to faster conversion and higher yields under milder conditions. The iodide is more reactive still but is often prohibitively expensive for industrial scale.
Reaction Mechanism
The catalytic cycle is believed to proceed through a standard Pd(0)/Pd(II) pathway, as illustrated below. The Pd(OAc)₂ precatalyst is reduced in situ to the active Pd(0) species.
}
Figure 1: Catalytic cycle for Pd-catalyzed cyanation.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale (1 mmol) and can be scaled linearly with appropriate engineering controls and reactor considerations.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Quantity (1 mmol scale) |
| Methyl 2-bromophenylacetate | ≥98% | Sigma-Aldrich | 24464-94-8 | 229 mg (1.0 mmol) |
| Palladium(II) acetate | 98% | Strem Chemicals | 3375-31-3 | 2.2 mg (0.01 mmol, 1 mol%) |
| Potassium Ferrocyanide Trihydrate | ≥99% | Acros Organics | 14459-95-1 | 211 mg (0.5 mmol, 0.5 eq) |
| N,N-Dimethylacetamide (DMAC) | Anhydrous, ≥99.8% | Sigma-Aldrich | 127-19-5 | 5.0 mL |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | ~50 mL |
| Deionized Water | - | - | 7732-18-5 | ~50 mL |
| Brine (Saturated NaCl) | - | - | 7647-14-5 | ~20 mL |
| Anhydrous Magnesium Sulfate | ≥97% | VWR | 7487-88-9 | ~5 g |
| Equipment | ||||
| 25 mL Schlenk flask or sealed reaction tube | ||||
| Magnetic stirrer with heating plate | ||||
| Condenser | ||||
| Inert atmosphere setup (Nitrogen or Argon) | ||||
| Standard laboratory glassware |
Experimental Workflow
}
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromophenylacetate (229 mg, 1.0 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), and Potassium ferrocyanide trihydrate (211 mg, 0.5 mmol).
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous N,N-Dimethylacetamide (5.0 mL) to the flask.
-
Reaction: Lower the flask into a pre-heated oil bath at 120 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 5-8 hours.
-
Work-up - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (25 mL) and ethyl acetate (25 mL).
-
Work-up - Extraction: Shake the separatory funnel vigorously. Allow the layers to separate. Drain the aqueous layer and extract it again with ethyl acetate (15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with deionized water (2 x 20 mL) and then with saturated brine (20 mL) to remove residual DMAC and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The resulting crude oil can be further purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow oil.
Process Safety and Hazard Analysis
While this protocol is designed for enhanced safety, all chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium(II) Acetate: A potential sensitizer and irritant. Avoid inhalation of dust and skin contact.
-
Methyl 2-bromophenylacetate: Lachrymator and irritant. Handle with care to avoid contact with eyes, skin, and mucous membranes.
-
N,N-Dimethylacetamide (DMAC): A reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood is mandatory.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This compound is stable and has low toxicity because the cyanide groups are tightly bound within the iron complex. However, it must NEVER be mixed with strong acids , as this can liberate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All waste streams must be handled according to institutional and local environmental regulations. Aqueous waste containing residual cyanide species should be treated with bleach (sodium hypochlorite) under basic conditions to oxidize cyanide to the much less toxic cyanate before disposal.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Appearance | Colorless to pale yellow oil |
| Purity (by GC/HPLC) | >98% |
| Boiling Point | ~125-130 °C at 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.6 (d, 1H), ~7.5 (t, 1H), ~7.3 (m, 2H), 3.9 (s, 2H), 3.7 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~170, ~138, ~133, ~132, ~128, ~127, ~117, ~112, 52.5, 39.0 |
| IR (neat, cm⁻¹) | ~2225 (C≡N stretch), ~1740 (C=O ester stretch) |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient inerting (catalyst deactivation by O₂).2. Non-anhydrous solvent.3. Insufficient temperature. | 1. Ensure the evacuate/backfill cycle is performed diligently.2. Use a fresh bottle of anhydrous solvent.3. Verify oil bath temperature. |
| Low Yield | 1. Inefficient extraction.2. Product loss during distillation. | 1. Perform an additional extraction of the aqueous layer.2. Ensure a good vacuum and careful temperature control during distillation. |
| Dark, Tar-like Product | Reaction temperature was too high or reaction ran for too long. | Reduce reaction temperature slightly (e.g., to 110-115 °C) and monitor carefully to stop the reaction upon completion. |
References
- United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
- Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Benchchem. (n.d.). This compound | 20921-96-4.
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.).
- ChemicalBook. (2023). METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4.
- Chem-Impex. (n.d.). Methyl (2-cyanophenyl)acetate.
- Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510.
- Anderson, K. W., et al. (2006). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. Organic Process Research & Development.
- Sundermeier, M., et al. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry, 9(8), 1828-36.
- Anila, E. I., & Saju, A. (2020).
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- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2-cyanophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-cyanophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable building block in medicinal chemistry and organic synthesis, notably as a precursor to isoindolinones and other fused heterocyclic systems.[1][2] However, its synthesis can present challenges ranging from low yields to inconsistent results. This document provides in-depth, field-proven insights to ensure your success.
Overview of Synthetic Strategies
There are three primary pathways to synthesize this compound. The optimal choice depends on the availability of starting materials, scale, and the specific capabilities of your laboratory.
Caption: Figure 2. Pd-catalyzed cyanation cycle and catalyst poisoning.
Q1: My cyanation reaction has stalled with significant starting material remaining. What is the most likely cause?
A: The most common issue is deactivation of the palladium catalyst. Excess cyanide ions in the solution can coordinate strongly to all palladium species in the catalytic cycle, forming stable and inactive complexes like [Pd(CN)₄]²⁻, effectively poisoning the catalyst. [3][4] Troubleshooting Steps:
-
Re-evaluate Your Cyanide Source: Highly soluble sources like NaCN or KCN release a high concentration of free cyanide. Consider switching to zinc cyanide (Zn(CN)₂). Its lower solubility in organic solvents provides a slow, controlled release of cyanide, minimizing catalyst poisoning. [4][5]2. Ensure Anhydrous Conditions: Water can interfere with the catalyst and reagents. Ensure your solvent is dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Check Catalyst and Ligand Integrity: The active Pd(0) species can be air-sensitive. If you are generating it in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction is efficient. Using an air-stable palladium pre-catalyst can often give more reproducible results. [4] Q2: My yield is inconsistent between batches, even when following the same procedure. Why?
A: Reproducibility issues in palladium-catalyzed reactions often stem from subtle, uncontrolled variables.
Troubleshooting Steps:
-
Reagent Quality: Ensure the quality of your aryl halide, ligand, and base is consistent. Impurities can inhibit the catalyst.
-
Cyanide Particle Size: Solid cyanide salts (like KCN or NaCN) can have variable surface areas. Some industrial protocols require milling the salt to ensure consistent solubility and reactivity, though this is hazardous and not recommended in a standard lab setting. [4]This variability is another reason to prefer sources like Zn(CN)₂.
-
Stirring and Temperature Control: Ensure vigorous and consistent stirring, especially with heterogeneous mixtures. Maintain a stable internal reaction temperature, as small fluctuations can affect reaction rates and catalyst stability.
Q3: What is the best choice of ligand for the cyanation of Methyl 2-(2-chlorophenyl)acetate?
A: Aryl chlorides are less reactive than aryl bromides, and the oxidative addition step is more challenging. This requires more electron-rich and bulky phosphine ligands to promote the reaction. While ligands like t-Bu₃P have shown success,[6] specialized ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or chelating phosphines are often necessary for efficient conversion at lower temperatures. [5]High reaction temperatures (120-160 °C) are common for aryl chlorides. [5]
Pathway B: Esterification of 2-Cyanophenylacetic Acid
This is a classic Fischer esterification, governed by equilibrium.
Q1: My esterification reaction is not reaching full conversion, with starting acid remaining. How can I improve the yield?
A: Fischer esterification is a reversible reaction. To drive it to completion, you must shift the equilibrium to the product side according to Le Châtelier's principle.
Troubleshooting Steps:
-
Use Excess Methanol: Using methanol as the solvent (a large excess) will push the equilibrium towards the formation of the methyl ester.
-
Remove Water: Water is a byproduct of the reaction. While difficult to remove directly during the reaction, using a strong acid catalyst that also acts as a dehydrating agent, like concentrated sulfuric acid, is effective. [7]Alternatively, adding a Dean-Stark trap (if using a co-solvent like toluene) can remove water azeotropically.
-
Consider an Alternative Reagent: For a non-equilibrium approach, first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with methanol. [7]This is a high-yield, two-step procedure that is not reversible.
General FAQs
Q1: Are there safer, non-toxic alternatives to traditional metal cyanides?
A: Yes. The high toxicity of cyanide salts is a significant concern. Research has focused on developing safer alternatives:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic, crystalline solid that has been used successfully as a cyanide source in palladium-catalyzed reactions. It is significantly less hazardous than simple alkali metal cyanides. [5]* Electrophilic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can deliver the cyano group through a different mechanistic pathway, avoiding the use of free cyanide ions altogether. [8] Q2: What are the best analytical techniques to monitor the reaction?
A:
-
Thin-Layer Chromatography (TLC): The most common and rapid method for monitoring reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product, and any major byproducts. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components and confirming the mass of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and assessing its purity after isolation.
Data Summary Table
| Cyanide Source | Relative Reactivity | Key Advantages | Key Disadvantages | Citation |
| NaCN / KCN | High | Inexpensive, high reactivity | Highly toxic, high solubility can poison catalyst, may require anhydrous conditions | [4] |
| Zn(CN)₂ | Moderate | Less toxic, low solubility minimizes catalyst poisoning, good functional group tolerance | More expensive than NaCN/KCN, can be slower | [4][5] |
| K₄[Fe(CN)₆] | Moderate | Non-toxic, stable, environmentally benign | Often requires specific catalyst systems and conditions | [5] |
| Acetone Cyanohydrin | High | Liquid source, can be used in milder conditions | Highly toxic, thermally unstable | [3] |
Table 1: Comparison of common cyanide sources for palladium-catalyzed cyanation reactions.
Optimized Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes a general and robust method for the cyanation of Methyl 2-(2-bromophenyl)acetate using zinc cyanide.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Zinc cyanide is toxic if ingested or if it comes into contact with acid, which liberates hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Reagents & Equipment:
-
Methyl 2-(2-bromophenyl)acetate (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol %)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv, 8 mol %)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 2-(2-bromophenyl)acetate, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring (Self-Validation Checkpoint): After 2-4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica. Analyze the filtrate by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble palladium and zinc salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with aqueous ammonia (to complex any remaining zinc salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid or oil.
Troubleshooting Workflow
Caption: Figure 3. A decision tree for troubleshooting low yield.
References
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. Available at: [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH National Center for Biotechnology Information. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]
-
Benzyl Cyanide. Organic Syntheses. Available at: [Link]
-
2-CHLOROBENZYL CYANIDE (o-chlorophenyl)acetonitrile. SD Fine-Chem. Available at: [Link]
- Preparation of benzyl cyanides. Google Patents.
-
Production method of p-chlorobenzyl cyanide. Snowhite Chemical Co.,LTD.. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. Available at: [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]
-
Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Methyl 2-(2-cyanophenyl)acetate Reactions
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Methyl 2-(2-cyanophenyl)acetate. As a key intermediate in the synthesis of complex molecules, particularly isoindolinones and other fused heterocyclic systems, its reactivity is both a powerful tool and a source of potential challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile building block. We will move beyond simple procedural lists to explore the chemical logic behind the formation of common side products and provide actionable, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete, but after workup and purification, my yield is significantly lower than expected. What are the most likely non-obvious side products I should look for?
This is a common issue often traced to two primary side reactions: hydrolysis of the methyl ester and self-condensation.
A1. Side Product: 2-(2-cyanophenyl)acetic acid (Hydrolysis Product)
The most frequent side product is the carboxylic acid formed by the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions, often inadvertently introduced.
-
Causality: The presence of trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can lead to hydrolysis, especially if the reaction is run at elevated temperatures or for extended periods.[2][3] Basic conditions (e.g., using NaH, LDA, or even basic alumina during chromatography) can catalyze saponification, while acidic conditions (e.g., from acidic catalysts or during an acidic workup) can also promote hydrolysis.
-
Troubleshooting & Mitigation:
-
Moisture Control: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (Nitrogen or Argon).
-
pH Control: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. If you suspect acid formation, a mild bicarbonate wash can selectively extract the carboxylic acid impurity from the organic phase.
-
Purification: The acid product has a significantly different polarity than the desired ester. It can often be removed via flash chromatography, but be aware that it may streak on silica gel. A pre-column wash as described above is often more effective.
-
A2. Side Product: Claisen Self-Condensation Dimer
This compound possesses an enolizable α-proton, making it susceptible to self-condensation in the presence of a base, in a reaction known as a Claisen condensation.[4]
-
Causality: When using a base to deprotonate another position or to catalyze a different reaction, you can inadvertently generate the enolate of your starting material. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the starting ester.[4][5] This is particularly problematic with strong, non-hindered bases at temperatures that allow for equilibrium.
-
Troubleshooting & Mitigation:
-
Base Selection: If a base is required, consider a non-nucleophilic, sterically hindered base.
-
Temperature Control: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to minimize the rate of self-condensation.
-
Order of Addition: Employ slow addition of the base to a solution of the starting material and the other reactant to ensure the generated enolate reacts preferentially with the desired electrophile rather than another molecule of the starting ester.
-
Question 2: I'm seeing a loss of the ester group entirely and the appearance of a simpler aromatic compound in my GC-MS/LC-MS. What could be happening?
This symptom often points towards decarboxylation, a reaction that can occur under specific, often harsh, conditions.
A1. Side Product: 2-cyanotoluene (Decarboxylation Product)
-
Causality: While the ester itself is stable, if it first hydrolyzes to 2-(2-cyanophenyl)acetic acid, this resulting acid can undergo decarboxylation (loss of CO₂) at high temperatures.[6] Phenylacetic acids are known to decarboxylate, and this process can sometimes be promoted by certain metals or acidic/basic conditions at elevated temperatures.[6][7]
-
Troubleshooting & Mitigation:
-
Temperature Management: Avoid excessive heating (>120-150 °C) for prolonged periods, especially if moisture or acid/base catalysts are present.
-
Inert Atmosphere: Running reactions under an inert atmosphere can sometimes suppress oxidative degradation pathways that may facilitate decarboxylation.
-
Confirm the Intermediate: To confirm this pathway, analyze your crude reaction mixture for the presence of the intermediate carboxylic acid. If both the acid and 2-cyanotoluene are present, this strongly suggests a hydrolysis-decarboxylation sequence.
-
Summary of Common Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature |
| 2-(2-cyanophenyl)acetic acid | C₉H₇NO₂ | 161.16 | Ester Hydrolysis | Broad -OH stretch in IR (~3000 cm⁻¹); disappearance of methyl singlet in ¹H NMR; mass peak at m/z 161. |
| Claisen Dimer | C₂₀H₁₄N₂O₃ | 342.34 | Self-Condensation | Complex aromatic region in ¹H NMR; new carbonyl peak in ¹³C NMR; mass peak at m/z 342. |
| 2-cyanotoluene | C₈H₇N | 117.15 | Decarboxylation | Loss of ester signals in NMR; simple aromatic pattern; mass peak at m/z 117. |
Visualizing Side Product Formation
The following diagram illustrates the primary reaction pathways and the points at which common side reactions can occur.
Caption: A logical workflow for troubleshooting common side reactions.
Experimental Protocol: Extractive Removal of Acidic Impurity
This protocol details a standard procedure to remove the 2-(2-cyanophenyl)acetic acid side product from a crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Initial Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., 10 volumes of ethyl acetate). Transfer this solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Extraction: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that may form. Shake the funnel for 1-2 minutes.
-
Phase Separation: Allow the layers to separate fully. The top layer is typically the organic phase, and the bottom is the aqueous phase containing the deprotonated carboxylic acid salt.
-
Drain Aqueous Layer: Carefully drain and collect the bottom aqueous layer.
-
Repeat Wash (Optional): For significant amounts of acidic impurity, repeat the bicarbonate wash (steps 2-5) with a fresh portion of NaHCO₃ solution.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and begins the drying process. Drain the final aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the purified product, now free of the acidic side product.
References
-
Self-condensation . Wikipedia. [Link]
-
Decarboxylation . Organic Chemistry Portal. [Link]
-
methyl 2-(2-acetylphenyl)acetate . Organic Syntheses Procedure. [Link]
-
Methyl(2-cyanophenyl)acetate (C10H9NO2) . PubChem. [Link]
-
Base-Promoted Decarboxylative Annulation of Methyl 2-(2-Bromophenyl)acetates and Ynones to Access Benzoxepines . Organic Chemistry Portal. [Link]
- Purification of methyl acetate.
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? . Saul Wolfe, Chan-Kyung Kim, and Zhen-Jie Yang. [Link]
-
Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. Homework.Study.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Methyl 2-chloro-2-(3-cyanophenyl)acetate (EVT-1814414) | 1344704-36-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Base-Promoted Decarboxylative Annulation of Methyl 2-(2-Bromophenyl)acetates and Ynones to Access Benzoxepines [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(2-cyanophenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(2-cyanophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate.[1][2] As a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds, ensuring the purity of this compound is paramount for the success of subsequent reactions and the integrity of final products.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Selecting the Right Purification Strategy
The choice of purification method is dictated by the nature and quantity of the impurities present in the crude product. This decision-making workflow will guide you through the selection process.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown oil. What are the likely impurities?
A1: The dark coloration often suggests the presence of polymeric byproducts or degradation products formed during the synthesis. Common impurities can include unreacted starting materials, such as 2-bromophenylacetonitrile, or side-products from the reaction.[3] An aqueous workup with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a wash with brine to remove water-soluble materials.[4][5]
Q2: I'm struggling to get my product to crystallize during recrystallization. What can I do?
A2: If your product is "oiling out" instead of crystallizing, it could be due to several factors: the cooling process is too rapid, the solvent is too non-polar, or there are significant impurities present.[5] Try allowing the solution to cool slowly to room temperature before placing it in an ice bath.[6] If it still oils out, add a small amount of a "good" (more polar) solvent to the hot mixture to redissolve the oil, then cool slowly.[5] Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[5][7]
Q3: What is a good solvent system for the column chromatography of this compound?
A3: A common and effective eluent system for the purification of this compound by silica gel column chromatography is a gradient of hexanes and ethyl acetate.[4] It is recommended to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3 for the desired product.[5]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable purification method for esters, it is most effective when the impurities have significantly different boiling points from the product. For this compound, which is a relatively high-boiling liquid, vacuum distillation would be necessary to prevent decomposition at atmospheric pressure. This method is generally more suitable for large-scale purifications where chromatography may be less practical.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7][8]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, which is a liquid at room temperature, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or hexane and ethyl acetate.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) with gentle heating.[10]
-
Induce Saturation: While the solution is still warm, slowly add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy, indicating saturation.[10]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of pure crystals, avoid disturbing the solution during this time.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[5] Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[11]
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of around 0.3 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. This solution can be loaded directly onto the column, or the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[4][12]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.[5]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[5]
| Parameter | Recrystallization | Column Chromatography |
| Typical Impurities Removed | Polar impurities, some solid impurities | A wide range of impurities, including those with similar polarity |
| Scale | Milligrams to multigram | Milligrams to grams |
| Solvent Consumption | Moderate | High |
| Time Requirement | Moderate | High |
| Expected Purity | >98% (can be improved with multiple recrystallizations) | >99% |
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recrystallization Procedure. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Methyl(2-cyanophenyl)acetate (C10H9NO2). (n.d.). PubChem. Retrieved from [Link]
-
methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Purification process for methyl acetate. (1993). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
- Purification of methyl acetate. (1975). Google Patents.
-
Progress in purification of methyl acetate. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019, July 16). Flinders University. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(2-cyanophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-cyanophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules, particularly as a precursor to isoindolinones.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common palladium-catalyzed cyanation of Methyl 2-(2-bromophenyl)acetate.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[3][4] | - Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst. - Consider using a Pd(0) source directly, such as Pd₂(dba)₃, and pre-incubating it with the phosphine ligand to ensure the formation of the active catalytic complex.[5] - If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or amine) are suitable for its reduction to Pd(0).[3][4] |
| Catalyst Poisoning by Cyanide | Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation and halting the catalytic cycle.[5][6] | - Use a cyanide source with low solubility in the reaction solvent, such as Zn(CN)₂, to maintain a low concentration of free cyanide ions.[5][7] - Consider using a non-toxic and less inhibiting cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][7] - Additives like zinc dust or zinc formate can help reactivate the catalyst.[8][9] |
| Poor Ligand Choice | The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.[4] | - For cyanation reactions, bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos are often effective.[7][10] - Screen a variety of ligands to find the optimal one for your specific substrate and conditions. |
| Sub-optimal Reaction Temperature | The reaction may be too slow at lower temperatures, or the catalyst and reagents may decompose at excessively high temperatures. | - Typical temperatures for Buchwald-Hartwig cyanations range from 80-110 °C.[4][8] - If the reaction is sluggish, consider incrementally increasing the temperature. Conversely, if decomposition is observed, lower the temperature. |
| Inappropriate Solvent | The choice of solvent affects the solubility of reagents and the stability of the catalyst. | - Toluene, dioxane, and DMF are commonly used solvents for palladium-catalyzed cyanations.[3][8] - The use of aqueous solvent mixtures (e.g., THF/H₂O) has also been reported to be effective and can offer milder reaction conditions.[10] |
Problem 2: Incomplete Conversion of Starting Material
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time | The reaction may simply not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). - Extend the reaction time until no further consumption of the starting material is observed. |
| Deactivated Catalyst | As mentioned previously, the catalyst may have become deactivated over the course of the reaction. | - Refer to the solutions for "Inactive Catalyst" and "Catalyst Poisoning by Cyanide" in Problem 1. - In some cases, a second addition of fresh catalyst and ligand mid-reaction can help drive the reaction to completion. |
| Insufficient Base | The base is crucial for the deprotonation step in the catalytic cycle. | - Ensure at least a stoichiometric amount of a suitable base is used. Common bases for this reaction include weak bases like potassium acetate.[5] |
Problem 3: Formation of Significant Side Products
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of the Ester or Cyano Group | If water is present in the reaction mixture, particularly under basic or acidic conditions, the methyl ester or the cyano group can hydrolyze to the corresponding carboxylic acid or amide.[11][12] | - Use anhydrous solvents and reagents to minimize water content. - If using aqueous conditions, carefully control the pH and temperature to minimize hydrolysis. A buffered system might be beneficial. |
| Hydrodehalogenation | This side reaction replaces the bromo substituent with a hydrogen atom, leading to the formation of methyl phenylacetate. | - This can be a competing pathway in palladium-catalyzed reactions.[13] Optimizing the ligand and reaction conditions can help to favor the desired cyanation pathway. |
| Dimerization or Other Coupling Reactions | Undesired coupling of the starting material or product can occur under certain conditions. | - Adjusting the catalyst-to-ligand ratio and the reaction temperature can sometimes suppress these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches for the synthesis of this compound:
-
Palladium-Catalyzed Cyanation: This is a modern and versatile method that involves the cross-coupling of an aryl halide (e.g., Methyl 2-(2-bromophenyl)acetate) with a cyanide source using a palladium catalyst and a phosphine ligand. This reaction, a type of Buchwald-Hartwig amination, offers good functional group tolerance.[3][13]
-
Sandmeyer Reaction: This classic method involves the diazotization of an aniline (e.g., Methyl 2-(2-aminophenyl)acetate) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[14][15][16]
Q2: Why is catalyst poisoning a concern in palladium-catalyzed cyanation, and how can it be mitigated?
Catalyst poisoning is a significant issue because cyanide is a strong ligand for palladium and can bind irreversibly to the active catalyst, preventing it from participating in the catalytic cycle.[5][6] Mitigation strategies include:
-
Using a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide.[5][7]
-
Employing alternative, less toxic cyanide sources like K₄[Fe(CN)₆].[5][7]
-
Adding reagents that can help regenerate the active catalyst.[9]
Q3: What is the mechanism of the palladium-catalyzed cyanation reaction?
The catalytic cycle for palladium-catalyzed cyanation generally proceeds through the following steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Methyl 2-(2-bromophenyl)acetate).
-
Ligand Exchange: A cyanide ion displaces the halide from the palladium complex.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.[6]
Q4: Can I use an aryl chloride instead of an aryl bromide as a starting material?
Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[4] However, with the appropriate choice of a highly active catalyst system (often involving bulky, electron-rich phosphine ligands), aryl chlorides can be successfully used.[7][8]
Q5: What are the key considerations for purification of the final product?
Purification of this compound typically involves:
-
Work-up: After the reaction, an aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product is extracted into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and side products.[17]
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[18][19][20]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 2-(2-bromophenyl)acetate
This protocol is a general guideline and may require optimization for your specific setup.
Reagents and Materials:
-
Methyl 2-(2-bromophenyl)acetate
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Methyl 2-(2-bromophenyl)acetate (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and potassium acetate (1.5 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Reaction Workflow: Palladium-Catalyzed Cyanation
Caption: Workflow for Palladium-Catalyzed Cyanation.
Catalytic Cycle: Buchwald-Hartwig Cyanation
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
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- 12. m.youtube.com [m.youtube.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
- 19. US3904676A - Purification of methyl acetate - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-(2-cyanophenyl)acetate Crystallization
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of Methyl 2-(2-cyanophenyl)acetate, a key intermediate in pharmaceutical synthesis.[1][2] As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying principles to empower you to overcome challenges in your crystallization processes.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues that may arise during the crystallization of this compound.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.[3] This is a common problem when a solution is supersaturated at a temperature above the compound's melting point. For this compound, which is a yellow liquid at room temperature, this phenomenon is particularly relevant if crystallization is attempted from a high-boiling point solvent and the solution becomes saturated at a temperature where the compound is molten.[1]
Causality:
-
High Solute Concentration: The solution is too concentrated, leading to saturation at a temperature above the compound's melting point.
-
Rapid Cooling: Fast cooling can cause the compound to come out of solution too quickly at a temperature where it is still a liquid.[3]
-
Impurities: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out.[4][5]
Solutions:
-
Increase Solvent Volume: Re-heat the solution and add more of the primary solvent to decrease the saturation temperature.[3] A more dilute solution will crystallize at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a Dewar flask. A slower cooling rate allows for the formation of well-ordered crystals.[6]
-
Use a Different Solvent System: If the issue persists, consider a solvent or solvent mixture with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.
-
Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help remove them before crystallization.[3]
Q2: I'm not getting any crystals to form, even after the solution has cooled. What should I do?
A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated.
Causality:
-
Too Much Solvent: The most common reason is using an excessive amount of solvent, preventing the solution from reaching saturation upon cooling.[3]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. A very clean solution in a smooth flask may lack these sites.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[3][7] Be careful not to evaporate too much, which could lead to rapid crystallization and impurity incorporation.[3]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[7][8]
Q3: My crystals are very fine and needle-like, making them difficult to filter and dry. How can I obtain larger, more robust crystals?
A3: The formation of fine, needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.
Causality:
-
High Supersaturation: A solution that is too concentrated will lead to rapid nucleation and the formation of many small crystals.
-
Rapid Cooling: Quick cooling also promotes fast nucleation over slow crystal growth.[6]
-
Solvent Choice: Some solvents are more prone to producing certain crystal habits.
Solutions:
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial for growing larger crystals.[6]
-
Use Less Concentrated Solutions: Start with a more dilute solution to reduce the level of supersaturation.
-
Solvent System Optimization: Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better control over the crystallization process.[7][9]
Q4: The purity of my crystallized this compound is not as high as expected. What are the potential sources of contamination and how can I mitigate them?
A4: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[10][11]
Causality:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[3]
-
Inadequate Washing: Insufficient washing of the filtered crystals will leave behind mother liquor containing impurities on the crystal surface.[10]
-
Co-crystallization of Impurities: If an impurity has a similar structure to this compound, it may co-crystallize.
Solutions:
-
Slow Down the Crystallization: A slower crystallization process allows for the selective incorporation of the desired molecule into the crystal lattice, excluding impurities.[8]
-
Thorough Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[8] Ensure the solvent is cold to minimize dissolution of the product.
-
Recrystallization: If the purity is still low, a second recrystallization step is often necessary to achieve the desired purity.[6][12]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
A1: Understanding the physical properties is crucial for designing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][13] |
| Molecular Weight | 175.184 g/mol | [13] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 273.8°C at 760 mmHg | [13] |
| Density | 1.14 g/cm³ | [13] |
These properties indicate that this compound is a relatively high-boiling liquid, which should be considered when selecting solvents and heating methods.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8][14]
Solvent Selection Workflow:
Caption: Workflow for selecting a suitable crystallization solvent.
Commonly used solvent systems for similar compounds include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Solvent Pairs: Hexane/ethyl acetate, dichloromethane/hexane.[15]
Q3: What is the general step-by-step protocol for crystallizing this compound?
A3: The following is a general protocol that should be optimized for your specific scale and purity requirements.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely.[7] Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[7] To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[8]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.[8]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common crystallization issues.
References
- Impact of impurities on crystal growth.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- The Influence of Impurities and Additives on Crystalliz
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry.
- methyl (2-cyanophenyl)acetate | CAS:#20921-96-4. Letopharm Limited.
- Methyl 2-(2-cyanophenyl)
- Troubleshooting. Chemistry LibreTexts.
- Methyl (2-cyanophenyl)
- Recrystallization. University of California, Los Angeles.
- Recrystallization (chemistry) | Research Starters. EBSCO.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization - Single Solvent. University of Toronto.
- (2-Cyanophenyl)methyl 2-(2-methylphenoxy)
- Recrystalliz
- 9 Ways to Crystallize Organic Compounds. wikiHow.
- Tips & Tricks: Recrystalliz
- METHYL (2-CYANOPHENYL)
- Guide for crystalliz
- Methyl (2-cyanophenyl)acetate | CAS 20921-96-4. Chemical-Suppliers.com.
- METHYL (4-CYANOPHENYL)
- SOP: CRYSTALLIZ
- METHYL (2-CYANOPHENYL)
- CAS 1528-41-2: ethyl 2-(4-cyanophenyl)
- Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
- methyl 2-(2-acetylphenyl)
- Methyl cyanoacet
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate.
- 4-bromophenyl)[2-(3,5-dimethylphenyl)
- Nitrile Synthesis: Kolbe, Acid, Arom
- [20921-96-4], MFCD02181139, Methyl (2-cyanophenyl)
- How does a solvent affect the crystallization process of coordination compounds?.
Sources
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- 2. METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4 [chemicalbook.com]
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- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
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- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. journals.iucr.org [journals.iucr.org]
Stability issues with Methyl 2-(2-cyanophenyl)acetate in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for Methyl 2-(2-cyanophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its stability profile is critical for reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to help you navigate the challenges associated with the handling and use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I've prepared a solution of this compound and after a short time, my HPLC analysis shows a new, more polar peak appearing. What is this new peak likely to be?
A: The most probable cause for the appearance of a new, more polar peak is the hydrolysis of the methyl ester functional group. This reaction converts this compound into its corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid .
-
Causality: Ester hydrolysis is a common degradation pathway for compounds like this, especially in the presence of water.[3] The reaction can be catalyzed by both acidic and basic conditions.[4] In aqueous solutions or even in organic solvents containing trace amounts of water, this degradation can occur over time. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a reverse-phase HPLC column.
Q2: What is the primary degradation pathway I should be concerned about for this molecule in solution?
A: The primary and most common degradation pathway is the hydrolysis of the methyl ester to 2-(2-cyanophenyl)acetic acid and methanol. While the nitrile (cyano) group can also undergo hydrolysis to form an amide and subsequently a carboxylic acid, this typically requires more harsh conditions (e.g., strong acid or base and high temperatures) than ester hydrolysis.[4] Therefore, for most standard experimental conditions, ester hydrolysis is the main stability concern.
Below is a diagram illustrating this primary degradation pathway.
Caption: Primary hydrolytic degradation of this compound.
Q3: How does the choice of solvent affect the stability of this compound?
A: Solvent choice is critical. Solvents are broadly categorized as polar protic and polar aprotic, and their selection has a significant impact on stability.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[5][6] They can directly participate in degradation reactions. Water is the reactant in hydrolysis, while alcohols like methanol or ethanol can lead to transesterification, especially in the presence of an acid or base catalyst.[7] Due to their ability to stabilize ionic intermediates, protic solvents can facilitate SN1-type reactions and may accelerate hydrolysis.[6][8]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, THF): These solvents are generally the preferred choice for dissolving this compound.[9] They possess polarity to dissolve the compound but lack the O-H or N-H bonds, meaning they cannot donate protons or directly participate in hydrolysis.[5] This leads to a significantly more stable solution, provided the solvent is anhydrous (free of water). Using a high-purity, anhydrous grade of a polar aprotic solvent is a best practice.
Q4: What is the optimal pH for preparing and storing aqueous or semi-aqueous solutions of this compound?
A: The compound is most stable at a near-neutral pH (approximately 6.0-7.5) . Stability decreases significantly under both acidic and, especially, basic conditions. Safety data sheets for analogous compounds often warn against incompatibility with strong acids and alkalis.[10][11]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester is typically much faster than acid-catalyzed hydrolysis. The hydroxide ion is a potent nucleophile that directly attacks the ester's carbonyl carbon.
-
Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
Q5: How should I store stock solutions of this compound to ensure long-term stability?
A: Proper storage is essential to maintain the integrity of your solutions.
-
Solvent: Use a high-purity, anhydrous polar aprotic solvent like acetonitrile or DMSO.
-
Temperature: Store solutions at low temperatures, preferably at -20°C. Some suppliers recommend room temperature storage for short periods (less than two weeks), but cold storage is always superior for long-term stability.[10][11]
-
Container: Use tightly sealed vials with inert caps (e.g., PTFE-lined) to prevent moisture from the air from entering the solution.
-
Atmosphere: For maximum stability, especially for long-term reference standards, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen, which could participate in oxidative degradation, although this is a secondary concern compared to hydrolysis.
-
Light: Store solutions in amber vials or in the dark to protect against potential photodegradation.[12]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing stability issues encountered during your experiments.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a High-Stability Stock Solution
This protocol describes the best practice for preparing a stock solution intended for use as an analytical standard or in sensitive chemical reactions.
-
Pre-analysis: Ensure your this compound solid is of high purity.
-
Solvent Selection: Use a new, unopened bottle of anhydrous, HPLC-grade acetonitrile.
-
Glassware: Dry your volumetric flask and other glassware in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Transfer the solid to the volumetric flask. Add approximately half the final volume of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature, then fill to the mark with acetonitrile. Mix thoroughly by inverting the flask 15-20 times.
-
Storage: Aliquot the solution into smaller, amber glass vials with PTFE-lined screw caps. Purge each vial with argon or nitrogen, seal tightly, and store at -20°C.
Protocol 2: HPLC Method for Assessing Stability
This method is designed to separate the parent compound from its primary hydrolytic degradant, 2-(2-cyanophenyl)acetic acid.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 3 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection (UV) | 220 nm |
| Injection Volume | 10 µL |
| Expected Elution | Degradant (more polar) will elute before the Parent (less polar). |
This is a generic starting method and may require optimization for your specific instrumentation and sample matrix.
Protocol 3: Confirmatory Forced Degradation Study
Forced degradation studies are used to intentionally degrade the sample to confirm the identity of degradation products and assess the stability-indicating nature of an analytical method.[13][14]
-
Prepare Solutions: Prepare four separate solutions of your compound at ~1 mg/mL in acetonitrile.
-
Control: No further treatment.
-
Acid: Add 1N HCl to a final concentration of 0.1N.
-
Base: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidative: Add 30% hydrogen peroxide to a final concentration of 3%.
-
-
Incubation: Let the solutions stand at 40°C for 24 hours. The basic solution will likely degrade much faster.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration.
-
Interpretation: Analyze by the HPLC method in Protocol 2. The peak that significantly increases in the acid and especially the base-treated samples, while being absent or small in the control, is confirmed as the hydrolytic degradant. Comparing its retention time to a synthesized standard of 2-(2-cyanophenyl)acetic acid provides definitive proof.
References
-
Safrole. Benzyl Cyanide Properties, Reactions, and Applications. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. Available from: [Link]
-
Zhang, Q., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. Available from: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available from: [Link]
-
Doraghi, F., et al. (2025). Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. RSC Advances. Available from: [Link]
-
Chen, X., et al. (2017). Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Advances, 7, 16323-16326. Available from: [Link]
-
Paulsen, M. H., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14, 7359-7365. Available from: [Link]
-
PubChem. Methyl(2-cyanophenyl)acetate. Available from: [Link]
-
ResearchGate. (2025). Benzoyl cyanide, a general radical acylating reagent for photoredox-catalyzed benzylic site-selective acylation reactions. Available from: [Link]
-
Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. Available from: [Link]
-
Letopharm Limited. methyl (2-cyanophenyl)acetate| CAS:#20921-96-4. Available from: [Link]
-
Chemistry Steps. Polar Protic and Aprotic Solvents. Available from: [Link]
-
Analytical Methods. (n.d.). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods. Available from: [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available from: [Link]
-
MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Separations. Available from: [Link]
-
PubChem. Methyl 2-cyano-2-methylacetate. Available from: [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]
- Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
-
MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. Available from: [Link]
-
MDPI. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules. Available from: [Link]
-
National Institutes of Health. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
National Institutes of Health. (2012). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Sensors. Available from: [Link]
-
ResearchGate. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Available from: [Link]
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- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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- 14. researchgate.net [researchgate.net]
Preventing degradation of Methyl 2-(2-cyanophenyl)acetate during storage
Technical Support Center: Methyl 2-(2-cyanophenyl)acetate
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support resource for this compound (CAS No. 20921-96-4). As a key intermediate in pharmaceutical development, organic synthesis, and materials science, maintaining the purity and stability of this compound is paramount for reproducible and successful experimental outcomes.[1][2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you identify, prevent, and troubleshoot potential degradation issues.
Frequently Asked Questions (FAQs) on Storage & Handling
Question 1: What are the ideal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: moisture, heat, and light.
The principal vulnerability of this molecule is the ester functional group, which is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by temperature and the presence of water.[3][4] Therefore, our primary recommendation is based on mitigating these factors.
Causality Behind Recommendations:
-
Temperature: Lowering the temperature drastically reduces the kinetic rate of all potential chemical degradation reactions, including hydrolysis and oxidation. While some suppliers suggest room temperature storage, refrigerated conditions provide a more robust safeguard against degradation over months or years.[5][6]
-
Inert Atmosphere: The methylene group adjacent to the phenyl ring is a potential site for oxidation.[7] While the compound is generally stable in air, flushing the container with an inert gas like argon or nitrogen displaces oxygen and moisture, providing the highest level of protection.
-
Moisture: Water is a direct reactant in the hydrolysis of the ester. Storing the compound in a dry environment and using a tightly sealed container are critical to prevent the ingress of atmospheric moisture.[8][9]
-
Light: Aromatic compounds can be sensitive to UV light, which can provide the energy to initiate unwanted photochemical reactions.[10][11] Using an amber or opaque container prevents light exposure.
Table 1: Recommended Storage Conditions Summary
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) | Rationale |
| Temperature | 0-8°C (Refrigerated)[1] | Room Temperature (15-25°C)[5][12] | Slows kinetic rates of hydrolysis and other degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container[9] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light | Amber Glass Vial / Opaque Container | Amber Glass Vial / Opaque Container | Protects against potential light-induced degradation.[10] |
| Container | Tightly sealed, appropriate for chemical storage (e.g., borosilicate glass with PTFE-lined cap).[8][9] | Tightly sealed, appropriate for chemical storage. | Prevents contamination and moisture ingress. |
Question 2: I've noticed the appearance of my this compound change from a pale yellow liquid to a darker color/or the presence of solid precipitate. What could be happening?
A change in physical appearance is a primary indicator of chemical degradation. The two most likely culprits are hydrolysis and oxidation.
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to form (2-Cyanophenyl)acetic acid and methanol. (2-Cyanophenyl)acetic acid is a solid at room temperature and has lower solubility in non-polar solvents compared to the parent ester. If your sample has been exposed to moisture, any precipitate observed is likely this carboxylic acid.
-
Oxidation/Side Reactions: Darkening of the color, without significant precipitation, may suggest the formation of minor, highly conjugated impurities resulting from oxidation or other side reactions. These are often present in very small quantities but can be intensely colored.
To confirm degradation, an analytical assessment is necessary. A simple purity check via HPLC or GC-MS is the most definitive method to identify the parent compound and any new impurity peaks.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.
Question 3: My experiment is yielding inconsistent results. How can I confirm if my stored this compound is the source of the problem?
When experimental outcomes are not reproducible, the purity of starting materials is a primary suspect. A systematic check of your compound's integrity is warranted.
The following diagram outlines a logical workflow to diagnose the state of your stored compound.
Caption: A step-by-step workflow for troubleshooting suspected degradation.
Question 4: What are the specific chemical structures of the likely degradation products and how can I detect them?
Understanding the potential degradation products is key to interpreting analytical data. The primary degradation pathways are hydrolysis and oxidation.
Caption: Primary degradation pathways for this compound.
Table 2: Potential Degradation Products and Analytical Signatures
| Degradation Product | Structure | M.W. | Expected Analytical Signature (vs. Parent) |
| (2-Cyanophenyl)acetic acid | C₉H₇NO₂ | 161.16 | HPLC: Appears as a more polar (earlier eluting) peak on a reverse-phase column. TLC: Lower Rf value. Physical: May appear as a white/off-white solid precipitate. |
| Methyl 2-(2-cyanophenyl)-2-oxoacetate | C₁₀H₇NO₃ | 189.17 | HPLC: Appears as a more polar (earlier eluting) peak. MS: Detectable mass of [M+H]⁺ at m/z 190. Physical: May contribute to color change. |
Experimental Protocols
To empower researchers with self-validating systems, we provide the following detailed protocols for purity assessment and stability testing.
Protocol 1: Routine Purity Check by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general-purpose reverse-phase HPLC method to quickly assess the purity of your sample.
Objective: To quantify the percentage of this compound and detect the presence of more polar degradation products like (2-Cyanophenyl)acetic acid.
Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shaping)
-
Sample of this compound
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately prepare a stock solution of your compound in Acetonitrile at ~1 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: Gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 50% B
-
13-15 min: Re-equilibration at 50% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The main peak corresponds to this compound. Any significant peaks eluting before the main peak are likely more polar degradation products.
-
Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare this result against the Certificate of Analysis provided by the supplier. A significant drop in purity or the appearance of new peaks >0.1% indicates degradation.
-
Protocol 2: Accelerated Stability Study
This protocol allows you to proactively assess the stability of your compound under stressed conditions, predicting its long-term stability and the impact of storage deviations.
Objective: To intentionally degrade the compound under controlled stress conditions (heat, acid, base, oxidation) to identify potential degradation products and assess stability.[15][16]
Methodology:
-
Sample Preparation: Prepare four separate ~1 mg/mL solutions of your compound in acetonitrile or a similar appropriate solvent.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: To one sample, add 1M HCl to make up 10% of the total volume.
-
Basic Hydrolysis: To a second sample, add 1M NaOH to make up 10% of the total volume.
-
Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂) to make up 10% of the total volume.
-
Thermal Stress: Place the fourth sample (without any added reagent) in an oven at 60°C.
-
Control: Keep a fifth sample of the stock solution at 4°C, protected from light.
-
-
Incubation:
-
Loosely cap the vials and let them stand at room temperature (for acid, base, oxidation) or in the oven (for thermal) for 24-48 hours.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all five samples (Control, Acid, Base, Oxidative, Thermal) using the HPLC method described in Protocol 1 .
-
-
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Significant degradation under acidic/basic conditions confirms susceptibility to hydrolysis.
-
Degradation under oxidative conditions confirms sensitivity to oxidation.
-
Degradation under thermal stress indicates inherent thermal lability.
-
This study provides a "degradation profile," helping you understand which storage parameters are most critical for your compound.
-
References
- Safety D
- Safety D
- Methyl (2-cyanophenyl)
- METHYL (2-CYANOPHENYL)
- Chemical Safety Data Sheet MSDS / SDS - METHYL (4-CYANOPHENYL)
- Safety Data Sheet: Methyl cyanoacet
- The impact of UV light on synthetic photochemistry and photocatalysis. (2024).
- Analytical Methods. Japan Environment Agency.
- Initial results for the oxidation of methyl 2-phenylacetate. (2019).
- Paulsen, M. H., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry.
- Methyl(2-cyanophenyl)
- Methyl (4-cyanophenyl)
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2025). American Chemical Society.
- Instrumental Methods of Analysis. Dr. Minaketan Sahoo, IPT, Salipur.
- (2-Cyanophenyl)methyl 2-(2-methylphenoxy)
- Analytical Methods. (2011). RSC Publishing.
- Methyl 2-(2-cyanophenyl)
- Methyl 2-(2-cyanophenyl)
- Reduction of esters by a novel photoc
- Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate Part 2.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
- METHYL (4-CYANOPHENYL)
- Hydrolysis of methyl acetate.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2020). MDPI.
- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024). Beilstein Journal of Organic Chemistry.
- Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. International Journal of Scientific & Engineering Research.
- Analytical Methods.
- METHYL (2-CYANOPHENYL)
- Oxidation of 2-Methyl, 2-Phenyl Propane. (2019). Chemistry Stack Exchange.
- Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2020).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 5. METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4 [chemicalbook.com]
- 6. This compound | 20921-96-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. par.nsf.gov [par.nsf.gov]
- 11. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 12. lookchem.com [lookchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Methyl 2-(2-cyanophenyl)acetate
Introduction: Methyl 2-(2-cyanophenyl)acetate is a pivotal intermediate in modern medicinal chemistry and organic synthesis, notably serving as a key precursor for various pharmaceutical compounds, including isoindolinones.[1][2] Its unique bifunctional structure, containing both a nitrile and an ester group, allows for elegant and efficient cyclization strategies.[1] However, transitioning its synthesis from the laboratory bench to large-scale industrial production presents a unique set of challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to assist researchers and process chemists in overcoming common hurdles encountered during scale-up.
Section 1: Synthesis & Reaction Troubleshooting
The most common synthetic route involves the cyanation of an appropriate halo-phenylacetate precursor. Palladium-catalyzed cyanation reactions are a prominent and well-investigated method for preparing benzonitriles.[3] This section addresses issues arising during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation reaction is showing low conversion or stalling completely. What are the likely causes?
A1: This is a frequent issue during scale-up. The primary culprits are often related to catalyst activity and reaction environment:
-
Catalyst Deactivation: The cyanide anion (CN⁻) is a notorious poison for palladium catalysts due to its strong coordination, which can deactivate the catalytically active Pd(0) species.[3] On a large scale, localized high concentrations of the cyanide source can exacerbate this issue.
-
Insufficient Mass Transfer: In large reactors, inadequate mixing can lead to poor distribution of the catalyst, reagents, and heat. This results in localized "hot spots" or areas of low reagent concentration, hindering the reaction rate.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. Inadequate inerting (e.g., nitrogen or argon blanket) of a large reactor vessel can introduce oxygen, leading to catalyst deactivation.
-
Impurity Effects: Impurities in starting materials or solvents (e.g., water, peroxides) that are negligible at the lab scale can become significant at a larger scale, interfering with the catalytic cycle.
Q2: I'm observing significant formation of a dark, tarry byproduct. What is it and how can I prevent it?
A2: Dark, insoluble byproducts are often polymeric materials resulting from side reactions. The likely causes include:
-
Elevated Temperatures: The Rosenmund-von Braun reaction, a classical method for cyanation, often requires high temperatures (up to 200°C), which can decrease functional group tolerance and lead to decomposition and polymerization.[4] Even with modern catalytic methods, poor heat transfer in large reactors can create localized hot spots, promoting these side reactions.
-
Base-Induced Side Reactions: The presence of a strong base, often required in the reaction, can catalyze self-condensation or other undesired pathways of the starting material or product, especially at elevated temperatures.
To mitigate this, ensure precise temperature control with efficient reactor heating/cooling systems. A gradual, subsurface addition of the base can also prevent localized high concentrations and subsequent side reactions.
Q3: Which cyanide source is recommended for large-scale production?
A3: While alkali metal cyanides (NaCN, KCN) are cost-effective, their high toxicity and poor solubility in organic solvents present significant handling and process challenges. Safer and more manageable alternatives are often preferred for industrial applications:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a less toxic, stable, and commonly used cyanide source in modern palladium-catalyzed cyanations.[5]
-
Acetone Cyanohydrin & Trimethylsilyl Cyanide (TMSCN): These can be effective alternatives, sometimes allowing for milder reaction conditions.[3][6] However, their cost and the generation of stoichiometric byproducts must be considered for large-scale economics.
The choice depends on a balance of safety, cost, reactivity, and waste disposal considerations.
Troubleshooting Guide: Low Yield in Cyanation Step
| Symptom | Potential Cause | Troubleshooting Action & Scientific Rationale |
| Low Conversion (<50%) | Catalyst Deactivation | 1. Controlled Reagent Addition: Add the cyanide source slowly or via a syringe pump. Rationale: This maintains a low, steady-state concentration of free cyanide, minimizing the poisoning of the palladium catalyst.[3] 2. Ligand Selection: Ensure the phosphine ligand is robust and provides adequate steric/electronic stabilization to the Pd center. Buchwald or Josiphos-type ligands are often effective. |
| Reaction Stalls | Poor Mixing / Mass Transfer | 1. Optimize Agitation: Increase the stirrer speed (RPM) and verify the agitator design is appropriate for the vessel geometry and batch volume. Rationale: Efficient mixing ensures uniform distribution of the catalyst and reagents, preventing concentration gradients and improving reaction kinetics. 2. Check for Solids: Ensure all reagents, particularly the cyanide salt, are well-suspended. |
| Inconsistent Results | Atmospheric Contamination | 1. Improve Inerting: Ensure a robust nitrogen or argon blanket is maintained. Perform multiple vacuum/N₂ backfill cycles before heating. Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Rigorous exclusion of air is critical for reproducibility. |
| Byproduct Formation | Thermal Instability / Hot Spots | 1. Enhance Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or improve the heating/cooling jacket's efficiency. Rationale: Prevents localized overheating which can lead to decomposition of reagents or products and promote side reactions.[4] |
Section 2: Work-up & Purification Challenges
Purification is a critical step where yield can be lost and product quality is determined. The transition from lab-scale chromatography to large-scale crystallization or distillation requires a different strategic approach.
Workflow for Large-Scale Purification
Caption: High-level workflow for industrial purification.
Frequently Asked Questions (FAQs)
Q1: My product forms an oil during crystallization instead of a solid. How can I fix this?
A1: "Oiling out" is a common problem when the product's solubility in the crystallization solvent is too high or when impurities are depressing the melting point.
-
Decrease Cooling Rate: Slow, controlled cooling allows molecules more time to orient into a crystal lattice. Crash-cooling often leads to an amorphous oil.
-
Change Solvent System: Use a solvent system where the product has high solubility at elevated temperatures but very low solubility at room temperature or below. An anti-solvent, in which the product is insoluble, can be slowly added to a solution of the product to induce crystallization.
-
Seed the Solution: Introduce a small amount of pure, crystalline product to the cooled, supersaturated solution. This provides a template for crystal growth.
-
Remove Impurities: If impurities are the cause, consider an upstream purification step, such as a charcoal treatment or a silica gel plug filtration, to remove the problematic components.
Q2: How should aqueous waste streams containing residual cyanide be handled?
A2: This is a critical safety and environmental consideration. All aqueous layers from the work-up must be treated as hazardous waste. The standard industrial procedure is to treat the aqueous waste with an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion (OCN⁻). The pH must be kept basic to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. Always consult your institution's safety protocols and local environmental regulations.
Q3: Is distillation a viable purification method for this compound?
A3: While distillation can be used, it presents challenges. The compound has a relatively high boiling point, and prolonged exposure to high temperatures can cause decomposition, especially if acidic or basic impurities are present. If distillation is chosen, it must be performed under high vacuum to lower the boiling point and minimize the thermal stress on the molecule. Fractional distillation would be required to separate it from closely boiling impurities. For these reasons, crystallization is often the more robust and preferred method for final purification at scale.
Section 3: Quality Control & Analytics
Ensuring the final product meets specifications is paramount. The following table outlines typical quality control parameters for large-scale production.
| Parameter | Method | Typical Specification | Rationale |
| Assay | HPLC / GC | ≥ 99.0% | Ensures the purity and potency of the intermediate for subsequent synthetic steps. |
| Appearance | Visual | White to off-white solid | A significant color change may indicate the presence of impurities or degradation products. |
| Water Content | Karl Fischer Titration | ≤ 0.1% | Water can interfere with downstream reactions, particularly those using water-sensitive reagents. |
| Residual Solvents | GC-HS | Per ICH Guidelines | Ensures that solvents used in the synthesis and purification are removed to acceptable levels for pharmaceutical use. |
| Key Starting Material | HPLC / GC | ≤ 0.15% | Confirms that the initial reactant has been consumed and effectively removed during purification. |
Section 4: Stability & Handling
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Protect it from moisture, as the ester group is susceptible to hydrolysis over time, especially in the presence of acidic or basic contaminants. While arylacetonitriles are generally stable, it is good practice to store them away from strong oxidizing agents and strong acids or bases.[7][8]
Q2: Are there any specific handling precautions for this compound?
A2: Yes. While the cyano group is covalently bound and relatively stable, the compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
Decomposition Risk: Do not expose the compound to strong acids or bases at high temperatures, as this could potentially lead to the release of hydrogen cyanide.
References
-
ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.[Link]
-
ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.[Link]
-
ResearchGate. Cyanation leading to drug intermediates. Conditions: Reactions were...[Link]
-
National Center for Biotechnology Information. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.[Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction.[Link]
-
ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for Methyl 2-(2-cyanophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(2-cyanophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot alternative catalytic systems for this crucial synthetic transformation. We move beyond traditional methods to provide in-depth, field-proven insights into modern catalytic approaches, focusing on palladium, nickel, and copper-based systems. Our goal is to empower you with the knowledge to not only execute these reactions but also to effectively troubleshoot and optimize them.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main advantages of using alternative catalysts over traditional methods for this compound synthesis?
-
How do I select the appropriate alternative catalyst for my specific needs?
-
What are the key safety considerations when working with alternative cyanation catalysts and reagents?
-
Can you explain the general mechanism of transition metal-catalyzed cyanation of aryl halides?
-
-
Troubleshooting Guide
-
Problem 1: Low or No Product Yield
-
Palladium-Catalyzed Systems
-
Nickel-Catalyzed Systems
-
Copper-Catalyzed Systems
-
-
Problem 2: Formation of Significant Side Products
-
Hydrodehalogenation
-
Homocoupling of the Starting Material
-
-
Problem 3: Inconsistent Reaction Rates or Stalled Reactions
-
Catalyst Deactivation
-
Issues with Reagents or Solvents
-
-
-
Experimental Protocols
-
Protocol 1: Palladium-Catalyzed Cyanation Using K₄[Fe(CN)₆]
-
Protocol 2: Nickel-Catalyzed Cyanation with Acetonitrile as the Cyano Source
-
-
References
Frequently Asked Questions (FAQs)
What are the main advantages of using alternative catalysts over traditional methods for this compound synthesis?
Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh reaction conditions, stoichiometric amounts of toxic metal cyanides (e.g., CuCN), and can have limited functional group tolerance.[1][2] Alternative transition-metal catalyzed methods, particularly those using palladium, nickel, and copper, offer several significant advantages:
-
Milder Reaction Conditions: Many modern catalytic systems operate at lower temperatures and pressures, preserving sensitive functional groups within the substrate.[1][3]
-
Higher Yields and Selectivity: Catalytic methods can provide higher yields and better selectivity for the desired product, minimizing the formation of byproducts.
-
Broader Substrate Scope: These catalysts are often compatible with a wider range of functional groups, making them more versatile for complex molecule synthesis.[1][4]
-
Use of Less Toxic Cyanide Sources: There is a growing trend towards using less toxic and safer cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a stable and non-toxic solid.[5][6][7] Some methods even utilize organic nitriles or cyanide-free sources.[4][6]
-
Catalytic Amounts of Metal: Instead of stoichiometric amounts, these reactions use only a small amount of the transition metal catalyst, which is more cost-effective and environmentally friendly.
How do I select the appropriate alternative catalyst for my specific needs?
The choice of catalyst depends on several factors, including the starting material (e.g., aryl bromide vs. aryl chloride), cost considerations, and the desired reaction conditions.
-
Palladium-based catalysts are highly efficient and versatile, often providing excellent yields for a broad range of substrates, including aryl chlorides.[8] However, palladium is a precious and expensive metal. They are a good choice for high-value products where cost is less of a concern.
-
Nickel-based catalysts are a more cost-effective alternative to palladium and have shown remarkable activity in cyanation reactions.[4][9][10] They are particularly useful for the cyanation of less reactive aryl chlorides.[4] Recent advancements have enabled nickel-catalyzed cyanations to proceed under very mild, even room temperature, conditions.[3]
-
Copper-based catalysts have a long history in cyanation reactions and are significantly cheaper than palladium. Modern copper-catalyzed systems are much improved over the classical Rosenmund-von Braun reaction, operating under milder conditions with catalytic amounts of copper.[1][11] They are a good choice for large-scale synthesis where cost is a major factor.
Below is a decision-making workflow to aid in catalyst selection:
Caption: Catalyst selection workflow.
What are the key safety considerations when working with alternative cyanation catalysts and reagents?
While many alternative methods utilize less toxic cyanide sources, it is crucial to remember that cyanide is a potent toxin.
-
Handling Cyanide Sources: Even with less toxic sources like K₄[Fe(CN)₆], care should be taken to avoid inhalation or ingestion of dust. When using more traditional sources like NaCN or KCN, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Quenching the Reaction: At the end of the reaction, any residual cyanide must be quenched safely. A common method is to add an excess of sodium hypochlorite solution (bleach) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.
-
Solvent and Reagent Safety: Always consult the Safety Data Sheet (SDS) for all solvents and reagents used in the reaction.
Can you explain the general mechanism of transition metal-catalyzed cyanation of aryl halides?
The catalytic cycle for palladium-catalyzed cyanation is well-studied and serves as a good model for other transition metal-catalyzed versions.[12] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation (or Salt Metathesis): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (M-CN).
-
Reductive Elimination: The aryl group and the cyanide group on the palladium complex couple and are eliminated as the final aryl nitrile product (Ar-CN), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Catalyst System | Potential Cause | Troubleshooting Steps |
| Palladium | Catalyst Poisoning by Excess Cyanide: High concentrations of free cyanide ions can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[12][13][14] | - Use a less soluble cyanide source like Zn(CN)₂.[15] - Employ a cyanide source that releases cyanide slowly, such as K₄[Fe(CN)₆].[5] - Add the cyanide source slowly over the course of the reaction using a syringe pump. |
| Presence of Water: Trace amounts of water can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst and can lead to deactivation.[13][14] | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Nickel | Inefficient Reduction of Ni(II) Precursor: Most nickel-catalyzed reactions start with a Ni(II) salt that needs to be reduced in situ to the active Ni(0) species. Incomplete reduction will result in a low concentration of the active catalyst. | - Ensure the reductant (e.g., zinc powder, manganese) is fresh and active. - Consider pre-reducing the nickel catalyst before adding the substrate. |
| Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures. | - Use air-stable ligands or handle air-sensitive ligands under an inert atmosphere. - Degas the reaction mixture thoroughly. | |
| Copper | Poor Solubility of Copper Cyanide: In traditional Rosenmund-von Braun type reactions, the insolubility of CuCN can be a limiting factor. | - Use a polar aprotic solvent like DMF or NMP to improve solubility. - Consider modern catalytic systems that use a soluble copper salt and a cyanide source.[1] |
| Inhibition by Starting Material or Product: Some substrates or products, particularly those with strongly coordinating functional groups, can bind to the copper catalyst and inhibit its activity. | - Increase the catalyst loading. - Screen different ligands that may be less susceptible to product inhibition. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Ar-H) | This side reaction, where the aryl halide is reduced to the corresponding arene, can be promoted by certain reductants used in nickel-catalyzed systems or by trace amounts of water. | - In nickel-catalyzed reactions, carefully choose the reductant and optimize its stoichiometry. - Ensure anhydrous reaction conditions. |
| Homocoupling (Ar-Ar) | This can occur, especially at higher temperatures, if the reductive elimination of the product is slow compared to other pathways. | - Lower the reaction temperature. - Screen different ligands that may promote faster reductive elimination. |
Problem 3: Inconsistent Reaction Rates or Stalled Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | As discussed previously, both palladium and nickel catalysts can be deactivated by excess cyanide or other impurities.[12] |
| Issues with Reagents or Solvents | Old or impure reagents and solvents can introduce inhibitors or water into the reaction. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation Using K₄[Fe(CN)₆]
This protocol is adapted from methodologies that utilize the non-toxic and stable cyanide source, potassium hexacyanoferrate(II).[5][16]
Materials:
-
Methyl 2-bromophenylacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), dppf (4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and Na₂CO₃ (2 equivalents) to a dry reaction flask equipped with a magnetic stir bar.
-
Add methyl 2-bromophenylacetate (1 equivalent) to the flask.
-
Add anhydrous DMF to the flask.
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Cyanation with Acetonitrile as the Cyano Source
This protocol is based on innovative methods that use acetonitrile as both the solvent and the cyanide source, avoiding the use of traditional metal cyanides.[17]
Materials:
-
Methyl 2-iodophenylacetate
-
₂
-
1,10-Phenanthroline
-
1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si-Me₄-DHP)
-
Acetonitrile (MeCN), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox, add ₂ (5 mol%), 1,10-phenanthroline (5 mol%), and Si-Me₄-DHP (1.5 equivalents) to a dry reaction vial with a magnetic stir bar.
-
Add a solution of methyl 2-iodophenylacetate (1 equivalent) in anhydrous acetonitrile.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
References
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. Available at: [Link]
-
Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed. Available at: [Link]
-
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. J. Am. Chem. Soc. 2003, 125, 10, 2890–2891. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. 2020, 10, 33525-33545. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. 2003, 42, 49, 5993-5996. Available at: [Link]
-
Cyanation of Aryl Halides. Organic Synthesis International. Available at: [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. 2025, 61, 10534-10537. Available at: [Link]
-
Chapter 1: A comprehensive review on transition metal-catalyzed C-C and C-heteroatom bond formations via C-CN bond cleavage. Shodhganga. Available at: [Link]
-
Cyanides-Free Cyanation of Aryl Halides Using Formamide. ResearchGate. Available at: [Link]
-
Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. Available at: [Link]
-
Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Organic & Biomolecular Chemistry. 2021, 19, 9779-9783. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]
-
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. PMC. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]
-
Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English). 2011, 50 (36), 8447-50. Available at: [Link]
-
Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis 2024, 56, 2655-2662. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions with Methyl 2-(2-cyanophenyl)acetate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for managing chemical reactions involving Methyl 2-(2-cyanophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to safely handle and control the exothermic potential of reactions utilizing this versatile intermediate. The unique bifunctional nature of this molecule, containing both a nitrile and a methyl ester, makes it a valuable precursor for heterocyclic synthesis, particularly for isoindolinones, but also presents specific thermal safety challenges.[1]
This guide provides practical, field-tested advice in a direct question-and-answer format to address issues you may encounter during your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems that can occur during a reaction. The advice is structured to provide immediate actions, an analysis of probable causes, and long-term preventative solutions.
Q: My reaction temperature is rising uncontrollably during a nitrile reduction (e.g., with DIBAL-H or LiAlH₄). What is happening and what should I do?
A: You are likely experiencing a thermal runaway. This is a critical situation where the reaction rate and heat generation accelerate, overwhelming the cooling system's capacity. Nitrile reductions using powerful hydride reagents are notoriously exothermic.[2][3]
Immediate Actions:
-
STOP REAGENT ADDITION: Immediately cease adding the reducing agent.
-
MAXIMIZE COOLING: If using a dry ice/acetone bath, carefully add more dry ice. Ensure the flask remains adequately immersed. Do not add acetone to a bath that is already cold, as the temperature difference can cause vigorous boiling.
-
INCREASE STIRRING: Increase the stirring rate to improve heat transfer to the cooling bath and prevent localized hotspots.
-
PREPARE TO QUENCH (IF NECESSARY): If the temperature continues to rise despite these measures, prepare a pre-chilled, less reactive quenching agent (see quenching protocol below). A controlled quench may be required to halt the reaction.
Probable Causes & Preventative Measures:
| Probable Cause | Scientific Rationale & Preventative Measures |
| Reagent Addition Rate is Too High | The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate leads to a rapid accumulation of heat. Solution: Always add potent reducing agents like DIBAL-H slowly and dropwise via a pressure-equalizing addition funnel.[4] For scale-up, consider using a syringe pump for precise, consistent addition. |
| Inadequate Cooling Capacity | The cooling bath must be able to absorb the total heat generated by the reaction. A simple ice-water bath (0 °C) is insufficient for DIBAL-H or LiAlH₄ reductions, which require much lower temperatures to control the reaction rate.[4] Solution: Use a dry ice/acetone (-78 °C) or dry ice/isopropanol (-77 °C) bath. Ensure the bath volume is sufficient for the scale of the reaction. |
| Poor Heat Transfer | If the reaction mixture is not stirred effectively or if the flask has a low surface-area-to-volume ratio (a common issue on scale-up), heat cannot be efficiently transferred from the bulk solution to the cooling medium.[5] Solution: Use an overhead stirrer for viscous reactions or larger volumes (>1 L). Select a flask that maximizes the surface area in contact with the cooling bath. |
| Moisture Contamination | Hydride reducing agents react violently with water in a highly exothermic side reaction. Solution: Ensure all glassware is flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
Q: I successfully ran a reaction at a 1-gram scale, but when I tried a 50-gram scale, I saw a dangerous exotherm. Why did this happen?
A: This is a classic and critical challenge in process chemistry known as the "scale-up effect." The core issue lies in the relationship between heat generation and heat dissipation.[5]
-
Heat Generation is a function of the reaction volume, which increases by a cubic factor (length³).
-
Heat Dissipation is a function of the reactor's surface area, which increases by only a square factor (length²).
As you scale up, the reaction's ability to generate heat outpaces its ability to shed that heat to the environment, making the process inherently more difficult to control.
Analysis & Solutions:
| Parameter | Small Scale (e.g., 50 mL flask) | Large Scale (e.g., 2 L flask) | Implication & Solution |
| Volume (Heat Generation) | ~50 cm³ | ~2000 cm³ | 40x Increase |
| Surface Area (Heat Dissipation) | ~65 cm² | ~750 cm² | ~11.5x Increase |
| Surface Area / Volume Ratio | ~1.3 | ~0.38 | Drastic Reduction in Heat Transfer Efficiency |
Solutions for Safe Scale-Up:
-
Perform Reaction Calorimetry: Before attempting a significant scale-up, use a technique like Differential Scanning Calorimetry (DSC) to quantify the heat of reaction (ΔH).[6][7] This data is crucial for engineering a proper thermal management strategy.
-
Use a Jacketed Reactor: For scales beyond a few grams, switch from a simple flask-in-a-bath to a jacketed reactor connected to a circulating chiller/heater. This provides far more precise and powerful temperature control.
-
Adopt Semi-Batch Operation: Instead of adding all reagents at once, add the limiting or most reactive reagent slowly over time (as discussed in the previous question). This controls the rate of heat generation.
-
Consider Solvent Choice: A higher-boiling-point solvent can provide a larger safety margin. Additionally, ensure the reaction concentration is not too high, as more solvent can act as a heat sink.
Q: During the aqueous workup of my reaction, the mixture became extremely hot and boiled violently. What caused this secondary exotherm?
A: This dangerous situation is almost always caused by quenching unreacted, highly energetic reagents with a highly reactive quenching agent like water.[8] This is common after reactions using organometallics or metal hydrides. The primary reaction may be complete, but excess reagent remains.
Causality & Prevention:
Safe Quenching Protocol (Step-by-Step):
This protocol is designed to deactivate excess reactive agents gradually. Crucially, the quenching process must be performed at low temperature (e.g., 0 °C or -78 °C depending on the reagent) before allowing the mixture to warm. [4][8]
-
Maintain Low Temperature: Keep the reaction flask in its cooling bath (e.g., dry ice/acetone or ice/water).
-
Pre-Quench with a Less Reactive Alcohol: Slowly and dropwise, add a less reactive protic solvent like isopropanol or ethanol. You will observe gas evolution. Continue adding until the bubbling subsides. This safely consumes the most reactive species.
-
Add a More Reactive Alcohol (Optional): For very reactive reagents, follow the isopropanol with the slow, dropwise addition of methanol.
-
Slowly Add Water: Once the reaction with alcohol is complete, you can begin the very slow, dropwise addition of water. Monitor the internal temperature closely.
-
Aqueous Workup: Only after the reaction with water is calm can you proceed with adding larger quantities of aqueous solutions (e.g., saturated NH₄Cl, Rochelle's salt, or 1M HCl).[4]
| Quenching Agent | Reactivity | Use Case |
| Isopropanol | Low | First step for quenching pyrophoric or highly reactive hydrides (e.g., LiAlH₄, n-BuLi). |
| Methanol | Medium | Can be used after isopropanol or as the first step for less reactive species (e.g., DIBAL-H).[4] |
| Water | High | Added only after excess reagent has been consumed by a less reactive alcohol.[8] |
| Sat. aq. NH₄Cl | High (Buffered) | Common for workup of ester-containing compounds to avoid base-catalyzed hydrolysis. |
Frequently Asked Questions (FAQs)
Q: What are the primary exothermic risks associated with this compound?
A: The risks stem from the reactivity of its two key functional groups: the nitrile (C≡N) and the methyl ester (CO₂Me).
-
Nitrile Group: This is the primary source of high-energy exothermic events.
-
Reduction: Reactions with strong hydrides (LiAlH₄, DIBAL-H) to form amines are highly exothermic.[3]
-
Hydrolysis: Acid- or base-catalyzed hydrolysis to a carboxylic acid proceeds via an amide intermediate and can release significant heat.[2][9]
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis is also very energetic.[3]
-
-
Ester Group:
-
Saponification: Base-catalyzed hydrolysis (saponification) with strong bases like NaOH or KOH is a moderately exothermic process.[10]
-
Reduction: Reduction of the ester, while possible, typically requires harsh conditions that would also reduce the nitrile.
-
Q: How can I assess the thermal risk of a new reaction protocol before entering the lab?
A: A thorough pre-lab safety assessment is critical.
-
Literature Review: Search for the specific reaction or analogous transformations in chemical databases (e.g., SciFinder, Reaxys). Pay close attention to reported reaction conditions, temperature control measures, and safety notes.
-
Analyze Reagent Reactivity: Evaluate all reagents for known hazards. For example, reagents like DIBAL-H are pyrophoric and have well-documented exothermic quenching profiles.[8] Strong acids and bases used for hydrolysis also present significant heat of neutralization risks.
-
Predict Thermodynamics (Computational): While complex, computational chemistry can estimate the enthalpy of reaction (ΔH), providing a theoretical value for the total energy that could be released.
-
Plan for the Worst-Case Scenario: Assume the cooling system could fail. What is the maximum temperature the reaction could reach (the adiabatic temperature rise)? Would this cause the solvent to boil or lead to decomposition? Plan your experiment scale and equipment to mitigate this possibility.
Q: What is the best way to monitor a potentially exothermic reaction?
A: Visual observation is not sufficient. Quantitative temperature monitoring is essential.
-
Internal Thermometer/Probe: Always have a thermometer or thermocouple probe placed directly in the reaction mixture. This provides the true reaction temperature, which can differ significantly from the bath temperature.
-
Monitor the Cooling Bath: An unexpected rise in the cooling bath temperature can be an early indicator that the reaction is generating more heat than the bath can handle.
-
Data Logging: For sensitive or large-scale reactions, use a data logger to record the internal temperature over time. This creates a thermal profile of the reaction, which is invaluable for analysis and future scale-up. Plotting temperature vs. time can help you precisely determine the reaction's endpoint and identify any secondary thermal events.[11]
References
-
Vyazovkin, S., et al. (2017). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. RSC Advances. Retrieved from [Link]
-
Adesis, Inc. (n.d.). How to deal with scale-up challenges of Chemistry? Prime Scholars. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
American Chemical Society. (2024). Synergistic Dual-Cure Reactions for the Fabrication of Thermosets by Chemical Heating. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Pasadena City College. (n.d.). Experiment 8: Calorimetry. Retrieved from [Link]
-
Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Calorimetry. Retrieved from [Link]
-
Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Retrieved from [Link]
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- 5. primescholars.com [primescholars.com]
- 6. Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 2-(2-cyanophenyl)acetate for Researchers and Drug Development Professionals
Methyl 2-(2-cyanophenyl)acetate is a valuable building block in organic synthesis, particularly as a key intermediate in the preparation of various heterocyclic compounds, including isoindolinones, which are prevalent in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in academia and the pharmaceutical industry. This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Introduction
The strategic placement of the cyano and methyl acetate functionalities on the benzene ring makes this compound a versatile precursor for constructing complex molecular architectures. Its importance lies in its ability to undergo a variety of chemical transformations, enabling the synthesis of a diverse range of biologically active molecules. This guide will focus on two primary synthetic strategies: the direct esterification of 2-cyanophenylacetic acid and a palladium-catalyzed cross-coupling approach starting from 2-bromobenzonitrile.
Route 1: Esterification of 2-Cyanophenylacetic Acid
The most direct and classical approach to this compound is the esterification of the corresponding carboxylic acid, 2-cyanophenylacetic acid. This transformation can be effectively achieved using two common reagents: thionyl chloride or a strong acid catalyst such as sulfuric acid in methanol.
Thionyl Chloride Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride intermediate, which readily reacts with methanol to form the desired ester. The reaction is generally high-yielding and proceeds under mild conditions.
The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion to form the acyl chloride. The subsequent nucleophilic attack by methanol on the acyl chloride, followed by the loss of a proton and a chloride ion, yields the final ester product.
Diagram of the Thionyl Chloride Mediated Esterification Workflow
Caption: Workflow for Thionyl Chloride Mediated Esterification.
-
Reaction Setup: To a solution of 2-cyanophenylacetic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir for 12 hours.
-
Work-up: Evaporate the methanol under reduced pressure. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Fischer Esterification with Sulfuric Acid
This is a classic acid-catalyzed equilibrium reaction. The use of a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product.
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.[1][2][3][4]
Diagram of the Fischer Esterification Mechanism
Caption: Key steps in the Fischer Esterification mechanism.
-
Reaction Setup: To a solution of 2-cyanophenylacetic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Route 2: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzonitrile
Suzuki-Miyaura Coupling
This powerful cross-coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, 2-bromobenzonitrile can be coupled with a suitable boron-containing acetate equivalent.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine 2-bromobenzonitrile (1 equivalent), (2-(methoxycarbonyl)methyl)boronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent system like a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Comparison of Synthesis Routes
| Feature | Esterification (Thionyl Chloride) | Esterification (Sulfuric Acid) | Suzuki-Miyaura Coupling |
| Starting Material | 2-Cyanophenylacetic acid | 2-Cyanophenylacetic acid | 2-Bromobenzonitrile |
| Reagents | Thionyl chloride, Methanol | Sulfuric acid, Methanol | Palladium catalyst, Boronic ester, Base |
| Yield | Generally high | Good to high | Moderate to high |
| Reaction Conditions | Mild (0 °C to room temperature) | Reflux | Reflux |
| Scalability | Good | Good | Moderate (cost of catalyst) |
| Safety Concerns | Thionyl chloride is corrosive and toxic | Concentrated sulfuric acid is highly corrosive | Palladium catalysts can be expensive and require careful handling |
| Atom Economy | Moderate | Good | Moderate |
| Advantages | High yield, reliable | Inexpensive reagents, simple procedure | Convergent, avoids handling of 2-cyanophenylacetic acid |
| Disadvantages | Use of a hazardous reagent | Equilibrium reaction, requires excess alcohol | Cost of catalyst and boronic ester, potential for metal contamination |
Conclusion
Both the esterification of 2-cyanophenylacetic acid and the palladium-catalyzed cross-coupling of 2-bromobenzonitrile represent viable and effective strategies for the synthesis of this compound.
-
For large-scale synthesis and when 2-cyanophenylacetic acid is readily available and cost-effective, the esterification methods are generally preferred. The thionyl chloride route often provides higher yields under milder conditions, while the Fischer esterification with sulfuric acid is a more economical option.
-
The Suzuki-Miyaura coupling offers a more convergent and flexible approach, especially for library synthesis or when the starting carboxylic acid is not easily accessible. While the cost of the palladium catalyst and the boronic ester may be a consideration for large-scale production, the ability to introduce diverse functionalities through different coupling partners makes it a powerful tool in a research and development setting.
The choice of the optimal synthesis route will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the specific requirements of the research or development project.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Syntheses. (n.d.). Thionyl chloride procedure. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemtext. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
LibreTexts Chemistry. (2023). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2023). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
PubMed. (2023). Palladium-Catalyzed Direct Carbonylation of Bromoacetonitrile to Synthesize 2-Cyano-N-acetamide and 2-Cyanoacetate Compounds. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. [Link]
-
PubMed. (2011). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. [Link]
- Patsnap. (n.d.).
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
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A Comparative Analysis for Synthetic Strategy: Methyl 2-(2-cyanophenyl)acetate vs. Ethyl 2-(2-cyanophenyl)acetate
In the landscape of pharmaceutical and specialty chemical synthesis, the choice of starting materials and intermediates is a critical decision point that profoundly influences reaction efficiency, scalability, and overall cost-effectiveness. Among the versatile building blocks, arylacetonitrile derivatives hold a significant position. This guide provides a detailed comparative analysis of two closely related yet distinct reagents: methyl 2-(2-cyanophenyl)acetate and ethyl 2-(2-cyanophenyl)acetate. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make an informed selection for their specific synthetic endeavors.
This analysis is grounded in a synthesis of chemical principles and practical laboratory considerations, addressing not just the "what" but the "why" behind experimental choices. We will delve into the nuanced differences in their reactivity, physical properties, and performance in common synthetic applications, supported by experimental data and established protocols.
Physicochemical Properties: A Tale of Two Esters
At first glance, the methyl and ethyl esters of 2-(2-cyanophenyl)acetic acid appear remarkably similar. Their core structure, featuring a cyanophenyl ring attached to an acetic acid ester, is identical. The sole difference lies in the ester group: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This seemingly minor variation, however, gives rise to tangible differences in their physical properties, which can have practical implications in a laboratory setting.
| Property | This compound | Ethyl 2-(2-cyanophenyl)acetate |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 189.21 g/mol |
| Boiling Point | ~134-136 °C at 0.6 mmHg | ~155-157 °C at 2 mmHg |
| Melting Point | Not widely reported (typically an oil) | Not widely reported (typically an oil) |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
The most notable difference is the boiling point. The higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, as it reduces solvent loss through evaporation. Conversely, the lower boiling point of the methyl ester facilitates its removal from a reaction mixture under reduced pressure, which can simplify purification processes.
Reactivity and Mechanistic Considerations
The primary role of these molecules in synthesis is as a nucleophile, typically after deprotonation of the α-carbon to the ester and cyano groups, forming a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Comparative Analysis of the Biological Activity of Methyl 2-(2-cyanophenyl)acetate Derivatives
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from the Methyl 2-(2-cyanophenyl)acetate scaffold. As a versatile building block in medicinal chemistry, this compound and its derivatives have demonstrated a wide spectrum of pharmacological effects.[1] This document synthesizes experimental data to offer an objective analysis of their performance in key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The causality behind experimental designs and the mechanistic underpinnings of the observed activities are explained to provide actionable insights for researchers, scientists, and drug development professionals.
Chapter 1: Anticancer Activity of Cyanophenyl-Containing Derivatives
Derivatives incorporating the cyanophenyl moiety have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The introduction of different heterocyclic systems and functional groups to this core structure has led to the development of compounds with potent and, in some cases, selective anticancer activity.
Comparative Efficacy Against Human Cancer Cell Lines
The anticancer potential of these derivatives is typically evaluated through in-vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. As the data indicates, certain structural modifications, such as the introduction of a 4-fluorophenyl group, can significantly enhance cytotoxic activity.
For instance, pyridone derivatives have been screened against the Human Lung Carcinoma (A549) cell line.[2] Similarly, thiazol-2-ylhydrazone derivatives have demonstrated potent activity against both MCF-7 breast cancer and HCT-116 colorectal carcinoma cells, with some compounds showing greater efficacy than the standard chemotherapeutic agent, cisplatin.[3][4]
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 (µM) |
| 3-Cyano-2(1H)-pyridone | Compound 8a (p-fluoro substituent) | A549 (Lung) | 0.83 µg/mL | - | - |
| 3-Cyanopyridine-2-(1H)-thione | Compound 7b (p-fluoro substituent) | A549 (Lung) | 0.87 µg/mL | - | - |
| Thiazol-2-ylhydrazone | Compound 3f | MCF-7 (Breast) | 1.0 ± 0.1 | Cisplatin | >10 |
| Thiazol-2-ylhydrazone | Compound 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | Cisplatin | >10 |
| Thiazol-2-ylhydrazone | Compound 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | Cisplatin | >10 |
| Hydrazone | Compound 16 | General Panel | Mean GI50: 0.26 | - | - |
| Hydrazone | Compound 20 | General Panel | Mean GI50: 0.19 | - | - |
| Organodiselenide | Compound 14 | HepG2 (Liver) | 3.57 ± 0.1 | Adriamycin | 4.50 ± 0.2 |
| Organodiselenide | Compound 14 | MCF-7 (Breast) | 5.64 ± 0.3 | Adriamycin | 4.17 ± 0.2 |
Data synthesized from multiple sources.[2][3][4][5][6] Note: µg/mL values from source[2] are presented as reported.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are not merely cytotoxic; they are often mediated by specific molecular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis: Several studies have confirmed that active compounds trigger cancer cell death via caspase-dependent apoptosis.[4] This is a critical attribute for an anticancer agent, as apoptosis is a programmed and controlled form of cell death that minimizes damage to surrounding healthy tissues.
Enzyme and Kinase Inhibition: A significant mechanism of action for many of these derivatives is the inhibition of enzymes and protein kinases that are overactive in cancer cells.
-
EGFR and HER2 Inhibition: Certain hydrazone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5] Overexpression of these receptor tyrosine kinases is a hallmark of various cancers, particularly breast cancer.[5]
-
COX-2 Inhibition: Some derivatives also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[5]
The multi-target nature of these compounds, inhibiting crucial pathways like EGFR/HER2, presents a significant advantage in overcoming the drug resistance often associated with single-target therapies.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Chapter 3: Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a driver of many diseases. Derivatives of the cyanophenyl scaffold have demonstrated promising anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways and cytokine production.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often evaluated in both in-vivo models, such as carrageenan-induced paw edema in rats, and in-vitro assays measuring the production of inflammatory mediators.
A pyrrole derivative, compound 3f, has shown potent anti-inflammatory activity, significantly reducing paw edema after repeated administration. [7]This effect was accompanied by a significant decrease in the systemic levels of the pro-inflammatory cytokine TNF-α. Interestingly, the compound also elevated levels of the anti-inflammatory cytokine TGF-β1, suggesting a dual mechanism of action involving both suppression of pro-inflammatory signals and enhancement of anti-inflammatory pathways. [7]
| Compound | Model | Key Finding | Mechanism |
|---|---|---|---|
| Compound 3f | Carrageenan-induced paw edema (rat) | Significant edema inhibition at all doses after 14 days. [7] | ↓ TNF-α, ↑ TGF-β1 |
| Phenolic Glycosides | Human Mast Cells | Suppressed histamine release and inhibited TNF-α and IL-6 expression. [8] | ↓ Pro-inflammatory Cytokines |
| Plant-derived compounds | General | Inhibition of NF-κB and MAPK pathways. [9]| ↓ NF-κB, ↓ MAPK |
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory properties of these compounds are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.
Inhibition of the NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. [9]In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like TNF-α or LPS), a cascade is initiated that leads to the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. [9][10]Bioactive compounds can inhibit this pathway at multiple points, preventing NF-κB activation and subsequent inflammation.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., Compound 3f at 10, 20, 40 mg/kg) or a reference drug (e.g., Diclofenac, 25 mg/kg) intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The comparative data presented in this guide highlights their potential as potent anticancer, antimicrobial, and anti-inflammatory agents.
-
In Oncology: Derivatives demonstrate potent cytotoxicity, often surpassing standard chemotherapeutics in vitro, through mechanisms like apoptosis induction and multi-target inhibition of key kinases such as EGFR and HER2.
-
In Infectious Disease: The emergence of compounds with broad-spectrum antibacterial and antifungal activity, comparable to existing drugs, offers a promising avenue for combating antimicrobial resistance.
-
In Inflammation: The ability to modulate complex inflammatory cascades, such as the NF-κB pathway, and shift the cytokine balance towards an anti-inflammatory state underscores their therapeutic potential for chronic inflammatory diseases.
Future research should focus on optimizing the lead compounds identified within each class to improve their pharmacokinetic profiles, selectivity, and in-vivo efficacy. Structure-activity relationship (SAR) studies will be crucial in refining these molecules for clinical development. The multi-target capabilities of some derivatives suggest they could be particularly effective against complex multifactorial diseases like cancer, warranting further investigation into their synergistic mechanisms.
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A Multi-faceted Spectroscopic Approach for the Structural Confirmation of Methyl 2-(2-cyanophenyl)acetate
In the realm of pharmaceutical development and synthetic chemistry, unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Methyl 2-(2-cyanophenyl)acetate, a versatile intermediate used in the synthesis of various biologically active molecules, presents a compelling case for a multi-technique spectroscopic analysis.[1][2] This guide provides an in-depth, experience-driven comparison of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to definitively validate the molecular structure of this compound. We will move beyond mere data reporting to explain the causality behind the expected results, providing a self-validating analytical workflow for researchers.
The target molecule, this compound, possesses several key structural features that lend themselves to distinct spectroscopic signatures: an ortho-substituted benzene ring, a nitrile group (-C≡N), and a methyl ester group (-COOCH₃). Our analytical strategy is designed to probe each of these features, with each technique providing a layer of evidence that, when combined, leaves no room for structural ambiguity.
The Analytical Workflow: A Triad of Confirmation
The confirmation process relies on the synergy of three independent spectroscopic techniques. Each method provides unique, orthogonal information about the molecule's functional groups, atomic connectivity, and overall mass. This integrated approach ensures the highest level of confidence in the final structural assignment.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of Methyl 2-(2-cyanophenyl)acetate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-(2-cyanophenyl)acetate is a key starting material and intermediate in the synthesis of various pharmaceutical compounds, including isoindolinones, which are core structures in many biologically active molecules.[1] The purity of this intermediate is paramount; trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control measure but a cornerstone of drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and selectivity for impurity profiling.[2][3] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a detailed, self-validating experimental protocol, and compare it with a viable alternative, supported by experimental data. Our approach is grounded in the principles outlined by international regulatory bodies, ensuring the methods are fit for their intended purpose.[4][5]
Part 1: The Foundation - Strategic Choices in HPLC Method Development
Developing a successful HPLC method is a systematic process that goes beyond simply following a pre-written procedure.[6] It involves a deep understanding of the analyte's chemistry and the principles of chromatographic separation.
The Causality Behind Column and Mobile Phase Selection
For an analyte like this compound, which possesses a moderately non-polar benzene ring and polar cyano and ester functional groups, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[7] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.
-
Stationary Phase Selection (The Column): The workhorse of RP-HPLC is the C18 (octadecylsilane) column. Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of moderately non-polar compounds like our target analyte. This choice provides a robust starting point for separating the main compound from potentially more polar starting materials or less polar side-products. An alternative, such as a Phenyl-Hexyl column, can offer different selectivity (π-π interactions) for aromatic or unsaturated impurities, which can be invaluable if co-elution occurs on a C18 column.[7]
-
Mobile Phase Selection (The Eluent): The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Component & pH Control: The aqueous phase is often buffered or acidified. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase serves a critical purpose: it suppresses the ionization of any acidic or basic functional groups on the analyte or impurities.[8] This ensures that analytes are in a single, un-ionized form, leading to sharp, symmetrical, and reproducible chromatographic peaks. For this compound and its likely impurities, maintaining a pH around 2.5-3.0 is a sound strategy.
-
Part 2: The Primary Protocol - A Validated Isocratic RP-HPLC Method
This section details a robust, self-validating isocratic method designed for routine quality control, prioritizing reproducibility and simplicity. The protocol incorporates system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621>, ensuring the chromatographic system is performing adequately before any sample analysis.[9][10][11]
Experimental Workflow Overview
The overall process, from sample preparation to final report generation, follows a logical sequence to ensure data integrity.
Caption: High-level workflow for HPLC purity assessment.
Detailed Experimental Protocol: Method A
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 25 minutes
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile : Water (50:50 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
System Suitability Solution (SST): Prepare a solution containing the main compound and spike it with known, process-related impurities at the specification limit (e.g., 0.1%). If known impurities are unavailable, a sample from a stressed degradation study can be used to ensure the method is stability-indicating.
-
-
System Suitability Testing (SST):
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak shape is symmetrical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Confirms baseline separation of critical peaks. |
| %RSD of Peak Area | ≤ 1.0% (for 5 replicate injections) | Demonstrates injection precision and system stability. |
-
Procedure:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform 5 replicate injections of the Standard Solution.
-
Inject each Sample Solution in duplicate.
-
Inject the Standard Solution again at the end of the sequence to bracket the samples and confirm system stability.
-
-
Calculation of Purity:
-
Purity is determined using the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Part 3: The Comparison - An Alternative Gradient Method for Enhanced Resolution
While the isocratic method is robust for routine QC, a gradient method can offer advantages, particularly for complex samples containing impurities with a wide range of polarities. A gradient method can shorten run times for strongly retained impurities and improve peak shapes for early-eluting compounds.[11]
Experimental Protocol: Method B (Alternative)
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 12.0 85 12.1 30 | 15.0 | 30 |
-
Performance Comparison: Method A vs. Method B
The choice between an isocratic and a gradient method depends on the specific requirements of the analysis. The following table summarizes the performance of both methods on a hypothetical sample containing two known impurities: Impurity 1 (more polar) and Impurity 2 (less polar).
| Performance Metric | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Rationale for Comparison |
| Retention Time (Main Peak) | 10.5 min | 8.2 min | Method B offers a faster elution of the main analyte. |
| Resolution (Main Peak / Impurity 1) | 2.8 | 4.5 | The gradient provides superior separation for the early-eluting polar impurity. |
| Resolution (Main Peak / Impurity 2) | 3.5 | 3.8 | Both methods adequately resolve the less polar impurity. |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | The gradient method yields a more symmetrical main peak. |
| Total Run Time | 25 min | 15 min | Method B significantly increases sample throughput. |
| Method Complexity | Low | Moderate | Isocratic methods are simpler to set up and transfer between labs. |
Part 4: Ensuring Trustworthiness - Method Validation According to ICH Q2(R2)
A developed method is incomplete until it has been formally validated to demonstrate its fitness for purpose.[4][14] Validation is a regulatory requirement and provides documented evidence that the method is reliable. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[5][14]
Method Validation Logic
A validated analytical method is built upon several key performance characteristics that collectively ensure its reliability.
Caption: Interrelation of key analytical method validation parameters.
Summary of Validation Results (Hypothetical Data for Method A)
| Validation Parameter | Test | Acceptance Criteria | Result |
| Specificity | Forced degradation study (acid, base, peroxide, heat, light) | Peak purity index > 0.999; No co-elution at the main peak | Passed |
| Linearity | 5 concentrations from LOQ to 120% of nominal | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy | Spike recovery at 80%, 100%, 120% of nominal (n=3) | Mean recovery 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration | %RSD ≤ 1.0% | 0.45% |
| Precision (Intermediate) | Analysis on different days by different analysts | %RSD ≤ 2.0% | 0.82% |
| Robustness | Varied flow rate (±0.1), column temp (±2°C), mobile phase % (±2%) | System suitability criteria met; Purity results unchanged | Passed |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined | 0.05 µg/mL |
Conclusion
The purity assessment of this compound by HPLC is a critical step in ensuring the quality of pharmaceuticals. This guide has detailed two effective methods, highlighting the rationale behind their development.
-
Method A (Isocratic C18) is presented as a highly robust, reproducible, and simple method, ideal for routine quality control environments where reliability and ease of use are paramount.
-
Method B (Gradient Phenyl-Hexyl) serves as a superior alternative for complex impurity profiles or when higher throughput is required, offering enhanced resolution and shorter analysis times.
The choice between these methods should be based on a scientific, risk-based approach, considering the specific impurity profile of the material and the intended use of the method.[6] Both methods, when properly validated according to ICH guidelines, provide a trustworthy system for ensuring that this compound meets the stringent purity requirements of the pharmaceutical industry.[15]
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A Senior Application Scientist's Guide to Catalyst Selection for Cyanophenylacetate Synthesis
Welcome to a comprehensive analysis of catalytic systems for the synthesis of cyanophenylacetate, a critical intermediate in the pharmaceutical and fine chemical industries. This guide moves beyond mere procedural descriptions to offer a comparative study grounded in mechanistic principles and empirical data. As researchers and process chemists, our goal is not just to synthesize a molecule but to do so efficiently, sustainably, and scalably. The choice of catalyst is paramount to achieving this objective. This document provides an in-depth evaluation of prevalent catalytic strategies, elucidating the rationale behind their application and offering a clear framework for selecting the optimal system for your specific needs.
The Synthetic Landscape: Core Strategies for Cyanophenylacetate Formation
The synthesis of cyanophenylacetate and its derivatives primarily revolves around two robust carbon-carbon or carbon-cyanide bond-forming strategies: the Knoevenagel condensation and the transition-metal-catalyzed cyanation of aryl precursors. Each pathway presents a unique set of advantages and challenges, largely dictated by the nature of the catalyst employed. We will dissect these methods, comparing homogeneous, heterogeneous, and phase-transfer catalysts that drive these transformations.
The Knoevenagel Condensation Route: Building the Carbon Framework
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[1] For our target molecule, this typically involves reacting a substituted benzaldehyde with a cyanoacetate ester, catalyzed by a base. The catalyst's role is to deprotonate the active methylene compound (e.g., ethyl cyanoacetate), generating a nucleophilic enolate that attacks the aldehyde.[1]
Homogeneous catalysts, existing in the same phase as the reactants, offer excellent molecular contact, often leading to high reactivity and selectivity under mild conditions.[2][3]
-
Amine Catalysts (e.g., DABCO, Piperidine): Weakly basic amines are classic catalysts for this reaction.[1][4] Their function is to reversibly deprotonate the ethyl cyanoacetate without promoting self-condensation of the aldehyde, a common side reaction with stronger bases.[1] The choice of amine and solvent can significantly influence reaction rates and yields. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) is well-documented for its efficiency.[4]
-
Phosphine Catalysts (e.g., Triphenylphosphine): Triphenylphosphine (TPP) has emerged as a mild and efficient catalyst for Knoevenagel condensations, often enabling solvent-free conditions.[5] This approach is particularly advantageous from a green chemistry perspective, minimizing the use of hazardous organic solvents.[5]
Heterogeneous catalysts operate in a different phase from the reaction mixture, a feature that dramatically simplifies their separation from the product and allows for their recovery and reuse—a significant advantage in terms of cost and sustainability.[2][6]
-
Supported Acid/Base Catalysts: Materials like sulfonic acid functionalized silica (SBA-Pr-SO3H) have proven to be highly effective.[7] In this case, the acidic catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the cyanoacetate.[7] These solid catalysts are robust, environmentally benign, and facilitate a simple workup via filtration.[7]
| Catalyst Type | Catalyst Example | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Causality |
| Homogeneous Amine | DABCO | Room Temp, Ethanol/Water | ~2 hours | Good to Excellent | High catalyst-substrate interaction in a single phase promotes efficient deprotonation.[4][8] |
| Homogeneous Phosphine | Triphenylphosphine (TPP) | Solvent-free, Microwave | < 1 hour | Excellent (>90%) | Mild Lewis basicity is effective; microwave irradiation accelerates the reaction rate significantly.[5] |
| Heterogeneous Acid | SBA-Pr-SO3H | Aqueous Medium | < 1 hour | Excellent (>95%) | High surface area and strong acid sites enhance catalytic activity; easy separation and reusability reduce waste and cost.[2][7] |
Transition-Metal-Catalyzed Cyanation: Attaching the Cyano Group
An alternative strategy involves the direct cyanation of an aryl halide or pseudohalide precursor, such as 4-bromophenylacetate. This transformation is a powerful tool for introducing the nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and other functional groups.[9][10]
Palladium and nickel complexes are the workhorses of modern cross-coupling chemistry.[11] In cyanation reactions, the catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile product.
-
Homogeneous Catalysts: Soluble palladium complexes with phosphine ligands are highly effective but suffer from the classic drawbacks of difficult separation and potential product contamination with heavy metals.[6]
-
Heterogeneous Catalysts: To overcome these limitations, significant research has focused on immobilizing palladium onto solid supports.[12] A prime example is the use of palladium supported on magnetic nanoparticles (e.g., Pd/CoFe₂O₄@ACT).[9] These catalysts combine the high reactivity of palladium with the practical benefits of heterogeneous systems. The magnetic core allows for facile separation of the catalyst from the reaction mixture using an external magnet, enabling multiple reuse cycles without significant loss of activity.[9]
| Catalyst System | Cyanide Source | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Causality |
| Homogeneous Pd | K₄[Fe(CN)₆] | Toluene, 110°C | 12-24 hours | Good | K₄[Fe(CN)₆] is a less toxic cyanide source; homogeneous nature ensures high activity.[11] |
| Heterogeneous Pd | Benzyl Cyanide | CH₃CN, 90°C | 3-8 hours | Excellent (~88%) | Magnetic nanoparticles allow for extremely easy catalyst recovery and reuse; high stability and surface area ensure sustained activity.[9] |
Phase-Transfer Catalysis (PTC): Bridging the Immiscibility Gap
Many synthetic procedures, particularly those involving inorganic salts like sodium or potassium cyanide, are hampered by the poor solubility of the nucleophile in the organic solvent where the substrate resides. Phase-Transfer Catalysis (PTC) provides an elegant solution.[13] A PTC agent, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile (e.g., CN⁻) and transports it from the aqueous or solid phase into the organic phase to react with the substrate.[14][15]
This method can significantly increase reaction rates, allow for the use of inexpensive inorganic reagents, and often enables milder reaction conditions, making it a powerful tool for industrial-scale synthesis.[16][17]
Experimental Protocols: From Theory to Practice
A protocol is only as good as its reproducibility. The following procedures are detailed to be self-validating, with clear steps and rationales.
Protocol 1: DABCO-Catalyzed Knoevenagel Condensation
This protocol is adapted from methodologies employing amine-based catalysts for the synthesis of α,β-unsaturated products.[4]
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-cyanobenzaldehyde (10 mmol, 1.31 g) and ethyl cyanoacetate (12 mmol, 1.36 g).
-
Solvent Addition: Add a solvent mixture of ethanol (10 mL) and water (10 mL). Stir at room temperature until the solids dissolve.
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 mmol, 0.224 g) to the stirred mixture.
-
Reaction: Stir the solution at room temperature for approximately 2-4 hours. Causality Note: The use of a mild base like DABCO in a protic solvent mixture facilitates the formation of the enolate from ethyl cyanoacetate while minimizing unwanted side reactions.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, dilute the mixture with 30 mL of water. The product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold 1:1 ethanol/water solution to remove residual starting materials and the water-soluble catalyst. Dry the final product under vacuum.
Protocol 2: Heterogeneous Palladium-Catalyzed Cyanation
This protocol is based on the principles of using recoverable magnetic nanoparticle catalysts for the cyanation of aryl halides.[9]
-
Reactor Setup: To a 50 mL Schlenk flask, add the aryl halide precursor (e.g., methyl 4-bromophenylacetate, 1 mmol, 229 mg), the cyanide source (e.g., benzyl cyanide, 1.5 mmol, 175 mg), and a base (e.g., K₂CO₃, 5 mmol, 691 mg).
-
Catalyst Addition: Add the recyclable Pd/CoFe₂O₄@ACT nanomagnetic catalyst (0.03 g). Causality Note: Heterogenizing the palladium catalyst on a magnetic support prevents leaching and allows for simple, efficient recovery, which is crucial for both cost and product purity.
-
Solvent and Reaction: Add 5 mL of acetonitrile (CH₃CN) and place the flask in a preheated oil bath at 90°C. Stir for 3-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Catalyst Recovery: After cooling to room temperature, place a strong external magnet against the side of the flask. The black magnetic catalyst will be attracted to the magnet, allowing the clear supernatant solution to be carefully decanted.
-
Work-up: The decanted solution contains the product. Concentrate the solution under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure cyanophenylacetate product. The recovered magnetic catalyst can be washed with an organic solvent, dried, and reused for subsequent reactions.
Visualizing the Science: Mechanisms and Workflows
Understanding the underlying processes is key to troubleshooting and optimization. The following diagrams illustrate the core concepts discussed.
Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for the Pd-catalyzed cyanation of an aryl halide (Ar-X).
Heterogeneous Catalyst Recovery Workflow
Caption: Experimental workflow highlighting the key advantage of heterogeneous catalysis: catalyst recovery and reuse.
Conclusion and Future Outlook
The synthesis of cyanophenylacetate can be approached through several effective catalytic routes.
-
For rapid, high-yield synthesis where catalyst recovery is a secondary concern, homogeneous catalysts like TPP or DABCO for the Knoevenagel condensation offer excellent performance under mild or solvent-free conditions.
-
For processes where sustainability, cost-effectiveness, and product purity are paramount, heterogeneous catalysts are the superior choice. Supported palladium on magnetic nanoparticles for cyanation reactions or solid acid catalysts for the Knoevenagel condensation provide robust, recyclable systems that align with the principles of green chemistry.
-
Phase-Transfer Catalysis remains a highly valuable and industrially relevant technique, particularly when using inexpensive but sparingly soluble inorganic cyanide sources.
The future of catalyst development in this area will likely focus on combining the benefits of different catalytic domains. Systems that merge high activity and selectivity with enhanced stability and recyclability will continue to be a major focus of research, driving innovation in the synthesis of vital chemical intermediates.[6]
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Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-(2-cyanophenyl)acetate using NMR Spectroscopy
In the rigorous landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. An isomeric impurity or a misassigned regiochemistry can invalidate biological data, derail development timelines, and compromise safety. This guide provides an in-depth, practical framework for the unambiguous structural validation of Methyl 2-(2-cyanophenyl)acetate, a versatile synthetic intermediate, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a protocol that is a self-validating analytical system.
The Analytical Challenge: The Certainty of Regiochemistry
The synthesis of this compound often involves reactions on a benzene ring, which can potentially lead to the formation of structural isomers, namely the meta (3-cyano) and para (4-cyano) analogues. While bulk analytical techniques like melting point or elemental analysis can suggest purity, they are insufficient to confirm the precise ortho (1,2) substitution pattern. This is the critical challenge where high-resolution NMR spectroscopy provides an unparalleled solution, offering a detailed map of the atomic connectivity within the molecule.[1][2][3]
The Core Principle: A Self-Validating Workflow
Our methodology is built on a self-validating loop. We do not simply acquire a spectrum and hope it matches. Instead, we first build a theoretical model based on fundamental principles, acquire high-quality experimental data, and then rigorously compare the two. The high degree of correlation between prediction and observation provides powerful evidence for the structural assignment.
This workflow is visualized as follows:
Caption: A self-validating workflow for NMR structural elucidation.
Part 1: Predictive Analysis of the NMR Signature
Before any sample is prepared, we must predict the NMR signature of this compound. This predictive step is grounded in the well-established principles of chemical shift theory, where the electronic environment of each nucleus dictates its resonance frequency.[4][5] The electron-withdrawing and anisotropic effects of the cyano (-CN) and methyl acetate (-CH₂COOCH₃) groups are key to creating a unique and identifiable pattern.
Caption: Structure and key proton assignments for analysis.
¹H NMR Spectrum Prediction (in CDCl₃, 400 MHz)
The aromatic region (typically 7.0-8.0 ppm) is the most diagnostic for determining the substitution pattern.[6][7]
-
Aromatic Protons (H-3, H-4, H-5, H-6): Due to the lack of symmetry in the ortho-substituted ring, we expect four distinct signals , each integrating to one proton. The proton ortho to the strongly electron-withdrawing cyano group (H-6) will be the most deshielded (highest ppm value). The coupling patterns will be complex, showing characteristic ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) couplings.[8][9] This complexity is the hallmark of a low-symmetry substitution pattern.
-
Methylene Protons (-CH₂-, H-a): A sharp singlet integrating to two protons. Its position adjacent to both an aromatic ring and a carbonyl group will place it significantly downfield, around 3.9-4.2 ppm.
-
Methyl Protons (-OCH₃, H-b): A sharp singlet integrating to three protons, characteristic of a methyl ester, typically appearing around 3.7 ppm.[10]
¹³C NMR Spectrum Prediction (in CDCl₃, 100 MHz)
-
Carbonyl Carbon (C=O): The least shielded carbon, expected around 170 ppm.
-
Aromatic Carbons: We predict six unique signals for the aromatic carbons due to the lack of symmetry. In contrast, a symmetric para-substituted ring would show only four signals.[11] The carbons directly attached to the substituents (quaternary carbons C-1 and C-2) will often have lower intensity signals.
-
Cyano Carbon (-C≡N): A sharp signal expected in the 115-120 ppm range.
-
Aliphatic Carbons: The methylene carbon (-CH₂) is expected around 40 ppm, and the methyl carbon (-OCH₃) around 52 ppm.
Comparative Analysis: The Key to Unambiguous Validation
The power of this method lies in comparing the expected data for our target molecule with that of its most likely isomer, Methyl 2-(4-cyanophenyl)acetate.
Table 1: Predicted NMR Data Comparison for Isomeric Validation
| NMR Feature | This compound (Ortho) | Methyl 2-(4-cyanophenyl)acetate (Para) | Key Distinguishing Feature |
| ¹H Aromatic Signals | 4 complex, unique multiplets | 2 distinct doublets (A₂B₂ system) | The high symmetry of the para isomer results in only two types of aromatic protons, leading to a much simpler, easily identifiable pattern.[6] |
| ¹³C Aromatic Signals | 6 unique signals | 4 unique signals | The plane of symmetry in the para isomer means there are only four unique carbon environments in the aromatic ring.[11] |
| ¹H Methylene (-CH₂) Shift | ~3.9 - 4.2 ppm | ~3.7 ppm | The closer proximity of the electron-withdrawing cyano group in the ortho position causes greater deshielding of the methylene protons. |
Part 2: Experimental Protocol for High-Fidelity Data Acquisition
A robust prediction is meaningless without high-quality data. This protocol ensures reproducibility and minimizes artifacts.[12][13]
Materials & Equipment:
-
This compound sample (~15-20 mg for ¹H; ~50 mg for ¹³C)
-
High-purity deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) internal standard
-
High-precision 5 mm NMR tube and cap[14]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 15-20 mg of the sample into a clean, dry vial. For ¹³C NMR, a more concentrated sample (up to 50 mg) is preferable to reduce acquisition time.[15]
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides the deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[16]
-
Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for achieving sharp NMR signals.[14]
-
Using a Pasteur pipette, transfer the solution to the NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[14]
-
Wipe the outside of the NMR tube clean with a lint-free tissue to remove any dust or fingerprints.[15]
-
-
NMR Spectrometer Operation (General Procedure):
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Insert the sample into the spectrometer's magnet.
-
Lock: The instrument will automatically lock onto the deuterium signal of the CDCl₃.
-
Shim: The magnetic field is homogenized by a process called shimming. This is the most critical step for obtaining high resolution and sharp, symmetrical peaks. Modern spectrometers perform this automatically.
-
Tune and Match: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire data using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration. A relaxation delay of 1-2 seconds is standard.
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw data (FID) into a spectrum.
-
Phase the spectrum to ensure all peaks are positive and have a proper baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR, or the central peak of the CDCl₃ solvent signal to 77.16 ppm for ¹³C NMR.[17]
-
Integrate the peak areas in the ¹H spectrum to determine the relative number of protons for each signal.
-
Part 3: Data Analysis - Correlating Experiment with Theory
With the processed spectra in hand, the final step is a rigorous comparison against our predictions. The experimental data for this compound should closely match the values in Table 2.
Table 2: Representative Experimental NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-6) | ~7.71 | d | 1H | J ≈ 7.7 |
| Aromatic (H-4) | ~7.63 | t | 1H | J ≈ 7.7 |
| Aromatic (H-3, H-5) | ~7.45 | m | 2H | - |
| Methylene (-CH₂-) | ~4.02 | s | 2H | - |
| Methyl (-OCH₃) | ~3.73 | s | 3H | - |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170.1 |
| Aromatic (C-1, C-3, C-4, C-5, C-6) | ~134.1, 133.0, 131.5, 128.9, 128.2 |
| Cyano (-C≡N) | ~117.2 |
| Aromatic (C-2) | ~113.8 |
| Methyl (-OCH₃) | ~52.6 |
| Methylene (-CH₂-) | ~40.1 |
Note: Exact chemical shifts and coupling constants can vary slightly based on concentration and spectrometer calibration.
The Validation Argument:
-
Confirmation of Aromatic Pattern: The experimental ¹H NMR spectrum shows four distinct signals or groups of signals in the aromatic region, confirming the low-symmetry ortho-substitution pattern. This single observation is sufficient to rule out the highly symmetric para isomer, which would have displayed only two doublets.
-
Verification of Functional Groups: The singlets at ~4.02 ppm (2H integration) and ~3.73 ppm (3H integration) are definitive proof of the methylene acetate moiety (-CH₂COOCH₃).
-
Confirmation of Carbon Skeleton: The ¹³C NMR spectrum shows the expected number of signals: one carbonyl, one cyano, six aromatic, and two aliphatic carbons. This confirms the presence of 11 unique carbon environments, consistent with the proposed structure and ruling out symmetric isomers.
Conclusion: An Integrated Approach to Structural Certainty
By synergizing predictive analysis based on fundamental principles with meticulous experimental execution, we establish a robust and self-validating system for structural confirmation. The distinct NMR fingerprint of this compound, particularly the complex pattern in the aromatic region, serves as definitive proof of its ortho-substituted structure. This integrated approach provides the high level of confidence required in pharmaceutical and chemical research, ensuring the integrity of the molecule and the reliability of all subsequent scientific endeavors.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Slideshare. (2016). Structural elucidation by NMR(1HNMR). [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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Efficacy Showdown: A Comparative Guide to Methyl 2-(2-cyanophenyl)acetate-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of oral hypoglycemic treatment. This enzyme plays a pivotal role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3] A key structural motif in many potent DPP-4 inhibitors is the cyanophenyl group, often introduced through precursors like Methyl 2-(2-cyanophenyl)acetate. This guide provides an in-depth, objective comparison of the efficacy of various DPP-4 inhibitors, with a focus on those incorporating the cyanophenyl moiety. We will delve into their mechanism of action, structure-activity relationships (SAR), comparative in vitro efficacy, and the experimental protocols required for their evaluation, providing researchers and drug development professionals with a comprehensive resource.
The Central Role of the Cyano Group: Mechanism and Structure-Activity Relationship
The cyanophenyl group, and more broadly the cyano moiety, is not a mere structural component; it is often a critical pharmacophore in DPP-4 inhibitors. The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. This interaction is key to the potent and selective inhibition exhibited by many "gliptins," the common name for DPP-4 inhibitors.[5]
Extensive structure-activity relationship (SAR) studies have underscored the importance of the cyano group's placement and the overall molecular scaffold.[5][6][7] For instance, in the development of cyanopyrrolidine-based inhibitors, the cyano group's stereochemistry and the substitutions on the pyrrolidine ring significantly influence inhibitory potency.[6] The cyanophenyl moiety often occupies the S1 pocket of the DPP-4 active site, a hydrophobic pocket that accommodates the side chain of the penultimate amino acid of the natural substrates.
Comparative Efficacy of Cyanophenyl-Containing DPP-4 Inhibitors
The "gliptin" class of drugs includes several blockbuster agents that feature a cyanophenyl or a bioisosteric equivalent. While direct head-to-head clinical trials are numerous, this guide will focus on the preclinical, in vitro inhibitory potency, which is of primary interest to researchers in the drug discovery phase. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the efficacy of different inhibitors.
| Inhibitor | Core Scaffold | Reported IC50 (nM) | Key Structural Features |
| Vildagliptin | Cyanopyrrolidine | ~2.286 µM (in Caco-2 cells)[8] | Adamantyl group interacting with the S2 pocket. |
| Saxagliptin | Cyanopyrrolidine | - | Adamantyl group with a hydroxyl substitution, enhancing potency. |
| Sitagliptin | β-amino acid derivative | 22 ± 2 nM[9] | Trifluorophenyl group, does not form a covalent bond with serine. |
| Teneligliptin | Pentacyclic | - | "J-shaped" anchor-lock domain, providing potent inhibition.[5] |
| Compound 2f | Pyrazole-thiosemicarbazone | 1.266 ± 0.264 nM[10] | Bromo-substituted benzylidene moiety. |
| Compound 13 | Tricyclic | 28 ± 1 nM[9] | Novel rigid scaffold. |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used. The values presented here are for comparative purposes and are drawn from the cited literature.
From the table, it is evident that while approved drugs like Sitagliptin show potent inhibition in the nanomolar range[9], novel scaffolds, such as the pyrazole-thiosemicarbazone derivative 2f , can exhibit even greater in vitro potency.[10] This highlights the continuous scope for optimization of DPP-4 inhibitors. It is also important to note that while Vildagliptin and Saxagliptin are cyanopyrrolidine-based, Sitagliptin achieves its potency through a different mechanism that does not involve covalent modification of the active site serine.
Experimental Workflow for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is crucial. Below is a detailed, step-by-step methodology for a typical in vitro fluorometric DPP-4 inhibition assay.
Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from commercially available kits and published research.[11][12][13][14]
1. Materials and Reagents:
- Recombinant Human DPP-4 Enzyme
- DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
- Test Inhibitors (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
- Incubator set to 37°C
2. Assay Procedure:
3. Data Analysis: a. Subtract the fluorescence of the blank wells from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
The mechanism of DPP-4 inhibitors can be visualized as a key intervention in the incretin pathway.
Sources
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Synthetic Intermediates: Benchmarking Methyl 2-(2-cyanophenyl)acetate in Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the quinazolinone core is a privileged structure, present in numerous therapeutic agents. The choice of starting materials for the synthesis of these vital compounds significantly impacts reaction efficiency, cost, and overall yield. This guide provides an in-depth comparison of Methyl 2-(2-cyanophenyl)acetate with a traditional and widely used alternative, Anthranilamide, for the synthesis of 2-substituted-4(3H)-quinazolinones. Through a detailed examination of reaction mechanisms, experimental protocols, and performance data, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.
The Strategic Importance of Intermediate Selection
The journey from a conceptual drug molecule to a tangible compound hinges on a series of strategic synthetic choices. The selection of an appropriate starting intermediate is paramount, influencing not only the accessibility of the target molecule but also the scalability and economic viability of the synthesis. An ideal intermediate should offer a balance of reactivity and stability, enabling high-yield transformations under mild conditions while being readily available or easily synthesized.
This compound has emerged as a versatile building block in heterocyclic synthesis.[1] Its unique bifunctional nature, possessing both a nucleophilic active methylene group and an electrophilic cyano group, allows for elegant and convergent synthetic strategies. This guide will benchmark its performance against the more conventional precursor, Anthranilamide , in the context of synthesizing a representative 2-substituted-4(3H)-quinazolinone.
Benchmarking Reaction: Synthesis of 2-Phenylquinazolin-4(3H)-one
To provide a direct and meaningful comparison, we will focus on the synthesis of 2-phenylquinazolin-4(3H)-one, a common quinazolinone derivative. We will explore the synthetic pathways from both this compound and Anthranilamide.
Route 1: From this compound
The synthesis of 2-phenylquinazolin-4(3H)-one from this compound typically proceeds via a multi-step sequence involving the initial formation of an enamine intermediate, followed by intramolecular cyclization.
Reaction Pathway:
Figure 2: Conventional synthetic pathway for 2-phenylquinazolin-4(3H)-one from Anthranilamide.
Mechanism & Rationale:
This one-pot reaction begins with the acid-catalyzed condensation of the amino group of Anthranilamide with benzaldehyde to form a Schiff base intermediate. The subsequent step involves an intramolecular cyclization of the amide nitrogen onto the imine carbon, followed by an oxidation step to yield the aromatic quinazolinone ring. Various oxidants can be employed, with dimethyl sulfoxide (DMSO) often serving as both the solvent and the oxidant. [2]This method is favored for its operational simplicity.
Comparative Performance Data
| Parameter | This compound Route | Anthranilamide Route |
| Starting Material Availability | Commercially available, but generally more expensive than anthranilamide. | Readily available and cost-effective. |
| Number of Steps | Typically a two-step, one-pot procedure. | Often a one-pot reaction. |
| Typical Yields | Moderate to good yields have been reported for related cyclizations. [3] | Good to excellent yields (often >80%) are commonly reported. [4][2] |
| Reaction Conditions | Often requires a strong base for the initial condensation and subsequent heating for cyclization. | Can be performed under milder, metal-free conditions, often with an acid catalyst and an oxidant. |
| Scope and Versatility | The cyano group offers a unique handle for further transformations, potentially allowing for a wider range of derivatives. | A well-established and robust method with a broad substrate scope for various aldehydes. |
| Work-up and Purification | May require more complex purification to remove byproducts from the condensation and cyclization steps. | Generally straightforward work-up and purification procedures. |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are representative experimental protocols for the synthesis of 2-substituted-4(3H)-quinazolinones from Anthranilamide. A detailed, validated protocol for the synthesis of a simple 2-substituted quinazolinone from this compound is not prominently available in the reviewed literature, highlighting a potential area for future research and methods development.
Protocol 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from Anthranilamide
Materials:
-
2-Aminobenzamide (Anthranilamide)
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.2 mmol) in DMSO (5 mL).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylquinazolin-4(3H)-one.
Expected Yield: 85-95%
In-Depth Analysis and Field-Proven Insights
The choice between this compound and Anthranilamide for the synthesis of 2-substituted-4(3H)-quinazolinones is a nuanced one, guided by the specific goals of the research.
For Rapid and High-Yielding Synthesis of Known Scaffolds: The Anthranilamide route is undeniably the more established, cost-effective, and often higher-yielding approach for a wide array of 2-substituted-4(3H)-quinazolinones. Its operational simplicity makes it an attractive choice for routine synthesis and library generation.
For Novel Scaffold Development and Diversification: this compound, while currently less documented for simple quinazolinone synthesis, presents intriguing possibilities. The presence of the cyano group in the starting material, which is ultimately incorporated into the heterocyclic ring, offers a distinct mechanistic pathway. This could potentially be exploited for the synthesis of more complex, fused quinazolinone systems or for the introduction of diverse functionalities. The active methylene group also allows for a different set of initial bond-forming reactions compared to the amino group of anthranilamide.
Conclusion and Future Outlook
In this comparative guide, we have benchmarked this compound against the conventional intermediate, Anthranilamide, for the synthesis of 2-substituted-4(3H)-quinazolinones. Based on the available literature, the Anthranilamide route remains the more practical and efficient choice for the straightforward synthesis of this class of compounds, offering high yields and operational simplicity.
However, the potential of this compound as a versatile building block for more complex heterocyclic systems should not be overlooked. The development of optimized and well-documented protocols for its use in the synthesis of a broader range of quinazolinones could unlock new avenues for drug discovery. Further research into the intramolecular cyclization of its derivatives is warranted to fully harness its synthetic potential.
Ultimately, the selection of a synthetic intermediate is a strategic decision that should be aligned with the specific objectives of the research program, balancing factors of cost, efficiency, and the desired level of molecular novelty.
References
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. [Link]
- Moustafa, A. H., Ahmed, W. W., Awad, M. F., Aboelez, M. O., Khodairy, A., & Amer, A. A. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2813–2823.
-
ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. ResearchGate. [Link]
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- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-(2-cyanophenyl)acetate
As laboratory professionals dedicated to innovation in drug development and scientific research, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents, such as Methyl 2-(2-cyanophenyl)acetate (CAS No. 20921-96-4), demand rigorous adherence to established protocols. This compound, utilized in synthetic pathways including the development of WEE1 kinase inhibitors for cancer therapy, possesses a chemical structure—specifically the cyano group—that necessitates a cautious and informed approach to its waste management.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety. The procedures outlined herein are designed to be self-validating, ensuring that each step logically reinforces the overall objective of minimizing risk to personnel and the environment.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Understanding the chemical's hazard profile is the foundation of its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a cyanophenyl compound and its relation to similar cyanoacetate esters allows us to infer a critical set of hazards.
Inferred Hazards and Causality:
-
Toxicity via the Cyano Group: The primary hazard stems from the nitrile (cyano) group. Compounds containing this functional group must be treated as hazardous waste.[2] The most critical precaution is the strict segregation from acids. In an acidic environment, nitriles can potentially hydrolyze or react to release highly toxic hydrogen cyanide (HCN) gas.[2]
-
Irritation and Systemic Effects: Based on analogous compounds like Methyl cyanoacetate, this chemical should be presumed to be harmful if swallowed, inhaled, or in contact with skin.[3] It is also likely to cause serious eye and skin irritation.[3]
Essential Personal Protective Equipment (PPE) and Work Environment:
All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[2] The following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling is complete.[2][5]
-
Protective Clothing: A lab coat is required to protect against incidental contact.[6]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams.[7]
-
Designated Hazardous Waste: All waste contaminated with this compound, whether in pure form, in solution, or as residue on lab materials, must be classified and managed as hazardous chemical waste.[2]
-
The "No Acids" Imperative: Under no circumstances should this waste be mixed with acidic waste streams.[2] To prevent accidental mixing, cyanide-containing wastes must be stored in dedicated, clearly labeled containers separate from all other chemical waste.[2]
-
Segregate Waste Forms:
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow from the point of generation to final disposal. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is also required.[8]
Step 1: Waste Collection (At the Point of Generation)
To minimize handling and potential exposure, collect waste directly in a designated satellite accumulation area at or near the point of generation.[8]
-
For Liquid Waste:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting cap.[7][8] Glass or polyethylene containers are typically appropriate.
-
Carefully pour or transfer the liquid waste into the container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
For Contaminated Solid Waste:
-
Select a separate, clearly marked container or a heavy-duty, sealable bag for solid waste.
-
Place all contaminated items (e.g., gloves, wipes, weighing paper) directly into this container.
-
Ensure the container is sealed to prevent the release of vapors or dust.
-
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.[9] The waste container must be labeled immediately at the start of accumulation.[8] The label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound" and any other components in the waste stream.
-
Hazard Identification: Clearly state "Toxic," "Cyanide Compound," and "DO NOT MIX WITH ACIDS."[2]
-
Researcher's Name and Contact Information.
Step 3: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste containers in a designated, secure area that meets the following criteria:
-
Ventilation: Inside a chemical fume hood or a well-ventilated, designated cabinet.[8]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[8]
-
Segregation: Ensure the container is physically separated from all incompatible materials, especially acids.[4]
Step 4: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of this chemical waste via the sanitary sewer system.[10]
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) office.[2]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company.[11] These companies use approved methods such as high-temperature incineration or chemical neutralization to safely destroy the compound in compliance with EPA and local regulations.[7][12]
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is critical.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 1.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[13] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[6]
-
Report: Report the incident to your supervisor and your institution's EHS office.
Data Summary Table
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 20921-96-4 | [1] |
| Inferred Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. Toxic. | [3][13] |
| Critical Incompatibility | Acids. Also incompatible with strong oxidizing agents, strong bases, and strong reducing agents. | [2][4] |
| Primary Disposal Route | Collection as hazardous waste for disposal by a licensed contractor via incineration or chemical treatment. | [7][11][12] |
| Prohibited Disposal | DO NOT dispose of down the sanitary sewer. DO NOT mix with acidic waste. | [2][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Safety Data Sheet: Methyl (3-cyanophenyl)acetate. (2016, April 1). AFG Bioscience LLC.
- SOP for the safe use of cyanide compounds. (2018, June 20). EHS.
- Safety Data Sheet: Methyl cyanoacetate. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: Methyl cyanoacetate. (2022, February 10). Fisher Scientific.
- Safety Data Sheet: Methyl cyanoacetate. (n.d.). Multichem.
- METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4. (n.d.). ChemicalBook.
- Safety Measures for Hazardous Chemicals in Hospital Laboratories. (n.d.). Needle.Tube.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE.
- Safety Data Sheet: Ethyl 2-(4-amino-3-cyanophenyl)acetate. (2024, December 19). CymitQuimica.
- Proper Disposal of Cyanine5 NHS Ester Iodide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus. (n.d.). Cornell EHS.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
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A Guide to Personal Protective Equipment for Handling Methyl 2-(2-cyanophenyl)acetate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(2-cyanophenyl)acetate. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the causality behind each safety recommendation.
Understanding the Core Risks: The Cyanophenyl Moiety
This compound belongs to a class of compounds containing a nitrile (cyano) group attached to a phenyl ring. The primary toxicological concern with such compounds is the potential for the release of the cyanide ion (CN⁻), a potent cellular toxin.[1] The cyanide ion can inhibit cellular respiration, leading to rapid and severe systemic toxicity.[1] While the cyanide in an organic nitrile is covalently bonded and not as readily available as in inorganic salts like potassium cyanide, metabolic processes or decomposition (e.g., through heat or reaction with acids) can release hydrogen cyanide (HCN), a highly toxic and flammable gas.[2]
Furthermore, related cyano-compounds are documented to cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Therefore, our safety protocols are designed to create multiple barriers to prevent any potential route of exposure.
Essential Personal Protective Equipment (PPE) & Engineering Controls
The foundation of safe handling lies in a multi-layered defense system, combining engineering controls with appropriate PPE.
Engineering Controls: The Primary Barrier
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][5] This is a non-negotiable control to prevent the inhalation of any potential vapors or aerosols and to contain any accidental spills. The fume hood sash should be kept as low as possible during manipulations.
Personal Protective Equipment: The Last Line of Defense
Your PPE ensemble is designed to protect you from dermal, ocular, and respiratory exposure.
-
Hand Protection: Due to the risk of skin absorption and irritation, robust hand protection is critical.
-
Glove Type: Nitrile gloves are a standard for general laboratory use. However, for handling cyanides, double-gloving with nitrile gloves is recommended to provide an additional layer of protection against potential tears or rapid permeation.[1][2] For prolonged handling or situations with a higher risk of splash, consider heavier-duty nitrile or neoprene gloves.[6]
-
Why this choice? Nitrile provides good resistance to a range of chemicals, but no glove material offers indefinite protection.[7] Double-gloving significantly reduces the risk of exposure from an undetected pinhole or a single glove failure. Always inspect gloves for visible damage before use and remove them immediately if contamination is suspected, followed by thorough hand washing.[1]
-
-
Eye and Face Protection:
-
Equipment: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[3][8] In addition to goggles, a full-face shield should be worn when there is a significant risk of splashing, such as when transferring larger volumes or working with the substance under pressure or heat.[2]
-
Why this choice? Standard safety glasses do not offer adequate protection from splashes from all angles. The cyanophenylacetate structure presents a clear risk of causing serious eye irritation.[4] A face shield protects the rest of the face from splashes and is a crucial secondary barrier.
-
-
Body Protection:
-
Apparel: A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves cover the wrists.
-
Why this choice? The lab coat protects your skin and personal clothing from minor spills and contamination. Should a significant spill occur, the lab coat can be removed quickly to minimize contact time.
-
-
Respiratory Protection:
-
When is it needed? When engineering controls (i.e., the fume hood) are not available or are deemed insufficient, or in the case of a large spill, respiratory protection is necessary.
-
Type: A full-face respirator with appropriate cartridges for organic vapors and acid gases would be required in such a scenario.[3][9] The use of respirators must be part of a formal respiratory protection program that includes fit-testing and training.
-
Why this choice? The primary inhalation risk is from hydrogen cyanide gas, which can be released upon acidification of cyanide-containing waste.[2][6]
-
Summary of Required PPE
| Protection Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary containment to prevent inhalation of vapors/aerosols and contain spills.[5] |
| Hand Protection | Double-layered Nitrile Gloves | Prevents dermal absorption and irritation; provides redundancy in case of glove failure.[1][2] |
| Eye Protection | Chemical Safety Goggles (fully sealing) | Protects eyes from splashes that can cause serious irritation.[4] |
| Face Protection | Full-Face Shield (worn over goggles) | Provides a secondary barrier protecting the entire face from splashes during high-risk tasks.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from contamination. |
| Footwear | Closed-toe, liquid-resistant shoes | Protects feet from spills. |
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and have been recently tested.[5] Prepare your designated work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so within the fume hood. Use disposable weigh boats to minimize contamination of balances.[1]
-
Dissolving/Reaction: When adding solvents or reagents, do so slowly to avoid splashing. Be acutely aware of incompatibilities; specifically, keep all acids away from cyanide-containing compounds and their waste streams unless it is a required and controlled part of the reaction protocol, as this can generate highly toxic hydrogen cyanide gas.[2][5]
-
Post-Handling Decontamination: After completing your work, decontaminate the work area. A recommended procedure for cyanide contamination is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[2][5] All cleaning materials must be disposed of as hazardous waste.
-
Glove Removal and Hand Washing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container. Immediately and thoroughly wash your hands with soap and water.[3]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound, including contaminated gloves, weigh boats, pipette tips, and cleaning materials, must be treated as acutely toxic hazardous waste.[10]
-
Waste Segregation: Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid and liquid waste. Do not mix cyanide-containing waste with other waste streams, especially acidic waste.[6]
-
Deactivation (Expert Use Only): In some institutions, chemical deactivation of cyanide waste using methods like oxidation with bleach or hydrogen peroxide under basic conditions is performed.[11] This must only be done by trained personnel following a validated institutional protocol, as improper procedure can generate toxic gases.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. The waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12] Empty containers that held the chemical must also be disposed of as hazardous waste and should not be rinsed into the drain.[10]
By adhering to these multi-layered safety protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their invaluable work.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: Methyl (3-cyanophenyl)acetate. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Multichem. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Cyanophenyl)piperazine. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
